Product packaging for Sorbic acid(Cat. No.:CAS No. 161814-42-2)

Sorbic acid

Cat. No.: B7769103
CAS No.: 161814-42-2
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor.
This compound is a hexadienoic acid with double bonds at C-2 and C-4;  it has four geometrical isomers, of which the trans,trans-form is naturally occurring. It is a hexadienoic acid, a polyunsaturated fatty acid, a medium-chain fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a sorbate.
This compound is a natural product found in Prunus angustifolia, Prunus domestica, and Schisandra chinensis with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Mold and yeast inhibitor. Used as a fungistatic agent for foods, especially cheeses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2<br>C6H8O2<br>CH3CH=CHCH=CHCOOH B7769103 Sorbic acid CAS No. 161814-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
Record name SORBIC ACID
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS No.

110-44-1, 22500-92-1
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Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
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Foundational & Exploratory

The Discovery and Natural Occurrence of Sorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of sorbic acid, a compound of significant interest for its antimicrobial properties. It details the initial isolation, the primary natural sources, and the biosynthetic pathway of its precursor. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, outlining historical experimental protocols, and visualizing complex biochemical pathways.

Discovery and Historical Context

This compound was first isolated in 1859 by the German chemist August Wilhelm von Hofmann.[1][2] His work, published in Annalen der Chemie und Pharmacie, detailed the isolation of a new volatile acid from the berries of the mountain ash tree (Sorbus aucuparia), commonly known as rowanberries.[2] Hofmann did not initially isolate this compound directly, but rather its lactone precursor, parathis compound.[2] Through a process of hydrolysis, he successfully converted parathis compound into the crystalline this compound.[2] It is noteworthy that the antimicrobial properties of this compound, which are the primary reason for its widespread use today, were not discovered until the 1930s and 1940s.

Timeline of Discovery

The key events in the discovery and initial characterization of this compound are outlined below.

Discovery_Timeline cluster_1859 1859 cluster_1930s_1940s 1930s-1940s Hofmann A. W. von Hofmann Isolation Isolation of Parathis compound from Rowanberry Oil via Distillation Hofmann->Isolation conducts Conversion Conversion of Parathis compound to this compound via Hydrolysis Isolation->Conversion leads to Antimicrobial Discovery of Antimicrobial Properties

Figure 1: A timeline illustrating the key milestones in the discovery of this compound.

Natural Sources and Quantitative Analysis

The primary natural source of this compound, in the form of its precursor parathis compound, is the berry of the mountain ash tree, Sorbus aucuparia. The concentration of parathis compound in these berries is influenced by their stage of ripeness. Other species of the Sorbus genus may also contain this compound. It is important to note that parathis compound itself is a toxic compound, and its conversion to the non-toxic this compound is achieved through heating or freezing.

Concentration of Parathis compound in Sorbus aucuparia Berries

The following table summarizes the quantitative data on the concentration of parathis compound found in rowanberries from various sources.

State of BerriesConcentration of Parathis compoundReference
Green (Dry Matter)132.3 mg per 100 g
Ripe (Fresh Weight)4-7 mg/g
Unripe (Fresh Weight)Approximately 0.1%
Seeds (Fresh Weight)0.08–0.12 mg/g

Experimental Protocols

This section details the methodologies for the key experiments related to the discovery and isolation of this compound, based on historical accounts.

Isolation of Parathis compound from Sorbus aucuparia Berries (Hofmann's Method, 1859)
  • Source Material: Unripe berries of the mountain ash tree (Sorbus aucuparia) were used as the starting material.

  • Extraction of Rowanberry Oil: The berries were processed to extract their essential oil. This was likely achieved through steam distillation, a common technique in the 19th century for isolating volatile organic compounds from plant matter. The oil, referred to as "Vogelbeeröl," contains parathis compound.

  • Purification: The distilled oil containing parathis compound would have been subjected to further purification, likely involving fractional distillation to isolate the parathis compound from other components of the essential oil based on boiling points.

Conversion of Parathis compound to this compound (Hydrolysis)

Hofmann converted the isolated parathis compound into this compound through hydrolysis. This chemical reaction involves the breaking of the lactone ring of parathis compound.

  • Reaction: The purified parathis compound was treated with a strong acid or alkali. This would have catalyzed the hydrolysis of the ester bond in the lactone ring.

  • Product Formation: The ring-opening reaction results in the formation of 5-hydroxy-2-hexenoic acid, which is in equilibrium with this compound (2,4-hexadienoic acid) and readily converts to the more stable conjugated diene structure of this compound.

  • Isolation and Purification: The resulting this compound, a crystalline solid, would have been isolated from the reaction mixture. Purification could have been achieved through recrystallization from a suitable solvent to obtain the pure compound.

Biosynthesis of Parathis compound

The biosynthetic pathway for parathis compound in Sorbus aucuparia has been identified as the acetate-malonate pathway, a common route for the synthesis of polyketides in plants. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build the carbon skeleton of the molecule.

Acetate-Malonate Pathway for Parathis compound Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for parathis compound.

Biosynthesis_Pathway cluster_pathway Acetate-Malonate Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide condensation Reduction Reduction Steps Polyketide->Reduction Cyclization Cyclization Reduction->Cyclization ParasorbicAcid Parathis compound (hex-2-en-5-olide) Cyclization->ParasorbicAcid

Figure 2: The acetate-malonate pathway for the biosynthesis of parathis compound.

The process begins with a starter unit of acetyl-CoA, which is then extended by the addition of malonyl-CoA units in a series of condensation reactions catalyzed by a polyketide synthase (PKS) enzyme. The resulting polyketide chain undergoes a series of reduction steps, followed by cyclization to form the lactone ring of parathis compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, chemically known as (2E,4E)-hexa-2,4-dienoic acid, is a naturally occurring organic compound first isolated from the berries of the rowan tree (Sorbus aucuparia)[1][2]. It appears as a white crystalline solid and is widely utilized as a preservative in food, beverages, pharmaceuticals, and cosmetics due to its effective antimicrobial properties, particularly against molds and yeasts[1]. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of key processes.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueReference
Chemical Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Appearance White crystalline powder or colorless needles
Odor Faint, characteristic
Taste Slightly acidic and astringent
Melting Point 132-135 °C (270-275 °F; 405-408 K)
Boiling Point 228 °C (442 °F; 501 K) with decomposition
Density 1.204 g/cm³ at 20 °C
Vapor Pressure <0.01 mmHg at 20 °C
pKa 4.76 at 25 °C
Flash Point 127 °C (260 °F)
Solubility Profile
SolventSolubility ( g/100 mL) at 20°CReference
Water 0.16
Water at 30°C 0.191
Water at 100°C 3.8 - 4.0
Ethanol (Absolute) 12.9
Methanol (Absolute) 12.9
Acetone 9.2
Glacial Acetic Acid 11.5
Propylene Glycol 5.5
Dioxane 11.0
Carbon Tetrachloride 1.3
Benzene 2.3
Toluene 1.9
Glycerol 0.31

Experimental Protocols

Detailed methodologies for the determination of key properties of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Melting Point

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample until a small amount of the solid is packed into the bottom of the tube to a height of approximately 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate range.

  • Accurate Determination: A fresh sample is prepared and the apparatus is set to heat to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C/min as the melting point is approached.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

Apparatus:

  • pH meter with a combination pH electrode

  • Buret (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Reagents:

  • This compound solution of known concentration (e.g., 0.01 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • pH buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions.

  • Sample Preparation: A known volume (e.g., 50 mL) of the this compound solution is placed in a beaker with a magnetic stir bar. A sufficient amount of KCl solution is added to maintain a constant ionic strength.

  • Titration Setup: The pH electrode is immersed in the this compound solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The buret is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added in small, known increments (e.g., 0.5-1.0 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the curve is the pKa of this compound.

Determination of Water Solubility (Flask Method - adapted from OECD 105)

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated solution is then determined analytically.

Apparatus:

  • Conical flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: An excess amount of this compound (more than the estimated solubility) is added to a known volume of deionized water in a conical flask.

  • Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved solid to settle. The saturated aqueous phase is then separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (around 254-260 nm) or by a validated HPLC method.

Spectroscopic Analysis

Principle: The concentration of this compound in a solution is determined by measuring its absorbance of ultraviolet light at a specific wavelength, based on the Beer-Lambert law.

Procedure:

  • Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., isopropanol, ethanol, or water at a specific pH).

  • Wavelength Scan: A UV-Vis spectrum of one of the standard solutions is recorded to determine the wavelength of maximum absorbance (λmax), which is typically around 254-260 nm.

  • Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Analysis: The sample solution of unknown concentration is prepared in the same solvent, and its absorbance is measured at the λmax. The concentration is then determined from the calibration curve.

Principle: The functional groups present in the this compound molecule are identified by their characteristic absorption of infrared radiation.

Procedure (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include a broad O-H stretch from the carboxylic acid (around 2500-3500 cm⁻¹), a C=O stretch (around 1694 cm⁻¹), C=C stretches from the conjugated double bonds (around 1613-1638 cm⁻¹), and a C-O stretch (around 1266 cm⁻¹).

Principle: The structure of the this compound molecule is elucidated by observing the behavior of its atomic nuclei in a strong magnetic field.

Procedure (¹H NMR):

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

  • Spectral Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the structure of this compound. The protons of the conjugated double bonds and the methyl group will have characteristic signals.

Visualizations

Industrial Synthesis of this compound

The primary commercial route for synthesizing this compound involves the reaction of crotonaldehyde with ketene. This process results in the formation of a polyester intermediate, which is then hydrolyzed to yield this compound.

G cluster_0 Raw Material Preparation cluster_1 Synthesis and Hydrolysis cluster_2 Purification Acetic Acid Acetic Acid Ketene Ketene Acetic Acid->Ketene High Temp. Cracking Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Condensation Reaction Reaction with Catalyst Ketene->Reaction Crotonaldehyde->Reaction Polyester Polyester Reaction->Polyester Hydrolysis Acid Hydrolysis (e.g., HCl) Polyester->Hydrolysis Crude this compound Crude this compound Hydrolysis->Crude this compound Purification Crystallization & Drying Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the industrial synthesis of this compound.

Antimicrobial Mechanism of this compound

This compound's antimicrobial activity is primarily attributed to its undissociated form, which is more prevalent at lower pH values. The undissociated acid can penetrate the cell membrane of microorganisms and disrupt their metabolic functions by inhibiting various enzymes.

G cluster_enzymes Enzyme Inhibition This compound (Undissociated) This compound (Undissociated) Microbial Cell Membrane Microbial Cell Membrane This compound (Undissociated)->Microbial Cell Membrane Penetration Intracellular Acidification Intracellular Acidification Microbial Cell Membrane->Intracellular Acidification Enolase Enolase Intracellular Acidification->Enolase Lactate Dehydrogenase Lactate Dehydrogenase Intracellular Acidification->Lactate Dehydrogenase Malate Dehydrogenase Malate Dehydrogenase Intracellular Acidification->Malate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase Intracellular Acidification->Succinate Dehydrogenase Fumarase Fumarase Intracellular Acidification->Fumarase Catalase Catalase Intracellular Acidification->Catalase Inhibition of Glycolysis Inhibition of Glycolysis Enolase->Inhibition of Glycolysis Inhibition of Fermentation Inhibition of Fermentation Lactate Dehydrogenase->Inhibition of Fermentation Inhibition of Citric Acid Cycle Inhibition of Citric Acid Cycle Malate Dehydrogenase->Inhibition of Citric Acid Cycle Succinate Dehydrogenase->Inhibition of Citric Acid Cycle Fumarase->Inhibition of Citric Acid Cycle Inhibition of Oxidative Stress Response Inhibition of Oxidative Stress Response Catalase->Inhibition of Oxidative Stress Response

Caption: Antimicrobial action of this compound via enzyme inhibition.

References

"antimicrobial mechanism of sorbic acid against yeasts and molds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antimicrobial Mechanism of Sorbic Acid Against Yeasts and Molds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its salts are widely utilized as preservatives in the food and beverage industry due to their potent fungistatic properties. This technical guide provides a comprehensive overview of the multifaceted antimicrobial mechanisms of this compound against yeasts and molds. The core inhibitory actions are centered on the disruption of intracellular pH homeostasis, direct enzyme inhibition, alteration of cell membrane integrity and function, and the targeted inhibition of mitochondrial respiration. This document synthesizes current research, presenting quantitative data on inhibitory concentrations and physiological effects, outlines key experimental methodologies for studying these mechanisms, and provides visual representations of the involved pathways and workflows.

Core Antimicrobial Mechanisms of this compound

This compound's efficacy as a fungistatic agent is not attributed to a single mode of action but rather a synergistic combination of disruptive effects on fungal cell physiology. The primary mechanisms are detailed below.

Disruption of Intracellular pH Homeostasis (Weak Acid Theory)

The classical mechanism describes this compound's action as a weak acid preservative.[1] In its undissociated, lipophilic state, which is favored at low external pH, this compound readily permeates the fungal cell membrane.[1] Upon entering the higher pH of the cytoplasm, the acid dissociates, releasing protons (H+) and the sorbate anion.[1][2] This leads to a rapid decrease in the intracellular pH.[1] While this acidification can directly inhibit pH-sensitive enzymes and cellular processes, a significant body of evidence suggests that the primary fungistatic effect arises from the cell's energetic response to this pH stress. Fungal cells actively pump out the excess protons via plasma membrane H+-ATPases to restore pH balance, a process that consumes large amounts of ATP. This substantial energy expenditure diverts resources from essential cellular activities, such as growth and reproduction, ultimately leading to growth inhibition.

Inhibition of Cellular Enzymes

This compound and its dissociated anion can directly inhibit a wide range of essential enzymes within yeasts and molds. This inhibition disrupts critical metabolic pathways necessary for cell survival and proliferation. Key enzyme targets include:

  • Glycolysis and Fermentation Enzymes: Such as enolase and lactate dehydrogenase.

  • Citric Acid Cycle Enzymes: Inhibition of enzymes like malate dehydrogenase, isocitrate dehydrogenase, ketoglutarate dehydrogenase, succinate dehydrogenase, and fumarase disrupts cellular respiration.

  • Sulfhydryl Enzymes: this compound can react with the sulfhydryl groups of cysteine residues in enzymes, leading to their inactivation.

  • Other Key Enzymes: Catalase and peroxidase are also known to be inhibited by this compound.

Alteration of Cell Membrane Integrity and Function

As a lipophilic molecule, undissociated this compound can intercalate into the phospholipid bilayer of the cell membrane. This interaction disrupts the membrane's structure and function in several ways:

  • Changes in Lipid Composition: Studies on Penicillium roqueforti have shown that this compound can alter the composition of both phospholipids and neutral lipids in the cell membrane.

  • Impaired Nutrient Transport: The disruption of the membrane can interfere with the function of membrane-bound transport proteins, hindering the uptake of essential nutrients like amino acids.

  • Increased Membrane Permeability: Alteration of the membrane structure can lead to increased permeability, compromising the cell's ability to maintain its electrochemical gradients and internal environment.

Targeted Inhibition of Mitochondrial Respiration

A significant finding in recent research is the specific targeting of mitochondrial respiration by this compound, particularly in yeasts. This explains the observation that yeasts capable of fermentation are generally more resistant to this compound than obligate aerobes. The mechanisms behind the inhibition of respiration are thought to include:

  • Induction of Oxidative Stress: this compound has been shown to cause the production of reactive oxygen species (ROS) within the mitochondria.

  • Damage to Iron-Sulfur Clusters: These clusters are essential cofactors for many proteins in the electron transport chain, and their damage by this compound impairs respiratory function.

This targeted attack on the primary energy-generating pathway in aerobic fungi is a key component of this compound's inhibitory action.

Quantitative Data on this compound's Antifungal Activity

The effectiveness of this compound is dependent on the target organism, pH, and other environmental factors. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungi

Fungal SpeciespHConcentration (mM)Reference(s)
Aspergillus niger (conidia)4.04.5
Aspergillus niger (mycelia, 24h)4.01.5
Saccharomyces cerevisiae4.0~3
Zygosaccharomyces bailii (respiratory growth)4.03.1
Rhodotorula glutinis (respiratory growth)4.00.46
Penicillium roqueforti-4.2 - 21.2 (undissociated form)

Table 2: Physiological Effects of this compound on Fungi

Fungal SpeciesThis compound Concentration (mM)pHObserved EffectReference(s)
Aspergillus niger1.04.057% inhibition of mycelial biomass after 24h
Aspergillus niger3.04.067% inhibition of mycelial biomass after 48h
Aspergillus niger3.04.0Rapid drop in cytosolic pH by over 1 unit and collapse of vacuolar pH gradient
Aspergillus niger3.04.0Dramatic decrease in intracellular ATP levels
Saccharomyces cerevisiae1.04.0Increase in doubling time to ~4.5 hours
Saccharomyces cerevisiae2.04.0Increase in doubling time to ~8.5 hours

Experimental Protocols for Mechanism of Action Studies

The following sections provide an overview of the methodologies used to investigate the antifungal mechanisms of this compound.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of this compound that prevents the visible growth of a target fungus.

  • Methodology:

    • A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Malt Extract Broth for molds, Yeast Extract Peptone Dextrose for yeasts) with the pH adjusted to the desired level.

    • Each dilution is inoculated with a standardized suspension of fungal spores or vegetative cells.

    • The cultures are incubated under optimal growth conditions (temperature, agitation).

    • Following incubation, the cultures are visually inspected for growth (e.g., turbidity for yeasts, mycelial growth for molds). The MIC is recorded as the lowest concentration of this compound at which no growth is observed.

Measurement of Intracellular pH via ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To monitor real-time changes in the intracellular pH of fungal cells upon exposure to this compound.

  • Methodology:

    • Fungal cells are grown to a high density, harvested, and washed.

    • The cell pellet is resuspended in a suitable buffer for NMR analysis.

    • A baseline ³¹P NMR spectrum is acquired to determine the initial intracellular pH, which is calculated from the chemical shift of the intracellular inorganic phosphate (Pi) peak.

    • This compound is added to the cell suspension, and a series of ³¹P NMR spectra are acquired over time to track the dynamics of intracellular pH change.

Assessment of Mitochondrial Respiration
  • Objective: To measure the effect of this compound on the rate of oxygen consumption by fungal cells.

  • Methodology:

    • Fungal cells are cultured in a medium containing a non-fermentable carbon source (e.g., glycerol) to ensure respiratory metabolism.

    • Cells are harvested, washed, and resuspended in a respiration buffer.

    • The cell suspension is placed in the chamber of an oxygen electrode (e.g., Clark-type electrode) to measure the basal rate of oxygen consumption.

    • This compound is injected into the chamber, and the rate of oxygen consumption is continuously monitored to determine the extent of respiratory inhibition.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.

Sorbic_Acid_Antifungal_Mechanism cluster_extracellular Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) SA_undissociated This compound (Undissociated) Membrane_Disruption Membrane Disruption & Altered Transport SA_undissociated->Membrane_Disruption Intercalation SA_dissociated This compound Dissociation SA_undissociated->SA_dissociated Passive Diffusion Growth_Inhibition Growth Inhibition Membrane_Disruption->Growth_Inhibition Protons H+ SA_dissociated->Protons Sorbate_Anion Sorbate Anion SA_dissociated->Sorbate_Anion pH_Drop Intracellular Acidification Protons->pH_Drop Enzyme_Inhibition Enzyme Inhibition (Metabolic & Respiratory) Sorbate_Anion->Enzyme_Inhibition Mitochondria Mitochondrial Respiration Inhibition (ROS, Fe-S damage) Sorbate_Anion->Mitochondria Proton_Pump H+ Pump Activation (ATPase) pH_Drop->Proton_Pump Stress Response Enzyme_Inhibition->Growth_Inhibition ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ATP_Depletion->Growth_Inhibition Proton_Pump->ATP_Depletion High ATP Consumption

Caption: A logical diagram illustrating the multifaceted antimicrobial mechanism of this compound.

MIC_Determination_Workflow start Start prep_dilutions Prepare serial dilutions of This compound in growth medium start->prep_dilutions inoculate Inoculate each dilution with a standard fungal suspension prep_dilutions->inoculate incubate Incubate under optimal growth conditions inoculate->incubate observe Visually assess for growth (e.g., turbidity, mycelia) incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic end End determine_mic->end

Caption: A streamlined workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Intracellular_pH_NMR_Workflow start Start prep_cells Grow, harvest, and wash high-density fungal cells start->prep_cells resuspend Resuspend cells in a buffer suitable for NMR prep_cells->resuspend baseline_nmr Acquire baseline ³¹P NMR spectrum to determine initial pHi resuspend->baseline_nmr add_sorbic_acid Introduce this compound to the cell suspension baseline_nmr->add_sorbic_acid time_course_nmr Acquire a time-series of ³¹P NMR spectra add_sorbic_acid->time_course_nmr calculate_ph Calculate pHi changes from the chemical shift of intracellular Pi time_course_nmr->calculate_ph end End calculate_ph->end

Caption: An experimental workflow for measuring intracellular pH changes using ³¹P NMR spectroscopy.

References

The Intricate Dance of Dissociation: A Technical Guide to Sorbic Acid's pKa and its Profound Effect on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental relationship between the acid dissociation constant (pKa) of sorbic acid and its efficacy as an antimicrobial agent. Understanding this principle is paramount for the effective application of this compound in preservation and drug development, as its inhibitory power is intrinsically linked to the pH of the surrounding environment. This compound, a naturally occurring unsaturated fatty acid, is a widely utilized preservative that primarily targets yeasts and molds, with a more selective action against bacteria. Its effectiveness, however, is not absolute and is critically dependent on the proportion of its undissociated form, a factor directly governed by its pKa and the pH of the medium.

The Pivotal Role of pKa in this compound's Antimicrobial Action

This compound is a weak acid with a pKa value consistently reported to be approximately 4.76.[1][2][3] This value represents the pH at which the undissociated (protonated) and dissociated (deprotonated or sorbate) forms of the molecule are present in equal concentrations. The antimicrobial activity of this compound is predominantly attributed to its undissociated form, which is lipophilic and can readily penetrate the microbial cell membrane.[4][5]

Once inside the cytoplasm, which typically has a higher pH than the acidic environment this compound is often applied in, the undissociated this compound molecule releases a proton. This leads to a decrease in the intracellular pH, disrupting cellular processes and inhibiting microbial growth. The dissociated form, or sorbate, is less effective at crossing the cell membrane and thus contributes significantly less to the overall antimicrobial effect, although it is not entirely inactive.

The Henderson-Hasselbalch equation dictates the equilibrium between the undissociated and dissociated forms. As the external pH drops below the pKa of 4.76, the equilibrium shifts towards the more effective undissociated form. Conversely, at pH values above the pKa, the dissociated sorbate form predominates, leading to a significant reduction in antimicrobial efficacy.

The following diagram illustrates the fundamental relationship between pH, pKa, and the dissociation of this compound, which is central to its antimicrobial function.

G cluster_environment External Environment cluster_sorbic_acid This compound Equilibrium Low_pH Low pH (pH < pKa 4.76) Undissociated Undissociated this compound (Active Form) Low_pH->Undissociated Favors High_pH High pH (pH > pKa 4.76) Dissociated Dissociated Sorbate (Less Active Form) High_pH->Dissociated Favors Undissociated->Dissociated Dissociates at higher pH G cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) Membrane Proton_Accumulation H+ Accumulation (Intracellular Acidification) Membrane->Proton_Accumulation Dissociation Enzyme_Inhibition Enzyme Inhibition Proton_Accumulation->Enzyme_Inhibition PMF_Disruption Proton Motive Force Disruption Proton_Accumulation->PMF_Disruption ATP_Depletion ATP Depletion Enzyme_Inhibition->ATP_Depletion PMF_Disruption->ATP_Depletion Growth_Inhibition Microbial Growth Inhibition ATP_Depletion->Growth_Inhibition Undissociated_Sorbic_Acid Undissociated this compound (External) Undissociated_Sorbic_Acid->Membrane Passive Diffusion G Start Start Prepare_Media Prepare growth medium at desired pH Start->Prepare_Media Prepare_Sorbic_Acid Prepare serial dilutions of this compound in the medium Prepare_Media->Prepare_Sorbic_Acid Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Sorbic_Acid->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with inoculum and this compound dilutions Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the MIC Incubate->Read_Results End End Read_Results->End

References

The Undissociated Form of Sorbic Acid: A Technical Guide to its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring unsaturated fatty acid, is widely utilized as a preservative in the food, pharmaceutical, and cosmetic industries due to its potent antimicrobial properties. Its efficacy is intrinsically linked to its chemical state, with the undissociated form exhibiting significantly greater inhibitory activity against a broad spectrum of microorganisms, particularly yeasts and molds.[1][2] This technical guide provides an in-depth analysis of the undissociated form of this compound, its mechanism of action, and the critical factors influencing its inhibitory effects. Detailed experimental protocols and quantitative data are presented to support further research and application in drug development and microbial control.

The antimicrobial activity of this compound is highly dependent on the pH of the surrounding medium.[1][2][3] The pKa of this compound is 4.75; at a pH below this value, the undissociated (protonated) form of the acid predominates. This uncharged state allows the molecule to readily permeate the lipid-rich cell membranes of microorganisms. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH. This internal acidification disrupts critical cellular functions, including enzymatic activity and nutrient transport, ultimately inhibiting microbial growth.

Data Presentation: Inhibitory Efficacy of Undissociated this compound

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of undissociated this compound against various bacteria and fungi at different pH levels. These values highlight the enhanced potency of the undissociated form at lower pH.

Table 1: Minimum Inhibitory Concentration (MIC) of Undissociated this compound Against Bacteria

MicroorganismpHTotal this compound MIC (mM)Undissociated this compound MIC (mM)Reference
Bacillus subtilis5.21.51.0
6.04.00.8
7.018.00.5
Bacillus cereus5.21.51.0
6.04.50.9
7.020.00.5
Escherichia coli5.24.02.7
6.012.02.4
7.040.01.1
Pseudomonas aeruginosa5.26.04.0
6.020.04.0
7.0>50.0-
Staphylococcus aureus5.5-0.25% (22.3 mM)
6.0->0.25% (>22.3 mM)
5.0-0.1% (8.9 mM)

Table 2: Minimum Inhibitory Concentration (MIC) of Undissociated this compound Against Fungi

MicroorganismpHTotal this compound MIC (mM)Undissociated this compound MIC (mM)Reference
Candida albicans5.21.00.7
6.03.00.6
7.012.00.3
Aspergillus niger (conidia)4.04.53.8
Saccharomyces cerevisiae (in glucose)4.06.65.6
Saccharomyces cerevisiae (in glycerol)4.03.12.6
Yeast Cocktail (from table olives)4.5-5.94
4.0-3.85
3.5-3.19

Mechanism of Action: A Multi-pronged Attack

The inhibitory effect of undissociated this compound is not attributed to a single mode of action but rather a combination of disruptive cellular events.

Intracellular Acidification and Disruption of Proton Motive Force

The primary mechanism involves the diffusion of the undissociated acid across the cell membrane, followed by its dissociation in the higher pH of the cytoplasm. This releases protons, leading to a decrease in the internal pH. This acidification can inhibit the activity of numerous pH-sensitive enzymes essential for metabolism and growth. Furthermore, the continuous influx of protons and the cell's effort to pump them out via H+-ATPases can deplete cellular ATP reserves, further hindering growth.

Inhibition of Key Metabolic Enzymes

This compound has been shown to directly inhibit several key enzymes involved in central metabolism. In yeasts, it can interfere with glucose metabolism by reducing glucose consumption and inhibiting glucose and fructose phosphorylating activities. This leads to a reduction in the levels of essential metabolic intermediates like hexose monophosphates and fructose 2,6-bisphosphate. Studies have also indicated that this compound targets respiratory metabolism, being more inhibitory to yeasts grown on a respiratory substrate like glycerol compared to a fermentative substrate like glucose.

Disruption of Cell Membrane Function

Beyond its effects on intracellular pH and enzymes, there is evidence to suggest that this compound acts as a membrane-active substance. It can disrupt the cell membrane's structure and function, potentially affecting nutrient transport and other membrane-associated processes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sorbic_Acid_Mechanism cluster_outside Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) Undissociated this compound Undissociated this compound Passive Diffusion Passive Diffusion Undissociated this compound->Passive Diffusion Dissociated this compound Dissociated this compound Passive Diffusion->Dissociated this compound H+ H+ Dissociated this compound->H+ releases Enzyme Inhibition Enzyme Inhibition Dissociated this compound->Enzyme Inhibition directly inhibits Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Intracellular Acidification->Enzyme Inhibition Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Growth Inhibition Growth Inhibition Metabolic Disruption->Growth Inhibition

Figure 1. Mechanism of undissociated this compound's inhibitory action.

Yeast_Metabolism_Inhibition This compound This compound Glucose Metabolism Glucose Metabolism This compound->Glucose Metabolism inhibits Respiratory Metabolism Respiratory Metabolism This compound->Respiratory Metabolism inhibits Glucose Consumption Glucose Consumption Glucose Metabolism->Glucose Consumption Phosphorylation Phosphorylation Glucose Metabolism->Phosphorylation ATP Production (Respiration) ATP Production (Respiration) Respiratory Metabolism->ATP Production (Respiration) inhibits Hexose Monophosphates Hexose Monophosphates Glucose Consumption->Hexose Monophosphates reduces Fructose 2,6-bisphosphate Fructose 2,6-bisphosphate Phosphorylation->Fructose 2,6-bisphosphate reduces Cellular Energy Cellular Energy Hexose Monophosphates->Cellular Energy decreases Fructose 2,6-bisphosphate->Cellular Energy decreases ATP Production (Respiration)->Cellular Energy decreases Yeast Growth Yeast Growth Cellular Energy->Yeast Growth inhibits

Figure 2. Impact of this compound on yeast metabolic pathways.

MIC_Workflow A Prepare serial dilutions of this compound in broth medium B Adjust pH of each dilution series A->B C Inoculate wells with standardized microbial suspension B->C D Incubate at optimal temperature and time C->D E Observe for visible growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Figure 3. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution (filter-sterilized)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • pH meter and sterile buffers for pH adjustment

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the broth medium across the wells of the microtiter plate. Typically, this is done by adding a volume of the stock solution to the first well and then transferring half of the volume to the subsequent well containing an equal volume of broth, repeating for the desired concentration range. b. Prepare separate dilution series for each pH value to be tested. Adjust the pH of the broth medium for each series using sterile acidic or basic solutions before adding the this compound.

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add the standardized inoculum to each well containing the this compound dilutions and the positive control well (broth with inoculum, no this compound). b. Leave a negative control well with sterile broth only.

  • Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 35-37°C for most bacteria, 30°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).

  • Interpretation: a. After incubation, visually inspect the wells for turbidity, which indicates microbial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Measurement of Intracellular pH (pHi) in Yeast

This protocol is a conceptual summary based on fluorescence-based methods.

Materials:

  • Yeast strain expressing a pH-sensitive fluorescent protein (e.g., pHluorin)

  • Fluorescence microscope or flow cytometer

  • Culture medium and appropriate buffers for pH calibration

  • This compound solution

  • Nigericin (a protonophore used for calibration)

Procedure:

  • Cell Preparation and Loading (if using a fluorescent dye): a. Grow yeast cells to the mid-logarithmic phase. b. If not using a genetically encoded sensor, load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.

  • This compound Treatment: a. Resuspend the yeast cells in a buffer at the desired external pH. b. Add this compound to the cell suspension at the desired concentration.

  • Fluorescence Measurement: a. Immediately after adding this compound, measure the fluorescence intensity of the cells at the appropriate excitation and emission wavelengths for the fluorescent probe using a fluorescence microscope or flow cytometer. b. Record fluorescence measurements over time to monitor changes in intracellular pH.

  • Calibration: a. To convert fluorescence ratios to absolute pHi values, a calibration curve must be generated. b. Resuspend yeast cells in a series of buffers with known pH values containing a protonophore like nigericin, which equilibrates the intracellular and extracellular pH. c. Measure the fluorescence intensity at each known pH to create a standard curve.

  • Data Analysis: a. Use the calibration curve to convert the fluorescence measurements of the this compound-treated cells into intracellular pH values.

Conclusion

The undissociated form of this compound is a potent antimicrobial agent with a multi-faceted mechanism of action. Its efficacy is maximized at pH values below its pKa of 4.75, where the uncharged molecule can readily penetrate microbial cell membranes. The subsequent intracellular acidification, direct enzyme inhibition, and disruption of membrane function collectively contribute to the inhibition of microbial growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development, facilitating a deeper understanding and optimized application of this compound as a microbial control agent. Further research into the specific molecular targets and resistance mechanisms will continue to enhance its effective use.

References

Sorbic Acid: A Comprehensive Toxicological and Safety Assessment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Sorbic acid, a naturally occurring unsaturated fatty acid, and its salts (sorbates) are widely utilized as preservatives in food, beverages, and pharmaceutical products due to their efficacy against a broad spectrum of molds, yeasts, and bacteria. This technical guide provides a comprehensive overview of the toxicology and safety assessment of this compound, intended for researchers, scientists, and professionals in drug development. This document synthesizes key findings from in vivo and in vitro studies, outlines detailed experimental protocols for pivotal safety assays, and presents quantitative data in a structured format for ease of comparison.

Executive Summary

This compound is generally recognized as safe (GRAS) for its intended use as a food preservative.[1] Extensive toxicological evaluation has demonstrated a low level of mammalian toxicity.[2][3][4] It is metabolized in a manner similar to other endogenous fatty acids.[3] This guide delves into the specifics of its toxicological profile, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. The Acceptable Daily Intake (ADI) has been established by international regulatory bodies and has undergone revisions based on new scientific evidence.

Toxicokinetics and Metabolism

This compound is readily absorbed and metabolized in the body. Its metabolic pathway is analogous to that of endogenous straight-chain fatty acids, primarily through the β-oxidation cycle. This process involves the sequential cleavage of two-carbon units, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for energy production.

Signaling Pathway of this compound Metabolism

The following diagram illustrates the catabolic pathway of this compound via β-oxidation.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Sorbic_Acid This compound Sorbyl_CoA Sorbyl-CoA Sorbic_Acid->Sorbyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Sorbyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA (to Citric Acid Cycle) Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Shorter_Acyl_CoA->Enoyl_CoA Repeats Cycle

Figure 1: Metabolic Pathway of this compound via β-Oxidation

Recent research also suggests that this compound can influence hepatic lipid metabolism by deregulating pathways involved in de novo lipogenesis, fatty acid internalization, and VLDL secretion.

Toxicological Profile

Acute, Sub-chronic, and Chronic Toxicity

This compound exhibits a very low order of acute toxicity. Chronic toxicity studies in multiple species have not revealed significant adverse effects even at high dietary concentrations.

Table 1: Acute, Sub-chronic, and Chronic Toxicity of this compound

Study TypeSpeciesRouteDose/ConcentrationDurationKey FindingsReference(s)
Acute Toxicity
LD50RatOral7,360 - 10,500 mg/kg bwSingle doseLow acute toxicity
LD50MouseOral3,200 mg/kg bwSingle doseLow acute toxicity
LD50RatDermal>2,000 mg/kg bwSingle doseLow acute toxicity
Sub-chronic Toxicity
Repeated DoseRatDietUp to 10%90 daysNo significant adverse effects
Repeated DoseDogDiet1-2% potassium sorbate3 monthsNo adverse effects
Chronic Toxicity
Long-termRatDietUp to 10%2 yearsIncreased thyroid weight in males, lower body weight, increased organ weights in females at high doses. No carcinogenic effects.
Long-termMouseDiet40-90 mg/kg bw18 monthsNo detrimental effects
Carcinogenicity

Multiple long-term studies in rats and mice have shown no evidence of carcinogenic activity associated with this compound consumption, even at high dietary levels.

Table 2: Carcinogenicity Studies of this compound

SpeciesRouteDose LevelsDurationResultsReference(s)
RatDiet0, 0.1, 0.5, 1.0, 5.0, 10.0%2 yearsNo evidence of carcinogenicity
MouseDietUp to 10%2 yearsNo evidence of carcinogenicity
RatDrinking water0.1% potassium sorbate60 weeksSatisfactory health and survival rates
Genotoxicity

This compound and its potassium salt have been extensively tested for genotoxicity in a variety of in vitro and in vivo assays. The overwhelming weight of evidence indicates that this compound is not genotoxic. However, some studies on sodium sorbate have shown potential for genotoxicity, particularly in vitro.

Table 3: Genotoxicity Studies of this compound and its Salts

Assay TypeTest SystemConcentration/DoseMetabolic ActivationResultReference(s)
In Vitro
Ames TestS. typhimuriumUp to 10 mg/plateWith and withoutNegative
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedNot specifiedNegative
Chromosomal AberrationHuman Lymphocytes100-800 µg/mL (Sodium Sorbate)Not specifiedPositiveNot specified
In Vivo
Micronucleus TestMouse Bone MarrowUp to 5,000 mg/kg bw (this compound)N/ANegativeNot specified
Micronucleus TestRat Bone Marrow400-1,200 mg/kg bw (Potassium Sorbate)N/ANegativeNot specified
Reproductive and Developmental Toxicity

Early studies on reproductive and developmental toxicity did not indicate adverse effects. However, a more recent two-generation study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg bw/day, which led to a temporary revision of the ADI. A subsequent extended one-generation reproductive toxicity study (EOGRTS) did not confirm the initial findings, resulting in a new, higher ADI.

Table 4: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesDose Levels (mg/kg bw/day)Key FindingsNOAEL (mg/kg bw/day)Reference(s)
Two-GenerationRat0, 300, 1000, 3000Decreased anogenital distance in F2 male pups at mid and high doses.300
DevelopmentalRabbit0, 300, 1000, 3000Maternal and fetal toxicity at mid and high doses.300 (maternal and fetal)
EOGRTSRatApprox. 1000, 2000, 4000No confirmation of effects on anogenital distance. Other effects observed at high doses.BMDL: 1,110

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for this compound is a group ADI that includes its calcium, potassium, and sodium salts, expressed as this compound. The ADI has been subject to review and revision by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).

  • 1973 (JECFA): 0-25 mg/kg bw

  • 2015 (EFSA): Temporary group ADI of 3 mg/kg bw/day for this compound and potassium sorbate, based on a two-generation reproductive toxicity study.

  • 2019 (EFSA): New group ADI of 11 mg/kg bw/day for this compound and potassium sorbate, following the results of an EOGRTS.

Experimental Protocols

Workflow for Toxicological Assessment of a Food Additive

The following diagram outlines a general workflow for the toxicological assessment of a food additive like this compound.

G Start New Food Additive Acute_Tox Acute Toxicity Studies (LD50) Start->Acute_Tox Genotox_In_Vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) Start->Genotox_In_Vitro Subchronic_Tox Sub-chronic Toxicity (90-day studies) Acute_Tox->Subchronic_Tox Genotox_In_Vitro->Subchronic_Tox Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus) Genotox_In_Vitro->Genotox_In_Vivo If positive Chronic_Carcin Chronic Toxicity & Carcinogenicity Studies Subchronic_Tox->Chronic_Carcin Repro_Dev_Tox Reproductive & Developmental Toxicity Subchronic_Tox->Repro_Dev_Tox Risk_Assessment Risk Assessment (NOAEL, ADI determination) Genotox_In_Vivo->Risk_Assessment Chronic_Carcin->Risk_Assessment Repro_Dev_Tox->Risk_Assessment Regulatory_Approval Regulatory Approval Risk_Assessment->Regulatory_Approval

Figure 2: General Workflow for Food Additive Toxicological Assessment
Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use of multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to detect metabolites that may be mutagenic.

  • Exposure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Use of established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (approximately 1.5 normal cell cycles) duration, with and without metabolic activation (S9 mix).

  • Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation and Staining: Chromosome preparations are made on microscope slides and stained (e.g., with Giemsa).

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., gaps, breaks, deletions, translocations). A statistically significant, dose-dependent increase in the number of cells with aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals.

Methodology:

  • Animal Model: Typically conducted in mice or rats.

  • Dose Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are used, along with a vehicle control and a positive control.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in the frequency of micronucleated cells in treated animals is an indication of genotoxicity.

Conclusion

The comprehensive body of scientific evidence supports the safety of this compound for its use as a food preservative within the established ADI. Its low toxicity is attributed to its metabolism through pathways common to other fatty acids. While the majority of genotoxicity studies are negative, some conflicting in vitro data for sodium sorbate warrant consideration. The established ADI provides a margin of safety for consumers. Continuous monitoring and re-evaluation by regulatory bodies ensure that the use of this compound remains safe in light of new scientific findings. This guide provides researchers and professionals with a detailed technical resource on the toxicological profile and safety assessment of this compound.

References

The Solubility of Sorbic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sorbic acid in a wide range of organic solvents. This compound (2,4-hexadienoic acid), a widely utilized preservative in the food, pharmaceutical, and cosmetic industries, exhibits varying solubility profiles in different organic media, a critical consideration for its formulation, extraction, and purification processes. This document consolidates quantitative solubility data, details common experimental methodologies for its determination, and explores the underlying physicochemical principles governing its dissolution.

Quantitative Solubility Data of this compound

The solubility of this compound in various organic solvents is presented below. The data has been compiled from multiple scientific sources and is presented in clearly structured tables for ease of comparison. Solubility is expressed in mole fraction (x), which provides a clear representation of the solute-solvent interactions at a molecular level.

Solubility in Alcohols

This compound generally exhibits good solubility in alcohols, which can be attributed to the formation of hydrogen bonds between the carboxylic acid group of this compound and the hydroxyl group of the alcohols.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols at 298.15 K (25 °C) [1][2][3]

SolventChemical FormulaMole Fraction (x)
MethanolCH₃OH0.0895
EthanolC₂H₅OH0.0751
1-PropanolC₃H₇OH0.0667
2-PropanolC₃H₈O0.0614
1-ButanolC₄H₉OH0.0593
2-Methyl-2-propanolC₄H₁₀O0.0562
1-PentanolC₅H₁₁OH0.0531
2-PentanolC₅H₁₂O0.0519
1-HexanolC₆H₁₃OH0.0487

Table 2: Temperature Dependence of Mole Fraction Solubility (x) of this compound in Select Alcohols [4][5]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol
283.15-0.05320.04780.04390.0421
288.150.06980.06010.05410.04960.0475
293.150.07920.06790.06110.05590.0536
298.150.08950.07510.06670.06140.0593
303.150.10090.08510.07630.06990.0670
308.150.11350.09590.08600.07900.0757
313.150.12740.10780.09670.08880.0852
318.150.14280.12090.10850.09960.0956
323.150.15990.13540.12150.11140.1070
Solubility in Ethers

The solubility of this compound in ethers is generally lower than in alcohols, as ethers can only act as hydrogen bond acceptors, not donors.

Table 3: Mole Fraction Solubility (x) of this compound in Ethers at 298.15 K (25 °C)

SolventChemical FormulaMole Fraction (x)
1,4-DioxaneC₄H₈O₂0.0734
Tetrahydrofuran (THF)C₄H₈O0.0698
Methyl tert-butyl ether (MTBE)C₅H₁₂O0.0243
Diisopropyl etherC₆H₁₄O0.0211

Table 4: Temperature Dependence of Mole Fraction Solubility (x) of this compound in Methyl tert-butyl ether (MTBE)

Temperature (K)Mole Fraction (x)
285.150.0175
289.150.0198
293.150.0221
298.150.0243
303.150.0270
308.150.0300
312.650.0330
318.150.0366
323.150.0407
Solubility in Ketones and Esters

Ketones and esters, being polar aprotic solvents, demonstrate moderate solubility for this compound. The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton of this compound.

Table 5: Temperature Dependence of Mole Fraction Solubility (x) of this compound in Acetone, Acetonitrile, and Ethyl Acetate

Temperature (K)AcetoneAcetonitrileEthyl Acetate
285.150.04350.01780.0266
289.150.04980.02010.0314
293.150.05690.02270.0357
298.150.06550.02590.0452
303.150.07540.02950.0542
308.150.08660.03360.0626
312.650.09840.03780.0713
318.150.11290.04300.0862
323.150.12960.04890.1021

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for two common techniques used to determine the solubility of this compound in organic solvents: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a jacketed glass vessel) to prevent solvent evaporation.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. Temperature control is crucial and can be maintained using a thermostatic water bath.

  • Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle.

  • Sampling: A known mass of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being transferred.

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed container (e.g., a glass dish). The solvent is then evaporated at a controlled temperature (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried this compound is achieved.

  • Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined by weighing. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the ultraviolet-visible range. This compound has a strong UV absorbance, making this a suitable method.

Methodology:

  • Preparation of Saturated Solution: A saturated solution of this compound in the desired organic solvent is prepared following the saturation and equilibration steps described in the gravimetric method (Section 2.1).

  • Preparation of Standard Solutions and Calibration Curve:

    • A stock solution of this compound of a known concentration is prepared in the same organic solvent.

    • A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound (typically around 254-258 nm in many organic solvents) using a UV-Vis spectrophotometer. The pure solvent is used as the blank.

    • A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The resulting plot should be linear and follow the Beer-Lambert law.

  • Sample Analysis:

    • A small, accurately measured aliquot of the clear supernatant from the saturated solution is withdrawn.

    • This aliquot is diluted quantitatively with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • The absorbance of the diluted sample is measured at the λmax.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking into account the dilution factor.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method can be visualized as follows:

experimental_workflow cluster_prep Solution Preparation cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method prep1 Add excess this compound to organic solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow solid phase to settle prep2->prep3 grav1 Withdraw known mass of saturated solution prep3->grav1 For Gravimetric spectro2 Withdraw and dilute aliquot of saturated solution prep3->spectro2 For Spectrophotometric grav2 Evaporate solvent grav1->grav2 grav3 Weigh remaining this compound grav2->grav3 grav4 Calculate solubility grav3->grav4 spectro1 Prepare calibration curve with standard solutions spectro3 Measure absorbance at λmax spectro2->spectro3 spectro4 Determine concentration from calibration curve spectro3->spectro4 spectro5 Calculate solubility spectro4->spectro5

Caption: General experimental workflow for solubility determination.

Physicochemical Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a combination of factors related to the intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polarity: this compound is a moderately polar molecule due to the presence of the polar carboxylic acid group and the largely nonpolar hydrocarbon chain. Its solubility is generally higher in polar solvents compared to nonpolar solvents.

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding plays a crucial role in the solubility of this compound.

    • Protic Solvents: Protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl oxygen and the hydroxyl group of this compound's carboxylic acid moiety, leading to high solubility.

    • Aprotic Solvents: Aprotic solvents, like ketones, esters, and ethers, can only act as hydrogen bond acceptors. They can form hydrogen bonds with the acidic proton of this compound's hydroxyl group, which contributes to its solubility, although generally to a lesser extent than in protic solvents.

  • Solvent Structure: The size and shape of the solvent molecules can also influence solubility. Steric hindrance in bulkier solvent molecules may impede effective solvation of the this compound molecule, potentially leading to lower solubility.

  • Temperature: For most solid-liquid systems, including this compound in organic solvents, solubility increases with increasing temperature. This is because the dissolution process is typically endothermic, meaning that heat is absorbed during dissolution. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.

The interplay of these factors explains the observed solubility trends. For instance, the high solubility in alcohols can be attributed to their polarity and strong hydrogen bonding capabilities. The moderate solubility in ketones and esters is due to their polarity and ability to accept hydrogen bonds. The lower solubility in less polar ethers reflects the weaker solute-solvent interactions.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable data and methodologies for professionals in research and development. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of interest.

References

A Technical Guide to the History and Application of Sorbic Acid as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, mechanism of action, and practical application of sorbic acid as a food preservative. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and food science.

A Historical Overview of this compound

This compound, or 2,4-hexadienoic acid, was first isolated in 1859 by the German chemist A.W. von Hofmann from the berries of the mountain ash tree (Sorbus aucuparia).[1][2] However, its antimicrobial properties were not recognized until the late 1930s and early 1940s.[1][2] Commercial production of this compound began in the late 1940s and early 1950s, marking its entry as a viable food preservative.[1] A significant development in its application came in the 1980s when this compound and its salts began to be used as inhibitors of Clostridium botulinum in meat products, offering a safer alternative to nitrites which had been linked to the formation of carcinogenic nitrosamines.

The U.S. Food and Drug Administration (FDA) has designated this compound and its more soluble salts, such as potassium sorbate, as Generally Recognized as Safe (GRAS) for use in food. This status is based on a long history of safe use and extensive toxicological studies.

Mechanism of Antimicrobial Action

This compound is most effective in its undissociated form, which predominates at acidic pH levels below its pKa of 4.76. The undissociated acid can readily penetrate the cell membranes of microorganisms. Once inside the more neutral cytoplasm, the acid dissociates, leading to a decrease in intracellular pH and the inhibition of key metabolic functions.

The primary antimicrobial action of this compound is attributed to the inhibition of various enzymes, particularly those containing sulfhydryl groups. Key targets include enzymes involved in carbohydrate metabolism and the citric acid cycle (TCA cycle).

Inhibition of Key Metabolic Pathways

This compound has been shown to inhibit several key enzymes, disrupting the central metabolic pathways of yeasts, molds, and some bacteria.

  • Glycolysis: While the impact on glycolysis is less pronounced than on the TCA cycle, some studies suggest that enzymes within this pathway can be affected.

  • TCA Cycle: this compound is a potent inhibitor of several enzymes in the TCA cycle, including succinate dehydrogenase and fumarase. This inhibition disrupts cellular respiration and energy production.

Recent research indicates that this compound's inhibitory effect is more pronounced on cellular respiration than on fermentation. This explains why fermentative yeasts, which are less reliant on the TCA cycle for energy, tend to exhibit higher resistance to this compound. The inhibition of respiration is linked to the production of reactive oxygen species (ROS), the formation of mitochondrion-defective cells, and defects in iron-sulfur cluster synthesis.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound as a preservative is dependent on several factors, including the target microorganism, pH of the food matrix, temperature, and the concentration of the acid. The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various common food spoilage organisms.

MicroorganismpHTemperature (°C)MIC (mM)Reference
Saccharomyces cerevisiae4.0243
Saccharomyces cerevisiae (cocktail)4.5N/A5.94
Saccharomyces cerevisiae (cocktail)4.0N/A3.85
Saccharomyces cerevisiae (cocktail)3.5N/A3.19
Aspergillus niger (conidia)4.0284.5
Aspergillus niger (mycelia)4.0281.5
Penicillium roqueforti (various strains)N/AN/A4.2 - >21.2

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of this compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, Yeast Extract Peptone Dextrose (YEPD) for yeast)

  • This compound stock solution (filter-sterilized)

  • Microorganism culture in log phase

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the appropriate culture broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile culture broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound and the positive control well (broth with inoculum, no this compound).

    • The negative control well should contain only sterile broth.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for yeast and mold).

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Spectrophotometric Assay for Enzyme Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme, such as succinate dehydrogenase.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Purified enzyme (e.g., succinate dehydrogenase)

  • Substrate for the enzyme (e.g., succinate)

  • Buffer solution to maintain optimal pH for the enzyme

  • This compound solutions at various concentrations

  • Indicator dye (e.g., DCPIP or MTT) that changes absorbance upon reaction.

Procedure:

  • Preparation of Reagents:

    • Prepare a buffer solution at the optimal pH for the enzyme assay.

    • Prepare a stock solution of the substrate and the indicator dye.

    • Prepare a series of this compound solutions of known concentrations.

    • Prepare the enzyme solution at a concentration that yields a measurable rate of reaction.

  • Assay Setup:

    • In a cuvette, combine the buffer, substrate, and indicator dye.

    • For the test samples, add a specific concentration of the this compound solution. For the control, add an equal volume of buffer.

    • Equilibrate the mixture to the optimal reaction temperature in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to the cuvette and mix quickly.

    • Immediately begin recording the change in absorbance at the predetermined wavelength for the indicator dye over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for both the control and the this compound-treated samples.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations of Key Concepts

Historical Timeline of this compound

G cluster_Discovery Discovery and Early Research cluster_Commercialization Commercialization and Application cluster_Regulatory Regulatory Status 1859 1859 Isolation from Mountain Ash Berries 1930s-1940s Late 1930s - Early 1940s Antimicrobial Properties Recognized 1859->1930s-1940s 1940s-1950s Late 1940s - Early 1950s Commercial Production Begins 1930s-1940s->1940s-1950s 1980s 1980s Use as a Nitrite Alternative in Meats 1940s-1950s->1980s GRAS GRAS Status Granted by FDA 1980s->GRAS

Caption: A timeline of key milestones in the history of this compound.

General Mechanism of this compound Action

G cluster_Outside Extracellular Environment (Acidic pH) cluster_Inside Microbial Cytoplasm (Neutral pH) SorbicAcid_un Undissociated This compound SorbicAcid_diss Dissociated This compound (Sorbate + H+) SorbicAcid_un->SorbicAcid_diss Membrane Permeation pH_drop Intracellular pH Decrease SorbicAcid_diss->pH_drop Enzyme_inhibition Enzyme Inhibition pH_drop->Enzyme_inhibition Metabolism_disruption Disruption of Metabolism & Energy Production Enzyme_inhibition->Metabolism_disruption Growth_inhibition Microbial Growth Inhibition Metabolism_disruption->Growth_inhibition

Caption: The mechanism of microbial inhibition by this compound.

This compound's Impact on Central Metabolic Pathways

G cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose isomerase F16BP F16BP F6P->F16BP Phosphofructokinase DHAP/G3P DHAP/G3P F16BP->DHAP/G3P Aldolase 13BPG 13BPG DHAP/G3P->13BPG Triose phosphate dehydrogenase 3PG 3PG 13BPG->3PG Phosphoglycerate kinase 2PG 2PG 3PG->2PG Phosphoglycerate mutase PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA Enters Mitochondria AcetylCoA AcetylCoA Pyruvate_TCA->AcetylCoA Pyruvate dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG aKG Isocitrate->aKG Isocitrate dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-Ketoglutarate dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->Citrate SorbicAcid This compound Inhibition SorbicAcid->Succinate SorbicAcid->Fumarate

Caption: Inhibition points of this compound in the TCA cycle.

References

Methodological & Application

Application Note: Quantitative Analysis of Sorbic Acid in Food Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbic acid and its salts (sorbates) are widely used as preservatives in a variety of food products, including cheese, yogurt, baked goods, and beverages, to inhibit the growth of molds, yeasts, and some bacteria.[1] While effective, its use is regulated in many countries, with maximum permissible levels established to ensure consumer safety.[2] Therefore, accurate and reliable quantitative analysis of this compound in diverse food matrices is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method widely employed for this purpose.[1][3][4]

This application note provides a detailed protocol for the determination of this compound in food using a reversed-phase HPLC (RP-HPLC) method. It includes procedures for sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • HPLC system with a UV/Vis or Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Analytical balance.

    • Homogenizer or food processor.

    • Centrifuge.

    • Magnetic stirrer.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Ultrasonic water bath.

  • Reagents:

    • This compound standard (≥98% purity).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Ammonium acetate (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Acetic acid (glacial, analytical grade).

    • Sodium hydroxide (analytical grade).

    • Ultrapure water.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or a 70:30 methanol-water mixture. This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

3. Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the complex food matrix into a clean solution suitable for HPLC injection. The following is a general protocol that can be adapted based on the matrix.

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 grams) into a centrifuge tube or beaker.

    • For solid/semi-solid samples (cheese, noodles, meat): Add a known volume of water if necessary and homogenize using a food processor to obtain a uniform paste.

    • For liquid samples (beverages, juices): Use the sample directly after ensuring it is well-mixed.

  • Extraction: Add a precise volume of extraction solvent (e.g., 50 mL) to the homogenized sample. Common extraction solvents include methanol/water mixtures (e.g., 60:40 v/v) or methanol/buffer solutions.

  • Mixing/Shaking: Cap the container and mix thoroughly. This can be done by shaking vigorously for several minutes or using a mechanical shaker for about 10 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture (e.g., at 2000-2500 rpm for 5 minutes) to separate the solid food particles from the liquid extract.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any remaining particulate matter that could damage the HPLC column.

  • Injection: The filtered extract is now ready for injection into the HPLC system.

Visualized Experimental Workflow

G Diagram 1: General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Homogenize Homogenize Sample->Homogenize Extract Add Extraction Solvent & Mix Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify this compound Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Report Results (mg/kg) Quantify->Report

Caption: Diagram 1: General Workflow for this compound Analysis.

4. HPLC Operating Conditions

Chromatographic conditions should be optimized to achieve good separation of this compound from interfering peaks from the food matrix. Below are examples of conditions reported in the literature.

Table 1: Summary of HPLC Conditions for this compound Analysis

ParameterMethod 1 (Noodles)Method 2 (Dairy)Method 3 (General Foods)
Column Germini-C18 (50 mm x 4.6 mm, 5 µm)C18 ColumnNot Specified
Mobile Phase 60:40 (v/v) 0.05 M Ammonium Acetate (pH 4.4) : Methanol90:10 (v/v) Phosphate Buffer : Methanol70:30 (v/v) Methanol : Water
Flow Rate 1.0 mL/min1.2 mL/minNot Specified
Detection (UV) 234 nm250 nmNot Specified
Column Temp. Ambient25 °CNot Specified
Injection Vol. Not Specified20 µLNot Specified
Retention Time ~7.0 min (for this compound)~7.5 minNot Specified

Phosphate buffer in Method 2 prepared by dissolving 2.5 g KH₂PO₄ and 2.5 g K₂HPO₄·3H₂O in 1000 ml of water.

5. Method Validation

To ensure the reliability of the results, the analytical method must be validated. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Method Validation Relationship

G Diagram 2: Logical Relationship of Method Validation ValidatedMethod Validated HPLC Method Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (% RSD) ValidatedMethod->Precision Linearity Linearity (r²) ValidatedMethod->Linearity Sensitivity Sensitivity ValidatedMethod->Sensitivity Specificity Specificity ValidatedMethod->Specificity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Diagram 2: Logical Relationship of Method Validation.

Table 2: Typical Method Validation Parameters for this compound Analysis

ParameterTypical Range/ValueDescription
Linearity Range 1 - 50 µg/mLThe concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.999A measure of how well the data points fit the linear regression line.
Limit of Detection (LOD) 0.24 - 0.32 µg/mLThe lowest concentration of analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ) 0.80 - 0.99 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 83% - 110%The closeness of the measured value to the true value, determined by spiking samples with known standards.
Precision (RSD%) < 10%The degree of agreement among individual test results when the procedure is applied repeatedly.
- Intra-day (Repeatability) 5.3% - 6.7%Precision under the same operating conditions over a short interval of time.
- Inter-day (Intermediate) 7.6% - 9.2%Precision within-laboratory variations: different days, different analysts, or different equipment.

Conclusion

The HPLC-UV method described provides a reliable and effective approach for the quantitative determination of this compound in various food matrices. Proper sample preparation to remove matrix interferences is critical for accurate results. The method is characterized by good sensitivity, accuracy, and precision, making it suitable for routine quality control analysis and for ensuring compliance with food safety regulations.

References

Application Notes and Protocols for the Spectrophotometric Determination of Sorbic Acid Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of sorbic acid concentration using spectrophotometry. This compound and its salts are widely used as preservatives in food, pharmaceutical, and cosmetic products to inhibit the growth of mold, yeast, and fungi.[1] Accurate quantification is crucial for ensuring product quality, safety, and compliance with regulatory limits.

Two primary spectrophotometric methods are outlined: a direct ultraviolet (UV) spectrophotometric method and a colorimetric method involving a reaction with 2-thiobarbituric acid (TBA).

Principle of Spectrophotometric Determination

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, a relationship described by the Beer-Lambert law.

  • Direct UV Spectrophotometry: this compound exhibits a characteristic absorbance maximum in the UV region, typically around 250-265 nm.[2][3][4] This method is rapid and straightforward but may be susceptible to interference from other UV-absorbing compounds in the sample matrix.[5]

  • Colorimetric Method with 2-Thiobarbituric Acid (TBA): In this method, this compound is first oxidized to malonaldehyde. The malonaldehyde then reacts with TBA to form a colored product with an absorbance maximum in the visible region, typically around 529-532 nm. This method offers increased specificity compared to direct UV spectrophotometry.

Quantitative Data Summary

The following table summarizes key quantitative data for the spectrophotometric determination of this compound.

ParameterDirect UV SpectrophotometryColorimetric Method (with TBA)
Wavelength of Maximum Absorbance (λmax) 250 - 265 nm529 - 532 nm
Linear Concentration Range 0 - 6 µg/mLVaries by specific protocol
Molar Absorptivity (ε) 24,080 M⁻¹cm⁻¹ at 258 nmNot typically reported
Recovery Rates 92% - 98.7%96% - 103%
Relative Standard Deviation (RSD) 1.6% - 1.9% (in specific food matrices)Typically < 5%

Experimental Protocols

Method 1: Direct UV Spectrophotometric Determination

This protocol is adapted for the direct measurement of this compound in a liquid sample. For solid or complex matrices, a preliminary extraction step is necessary.

1. Instrumentation and Reagents

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound, dissolve in a small amount of 0.1N NaOH, and dilute to 100 mL with distilled water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Blank Solution: Distilled water or the same solvent used for sample preparation.

2. Sample Preparation (General Guideline)

For many food and beverage samples, a steam distillation or solvent extraction is required to isolate the this compound from interfering substances.

  • Steam Distillation: Acidify the sample and steam distill. Collect the distillate for analysis.

  • Solvent Extraction: Extract the this compound from the sample using an appropriate organic solvent like diethyl ether, followed by back-extraction into an aqueous sodium bicarbonate solution.

3. Measurement Procedure

  • Set the spectrophotometer to measure absorbance in the UV range (e.g., 200-400 nm).

  • Calibrate the instrument using the blank solution.

  • Measure the absorbance of each working standard solution at the predetermined λmax (e.g., 255 nm).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the prepared sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method 2: Colorimetric Determination using 2-Thiobarbituric Acid (TBA)

This method provides higher specificity and is suitable for samples with complex matrices.

1. Instrumentation and Reagents

  • Visible Spectrophotometer

  • Water bath

  • Test tubes

  • This compound Standard Solutions (as prepared in Method 1)

  • Iron(III) solution: As an oxidizing agent.

  • 2-Thiobarbituric Acid (TBA) solution (e.g., 0.5%): Dissolve 250 mg of TBA in 50 mL of 0.5N NaOH, neutralize with 1N HCl, and dilute to volume with distilled water. Prepare fresh.

  • Citric Acid solution (e.g., 0.4% m/V)

2. Experimental Procedure

  • Pipette a known volume of the standard solutions and the sample extract into separate test tubes.

  • Add the iron(III) solution to oxidize the this compound to malonaldehyde. Heat the mixture in a boiling water bath.

  • Cool the tubes and add the TBA solution. This will react with the malonaldehyde to form a reddish-brown product.

  • Heat the mixture again in a boiling water bath for a specified time to allow for color development.

  • Cool the solutions to room temperature.

  • Measure the absorbance of the standards and the sample at the λmax of the colored product (approximately 529 nm) against a reagent blank.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Visualizations

Spectrophotometric_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Results Sample Sample Receipt Extraction Extraction/ Distillation Sample->Extraction Sample_Extract Sample Extract Extraction->Sample_Extract Std_Prep Standard Preparation Spectro Spectrophotometer Std_Prep->Spectro Sample_Extract->Spectro Abs_Measure Absorbance Measurement Spectro->Abs_Measure Cal_Curve Calibration Curve Construction Abs_Measure->Cal_Curve Concentration Concentration Calculation Abs_Measure->Concentration Cal_Curve->Concentration Result Final Result Concentration->Result

Caption: Workflow for Spectrophotometric Determination of this compound.

Logical_Relationship cluster_methods Spectrophotometric Methods cluster_principles Underlying Principles cluster_application Application Considerations Direct_UV Direct UV Spectrophotometry UV_Absorption Inherent UV Absorption of this compound (~255 nm) Direct_UV->UV_Absorption based on Simplicity Simplicity & Speed Direct_UV->Simplicity Interference Potential for Matrix Interference Direct_UV->Interference Colorimetric Colorimetric Method (TBA Reaction) Colored_Product Formation of a Colored Product (~530 nm) Colorimetric->Colored_Product based on Specificity Increased Specificity Colorimetric->Specificity Specificity->Interference mitigates

Caption: Logical Relationship of this compound Determination Methods.

References

Application Notes and Protocols: Synthesis of Sorbic Acid from Crotonaldehyde and Ketene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of sorbic acid from crotonaldehyde and ketene. This widely utilized industrial method proceeds via a two-step process involving the formation of a polyester intermediate followed by its decomposition to yield this compound.

Introduction

This compound (2,4-hexadienoic acid) and its salts are valuable antimicrobial agents extensively used as preservatives in food, pharmaceuticals, and cosmetic products. The synthesis from crotonaldehyde and ketene is a common industrial route, valued for its efficiency. The overall process involves the catalytic condensation of ketene with crotonaldehyde to form a polyester of 3-hydroxy-4-hexenoic acid. This intermediate is then subjected to hydrolysis (acidic or alkaline) or thermal decomposition to yield crude this compound, which is subsequently purified.

Reaction Pathway

The synthesis of this compound from crotonaldehyde and ketene can be summarized in the following two main stages:

  • Polyester Formation: Crotonaldehyde reacts with ketene in the presence of a catalyst to form a polyester intermediate.

  • Decomposition to this compound: The polyester is then decomposed, typically through acid-catalyzed hydrolysis, to yield this compound.

Sorbic_Acid_Synthesis Crotonaldehyde Crotonaldehyde Polyester Polyester Intermediate (poly(3-hydroxy-4-hexenoic acid)) Crotonaldehyde->Polyester Ketene Ketene (from Acetic Acid Pyrolysis) Ketene->Polyester CrudeSorbicAcid Crude this compound Polyester->CrudeSorbicAcid Hydrolysis Purification Purification CrudeSorbicAcid->Purification PurifiedSorbicAcid Purified this compound Catalyst Catalyst Catalyst->Polyester Acid Acid (e.g., HCl) Acid->CrudeSorbicAcid Purification->PurifiedSorbicAcid

Caption: Overall workflow for the synthesis of this compound from crotonaldehyde and ketene.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various sources regarding reaction conditions and yields.

Table 1: Conditions for Polyester Formation

CatalystCatalyst Loading (% w/w of Crotonaldehyde)Temperature (°C)SolventYield of Polyester (%)Reference
Boron Trifluoride (BF₃)Not specified0Ether~70% (of final this compound)
Zinc Isobutyrate0.3330-40None77[1]
Zinc Isovalerate120-50TolueneNot specified[2]
Tetraalkyl TitanatesNot specified70-110NoneNot specified[3]
Zinc Salts of Fatty Acids0.1 - 525 - 350Inert SolventNot specified[4]

Table 2: Conditions for Hydrolysis and Final Product Yield

Hydrolysis AgentConcentrationTemperature (°C)Reaction TimeFinal this compound Yield (%)Reference
Hydrochloric Acid (HCl)34%Not specifiedNot specifiedNot specified
Hydrochloric Acid (HCl)34-37%60-90Not specifiedNot specified
Hydrochloric Acid (HCl)35% or moreRoom temp. to boilingNot specifiedNot specified
Not specifiedNot specifiedNot specifiedNot specified92.8 (based on ketene)

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages of this compound synthesis.

Protocol 1: Synthesis of Polyester Intermediate from Crotonaldehyde and Ketene

Materials:

  • Crotonaldehyde (600 parts by weight)

  • Ketene gas (170 parts by weight)

  • Zinc isobutyrate (2 parts by weight)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control.

Procedure:

  • Charge the reaction vessel with 600 parts of crotonaldehyde and 2 parts of zinc isobutyrate as the catalyst.

  • Maintain the temperature of the reaction mixture between 30°C and 40°C.

  • Introduce a stream of 170 parts of ketene gas into the reaction mixture with constant stirring.

  • After the addition of ketene is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Remove any unreacted crotonaldehyde by distillation under reduced pressure.

  • The resulting highly viscous liquid is the polyester intermediate. The yield of the polyester is approximately 77% based on the amount of ketene used.

Protocol 2: Acid-Catalyzed Hydrolysis of Polyester to Crude this compound

Materials:

  • Polyester intermediate (100 parts by weight)

  • Concentrated hydrochloric acid (34% w/w, 70 parts by weight)

  • Glass reactor with a jacket for temperature control and a stirrer.

Procedure:

  • In a glass reactor, combine 100 parts of the polyester intermediate with 70 parts of concentrated hydrochloric acid (34% w/w).

  • Heat the mixture with stirring. The decomposition of the polyester is an exothermic reaction, and the temperature should be controlled.

  • The hydrolysis is typically carried out at temperatures ranging from room temperature to the boiling point of the hydrochloric acid solution. A common industrial practice is to maintain the temperature between 60-90°C.

  • As the reaction proceeds, this compound will precipitate from the solution.

  • After the reaction is complete, cool the mixture to facilitate further crystallization of the crude this compound.

  • The crude this compound is then isolated by filtration.

Hydrolysis_Purification_Workflow Polyester Polyester Intermediate HCl_Addition Addition of Concentrated HCl Polyester->HCl_Addition Hydrolysis Hydrolysis Reaction (60-90°C) HCl_Addition->Hydrolysis Cooling Cooling and Crystallization Hydrolysis->Cooling Filtration Solid-Liquid Separation (Filtration) Cooling->Filtration Crude_Sorbic_Acid Crude this compound Cake Filtration->Crude_Sorbic_Acid Mother_Liquor Mother Liquor (Aqueous Phase) Filtration->Mother_Liquor Washing Washing with Water Crude_Sorbic_Acid->Washing Drying Drying Washing->Drying Purified_Sorbic_Acid Purified this compound Drying->Purified_Sorbic_Acid

Caption: Workflow for the hydrolysis of the polyester and purification of this compound.

Protocol 3: Purification of Crude this compound

Materials:

  • Crude this compound

  • Water

  • Activated carbon (optional)

  • Recrystallization solvent (e.g., water or petroleum-based solvents)

Procedure:

  • Washing: The crude this compound cake obtained from filtration is washed with water to remove residual hydrochloric acid and other water-soluble impurities.

  • Recrystallization from Water:

    • The crude this compound is dissolved in hot water, with the amount of water being sufficient to fully dissolve the acid at or near boiling temperature.

    • Activated carbon can be added to the hot solution to decolorize it.

    • The hot solution is filtered to remove activated carbon and any insoluble impurities.

    • The filtrate is then cooled slowly to allow for the crystallization of purified this compound.

    • The purified this compound crystals are collected by filtration, washed with a small amount of cold water, and dried.

  • Solvent Extraction/Recrystallization:

    • Alternatively, crude this compound can be purified by dissolving it in a suitable organic solvent, such as petroleum, at an elevated temperature (e.g., 100-140°C).

    • Impurities like tar can be separated from the hot solution.

    • The this compound is then recovered from the solvent, for instance, by flash evaporation of the solvent or by crystallization upon cooling.

Safety Precautions

  • Ketene: Ketene is a highly reactive and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood. Inhalation can be fatal.

  • Crotonaldehyde: Crotonaldehyde is a flammable, corrosive, and toxic liquid. It is a lachrymator and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Use with appropriate PPE.

  • High Temperatures and Pressures: The synthesis may involve high temperatures and reduced pressures. Ensure that all glassware and equipment are appropriate for the intended operating conditions.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols: Doebner Process for Sorbic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid (trans,trans-2,4-hexadienoic acid) is a widely used preservative in the food and pharmaceutical industries due to its efficacy against a broad spectrum of molds, yeasts, and bacteria. The Doebner process, a modification of the Knoevenagel condensation, is a classical and important method for the synthesis of this compound. This reaction involves the condensation of crotonaldehyde with malonic acid using a basic catalyst, typically pyridine, which also serves as the solvent. The reaction proceeds via a condensation step followed by decarboxylation to yield this compound.[1][2]

These application notes provide a detailed overview of the Doebner process for this compound synthesis, including a comprehensive experimental protocol, quantitative data from a validated synthesis, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the quantitative data from a well-established protocol for the Doebner synthesis of this compound as described in Organic Syntheses.

ParameterValueReference
Reactants
Crotonaldehyde80 g (93.2 mL, 1.14 moles)[3]
Malonic Acid120 g (1.15 moles)[3]
Pyridine (Solvent/Catalyst)120 g (122 mL, 1.52 moles)[3]
Reaction Conditions
TemperatureSteam bath (~100 °C)
Reaction Time3 hours
Work-up Reagents
Concentrated Sulfuric Acid42.5 mL (0.76 mole)
Water100 mL (for acid solution)
IceFor cooling
Recrystallization Solvent (Water)250 mL
Yield
Crude this compoundNot specified
Purified this compound36-41 g (28-32% of theoretical)
Product Characteristics
Melting Point134 °C

Experimental Protocols

Synthesis of this compound via the Doebner Process

This protocol is adapted from the procedure published in Organic Syntheses, a reliable source for reproducible organic reactions.

Materials:

  • Crotonaldehyde (b.p. 102–103 °C)

  • Malonic acid (m.p. 134–135 °C)

  • Pyridine (b.p. 113–115 °C)

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

Equipment:

  • 1-L round-bottom flask

  • Reflux condenser

  • Steam bath

  • Ice bath

  • Suction filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers

  • Stirring rod

  • pH indicator paper (optional)

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask, combine 80 g (93.2 mL, 1.14 moles) of crotonaldehyde, 120 g (1.15 moles) of malonic acid, and 120 g (122 mL, 1.52 moles) of pyridine.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture on a steam bath for 3 hours. The evolution of carbon dioxide should be noticeable and will gradually cease as the reaction proceeds.

  • Cooling and Acidification: After the 3-hour heating period, cool the flask and its contents in an ice bath. While shaking, slowly and carefully add a solution of 42.5 mL of concentrated sulfuric acid in 100 mL of water. A significant portion of the this compound will precipitate at this stage.

  • Complete Precipitation: To ensure maximum recovery, chill the mixture in an ice bath for an additional 3 hours.

  • Isolation of Crude Product: Collect the crude this compound by suction filtration. Wash the filtered solid with a small amount of ice-cold water.

  • Recrystallization: For purification, immediately recrystallize the crude acid from 250 mL of boiling water. Allow the solution to stand overnight in a refrigerator to facilitate the crystallization of pure this compound.

  • Final Product Collection: Filter the purified this compound crystals and allow them to air dry. The expected yield is 36–41 g (28–32%) with a melting point of 134 °C.

Visualizations

Reaction Mechanism of the Doebner Process

The Doebner process is a modification of the Knoevenagel condensation. The reaction proceeds in two main stages: a pyridine-catalyzed condensation of crotonaldehyde and malonic acid to form an unstable intermediate, followed by a spontaneous decarboxylation to yield this compound.

Doebner_Mechanism cluster_intermediates Intermediates cluster_products Products Crotonaldehyde Crotonaldehyde MalonicAcid Malonic Acid Carbanion Malonic Acid Carbanion MalonicAcid->Carbanion + Pyridine Pyridine Pyridine Intermediate Unstable Condensation Adduct SorbicAcid This compound Intermediate->SorbicAcid Decarboxylation (-CO2) CO2 Carbon Dioxide Carbanion->Intermediate + Crotonaldehyde

Caption: Reaction mechanism of the Doebner process.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the laboratory synthesis and purification of this compound using the Doebner process.

Workflow arrow arrow Reactants 1. Mix Reactants (Crotonaldehyde, Malonic Acid, Pyridine) Heating 2. Heat under Reflux (3 hours on steam bath) Reactants->Heating Cooling 3. Cool Reaction Mixture (Ice Bath) Heating->Cooling Acidification 4. Acidify with H2SO4 (Precipitation of this compound) Cooling->Acidification Filtration1 5. Filter Crude Product Acidification->Filtration1 Recrystallization 6. Recrystallize from Water Filtration1->Recrystallization Filtration2 7. Filter Purified Product Recrystallization->Filtration2 Drying 8. Dry Final Product Filtration2->Drying Analysis 9. Characterization (Melting Point, etc.) Drying->Analysis

Caption: Experimental workflow for the Doebner synthesis of this compound.

References

"application of sorbic acid as an antifungal agent in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent threat to the integrity and reproducibility of cell culture experiments. Sorbic acid, a naturally occurring organic compound, presents a promising alternative to conventional antifungal agents. Its mechanism of action, primarily through the disruption of fungal intracellular pH and metabolic processes, makes it an effective tool for controlling common fungal contaminants such as Aspergillus niger and Penicillium species. This document provides detailed application notes and protocols for the use of this compound as an antifungal agent in mammalian cell culture, with a focus on maximizing its efficacy while minimizing cytotoxicity.

This compound's effectiveness is pH-dependent, with greater activity at lower pH levels. It functions by crossing the fungal cell membrane in its undissociated form and then dissociating within the more neutral cytoplasm, leading to intracellular acidification.[1][2] This acidification disrupts critical enzymatic functions and metabolic pathways, including glycolysis and respiration, ultimately inhibiting fungal growth.[1][3][4] While generally considered to have low mammalian toxicity, it is crucial to determine the optimal concentration that is both fungistatic and minimally harmful to the cultured cells.

Data Presentation

Antifungal Efficacy of this compound

The Minimum Inhibitory Concentration (MIC) of this compound varies depending on the fungal species, inoculum size, and the pH of the culture medium. Lower pH enhances the antifungal activity of this compound.

Fungal SpeciespHInoculumMIC (mM)Reference
Aspergillus niger4.010^5 conidia/mL4.5
Aspergillus niger4.0Mycelia from 10^5 spores/mL~1.5
Penicillium chrysogenum4.1 - 7.6Not Specified1 - 230
Cladosporium cladosporioides4.1 - 7.6Not Specified0.3 - 18.0
Ulocladium atrum4.1 - 7.6Not Specified0.2 - 33.0
Cytotoxicity of this compound in Mammalian Cell Lines

This compound has been shown to induce static growth inhibition in some cancer cell lines, primarily through cell cycle arrest. Its cytotoxicity is generally low for non-cancerous cell lines.

Cell LineConcentration (mM)Exposure TimeObserved EffectReference
Mouse Mastocytoma P-8152.548 hoursStatic growth inhibition; increased cells in G1 and G2 phases
Human Promyelocytic Leukemia HL-602.5Not SpecifiedStatic growth inhibition
Mouse Bone Marrow Mast Cells2.5Not SpecifiedNo significant growth inhibition
Chinese Hamster V79~22.3 (2.5 mg/ml)24 hoursG2/M phase arrest (reversible)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (or potassium sorbate)

  • Ethanol (95-100%) or Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • To prepare a 100 mM stock solution , weigh out 11.21 mg of this compound. Note: Potassium sorbate is more soluble in water than this compound. If using potassium sorbate (MW: 150.22 g/mol ), use 15.02 mg to achieve a 100 mM solution.

  • Dissolve the this compound in a small volume of 95% ethanol or DMSO. For instance, dissolve 11.21 mg in 100 µL of ethanol.

  • Once fully dissolved, bring the final volume to 1 mL with sterile, deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for a Specific Fungal Contaminant

Materials:

  • This compound stock solution (100 mM)

  • Appropriate fungal culture medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plate

  • Fungal spore suspension of the contaminant (quantified using a hemocytometer)

  • Incubator

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the fungal culture medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.1 mM to 10 mM.

  • Add 100 µL of the fungal spore suspension (e.g., 1 x 10^4 spores/mL) to each well.

  • Include a positive control (fungal suspension without this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-30°C) for 48-72 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol 3: Treatment of Fungal Contamination in a Mammalian Cell Culture

Materials:

  • Contaminated mammalian cell culture flask

  • This compound stock solution (100 mM)

  • Fresh, sterile cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (if cells are adherent)

  • Centrifuge

Procedure:

  • Isolate the Contaminated Culture: Immediately move the contaminated flask to a separate incubator or a designated quarantine area to prevent cross-contamination.

  • Wash the Cells:

    • For adherent cells, gently aspirate the contaminated medium. Wash the cell monolayer twice with sterile PBS.

    • For suspension cells, centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in sterile PBS. Repeat the wash step.

  • Apply this compound Treatment:

    • Resuspend the cells in fresh culture medium containing the desired concentration of this compound. A starting concentration of 1-2 mM is recommended, but this should be optimized based on the MIC for the fungus and the cytotoxicity for the specific cell line.

    • Culture the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

  • Monitor the Culture:

    • Observe the culture daily for signs of fungal growth and cell health.

    • After 48-72 hours, change the medium to fresh medium containing this compound.

  • Weaning off this compound:

    • If the contamination is cleared, culture the cells for at least two passages in medium without this compound to ensure the elimination of the fungus.

    • If the contamination persists, a higher concentration of this compound may be necessary, but this increases the risk of cytotoxicity.

Visualizations

Signaling Pathways and Workflows

Antifungal_Mechanism_of_Sorbic_Acid cluster_extracellular Extracellular Environment (Low pH) cluster_cell Fungal Cell Sorbic_Acid_Undissociated This compound (Undissociated) Cytosol Cytosol (Neutral pH) Sorbic_Acid_Undissociated->Cytosol Passive Diffusion Sorbic_Acid_Dissociated This compound (Dissociated) + H+ Intracellular_Acidification Intracellular Acidification Sorbic_Acid_Dissociated->Intracellular_Acidification Cytosol->Sorbic_Acid_Dissociated Dissociation Metabolic_Inhibition Inhibition of Glycolysis & Respiration Intracellular_Acidification->Metabolic_Inhibition ATP_Depletion ATP Depletion Metabolic_Inhibition->ATP_Depletion Mitochondria Mitochondria Metabolic_Inhibition->Mitochondria Targets Respiration Growth_Inhibition Fungal Growth Inhibition ATP_Depletion->Growth_Inhibition Sorbic_Acid_Effect_on_Mammalian_Cell_Cycle Sorbic_Acid This compound G1_S_Transition G1/S Transition Sorbic_Acid->G1_S_Transition Inhibits G2_M_Transition G2/M Transition Sorbic_Acid->G2_M_Transition Inhibits G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression G2_Phase G2 Phase S_Phase->G2_Phase Progression M_Phase M Phase G2_Phase->M_Phase Progression M_Phase->G1_Phase Cell Division Growth_Inhibition Static Growth Inhibition G1_S_Transition->Growth_Inhibition G2_M_Transition->Growth_Inhibition Experimental_Workflow_Antifungal_Treatment Start Fungal Contamination Detected Isolate Isolate Contaminated Culture Start->Isolate Wash Wash Cells with PBS Isolate->Wash Treat Treat with this compound-Containing Medium Wash->Treat Monitor Monitor Culture Daily Treat->Monitor Medium_Change Change Medium every 48-72h Monitor->Medium_Change Contamination_Cleared Contamination Cleared? Medium_Change->Contamination_Cleared Wean_Off Culture in this compound-Free Medium Contamination_Cleared->Wean_Off Yes Optimize Optimize this compound Concentration Contamination_Cleared->Optimize No End Contamination Eliminated Wean_Off->End Optimize->Treat

References

Application Notes and Protocols: Using Sorbic Acid to Inhibit Yeast Fermentation in Wine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sorbic acid, and its more soluble salt potassium sorbate, is a widely used food preservative that acts as a microbial inhibitor, primarily against yeasts and molds.[1][2] In the context of wine production and research, it is specifically employed to prevent the refermentation of residual sugar in sweet or off-dry wines, particularly in situations where sterile filtration is not feasible.[3] this compound does not kill yeast; instead, it is fungistatic, meaning it inhibits their growth and reproduction.[3][4] Its effectiveness is not absolute and is critically dependent on a range of chemical and physical parameters within the wine, including pH, alcohol content, sulfur dioxide levels, and the initial microbial load. These notes provide detailed protocols and data for researchers utilizing this compound to control yeast fermentation in wine.

Mechanism of Action

The antimicrobial activity of this compound is greatest when it is in its undissociated form. The pKa of this compound is 4.76, meaning that as the pH of the wine decreases below this value, the concentration of the more effective, undissociated form increases. This undissociated molecule can pass through the yeast cell membrane. Once inside the cell, where the pH is higher, the acid dissociates and is thought to inhibit various enzymes, including those in the oxidative phosphorylation system, effectively targeting the yeast's respiration process. This disruption of cellular metabolism prevents the yeast from growing and fermenting sugar.

cluster_pH Influence of Wine pH SA_out This compound (External) Membrane Yeast Cell Membrane SA_out->Membrane Passive Transport SA_in Undissociated this compound (Internal) Membrane->SA_in Dissociation Dissociation (Higher Internal pH) SA_in->Dissociation Enzymes Respiratory Chain & Key Metabolic Enzymes Dissociation->Enzymes Inhibits Inhibition Inhibition of Enzyme Activity Enzymes->Inhibition Result Yeast Growth Inhibited Inhibition->Result Low_pH Low Wine pH (e.g., < 3.5) Undissociated Favors Undissociated Form Low_pH->Undissociated Undissociated->SA_out  Higher Efficacy

Fig. 1: Mechanism of this compound yeast inhibition.
Factors Influencing Efficacy

The successful application of this compound is a multifactorial equation. Researchers must control several variables to achieve reliable yeast inhibition.

  • pH: As previously noted, lower pH increases efficacy. A shift in pH from 3.1 to 3.5 can necessitate doubling the dose for the same inhibitory effect.

  • Alcohol Content: Higher ethanol concentrations act synergistically with this compound, enhancing its inhibitory effect and allowing for lower required doses.

  • Sulfur Dioxide (SO₂): this compound is not effective against most bacteria and should always be used in conjunction with adequate levels of free SO₂ (typically >30 mg/L, depending on pH). SO₂ controls the growth of lactic acid and acetic acid bacteria, which can otherwise spoil the wine or, in the case of lactic acid bacteria, metabolize this compound into an off-aroma.

  • Yeast Population: this compound is an inhibitor, not a sterilant. Its effectiveness is significantly reduced in the presence of a high yeast population. For optimal results, wine should be clarified to reduce the yeast count below 100 cells/mL.

  • Residual Sugar: this compound is intended for wines with fermentable sugar (glucose and fructose), typically above 1-2 g/L, to prevent refermentation. Dry wines (<1 g/L residual sugar) do not require this compound addition.

Efficacy This compound Efficacy Result Inhibition of Yeast Fermentation Efficacy->Result pH Low Wine pH (< 3.5) pH->Efficacy + Alcohol High Alcohol Content (>10% v/v) Alcohol->Efficacy + SO2 Adequate Free SO₂ (>30 mg/L) SO2->Efficacy + Yeast Low Yeast Count (<100 cells/mL) Yeast->Efficacy + HighYeast High Yeast Count HighYeast->Efficacy -

Fig. 2: Key factors influencing this compound efficacy.
Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound in wine.

Table 1: Recommended this compound Doses Based on Wine Alcohol Content (Adapted from Peynaud, 1981, as cited in)

Alcohol (% v/v) Recommended this compound (mg/L)
10 200
11 175
12 150
13 125

| 14 | 100 |

Table 2: Influence of pH on the Undissociated Form of this compound (pKa = 4.76) (Data derived from Henderson-Hasselbalch equation, concept from)

Wine pH Undissociated this compound (%)
3.0 98.3
3.4 95.8
3.8 90.2
4.2 78.6

| 4.6 | 59.9 |

Table 3: Key Concentration Thresholds for this compound in Wine

Parameter Concentration (mg/L) Reference(s)
TTB Legal Limit (USA) 300
General Recommended Range 150 - 250
Common Effective Dose (with SO₂) 200

| Average Sensory Threshold | 135 | |

Potential Risks: Geranium Taint

The most significant risk associated with using this compound is the development of "geranium taint." This off-aroma is caused by the compound 2-ethoxyhexa-3,5-diene, which has an extremely low sensory threshold of around 1 ng/L. It is produced when lactic acid bacteria (LAB), particularly Oenococcus oeni (the primary driver of malolactic fermentation), metabolize this compound. Therefore, it is strongly advised not to use this compound in wines that have undergone or might undergo malolactic fermentation. If its use is unavoidable, sterile filtration to remove all bacteria is imperative.

SorbicAcid This compound SorbylAlc Sorbyl Alcohol SorbicAcid->SorbylAlc Reduction Ethanol Ethanol Geranium 2-ethoxyhexa-3,5-diene (Geranium Taint) Ethanol->Geranium LAB Lactic Acid Bacteria (e.g., Oenococcus oeni) LAB->SorbicAcid Metabolizes Hexadienol 3,5-hexadiene-2-ol SorbylAlc->Hexadienol Isomerization (Acid-catalyzed) Hexadienol->Geranium Esterification

Fig. 3: Metabolic pathway of Geranium Taint formation.

Experimental Protocols

Protocol 1: Preparation and Application of Potassium Sorbate

Objective: To correctly calculate and add potassium sorbate to a wine sample to achieve a target concentration of this compound.

Materials:

  • Potassium sorbate powder (C₆H₇KO₂)

  • Deionized water

  • Calibrated scale

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Wine to be treated

Procedure:

  • Determine Target Concentration: Decide the desired final concentration of this compound in the wine (e.g., 200 mg/L), considering the factors in Section 2.0.

  • Calculate Potassium Sorbate Amount: Potassium sorbate is the salt form used for its solubility. Use a conversion factor of 1.35 to determine the required amount of potassium sorbate.

    • Formula:mg/L Potassium Sorbate = (Target mg/L this compound) x 1.35

    • Example: For a 200 mg/L this compound target, you need 200 * 1.35 = 270 mg/L of potassium sorbate.

  • Prepare Stock Solution: Dissolve the calculated weight of potassium sorbate in a small amount of deionized water or wine (do not add directly to cold wine as solubility is temperature-dependent). A 10% (w/v) solution is common. Ensure it is completely dissolved.

  • Addition to Wine: Add the stock solution to the wine just prior to bottling or the start of the experiment.

  • Mixing: Mix the wine thoroughly but gently to ensure even distribution, avoiding excessive oxygen exposure.

Protocol 2: Evaluating this compound Efficacy on Yeast Viability

Objective: To determine the inhibitory effect of different concentrations of this compound on a specific yeast strain in a wine matrix.

cluster_analysis Viability Analysis start Start prep Prepare Wine Samples (Control, Sorbate Doses) start->prep inoculate Inoculate with Yeast (e.g., S. cerevisiae) prep->inoculate incubate Incubate (Controlled Temp) inoculate->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample plate Method A: Plate Count on Agar sample->plate microscope Method B: Microscopy with Methylene Blue sample->microscope data Analyze Data (CFU/mL, % Viability) plate->data microscope->data end End data->end

Fig. 4: Experimental workflow for yeast viability assay.

Materials:

  • Base wine (filtered to remove existing microbes)

  • Potassium sorbate and potassium metabisulfite (for SO₂)

  • Active dry yeast (Saccharomyces cerevisiae)

  • Sterile flasks or vials

  • Incubator

  • Microscope and hemacytometer

  • Methylene blue solution (0.1%)

  • Sterile plating loops, spreaders, and petri dishes with YPD or WL Nutrient Agar

  • Pipettes and sterile dilution blanks (e.g., peptone water)

Procedure:

  • Sample Preparation: Aliquot the base wine into sterile flasks. Create a matrix of treatments. For example:

    • Control (No sorbate, with SO₂)

    • 150 mg/L this compound (with SO₂)

    • 200 mg/L this compound (with SO₂)

    • 250 mg/L this compound (with SO₂) Adjust all samples to a consistent free SO₂ level (e.g., 30 mg/L).

  • Yeast Inoculation: Rehydrate the active dry yeast according to the manufacturer's instructions. Inoculate each flask to a final concentration of approximately 1 x 10⁴ cells/mL.

  • Time Zero Sample: Immediately after inoculation, take a sample from each flask for a baseline (T=0) cell count.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C).

  • Sampling: At predetermined intervals (e.g., 24, 48, 72, and 96 hours), aseptically remove an aliquot from each flask for analysis.

  • Viability Analysis (Method A - Plate Count):

    • Perform serial dilutions of each sample.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate plates at 25°C for 48-72 hours.

    • Count the colonies to determine the number of viable cells (CFU/mL).

  • Viability Analysis (Method B - Methylene Blue Staining):

    • Mix a small volume of the wine sample with an equal volume of methylene blue solution.

    • Wait 1-2 minutes. Load the mixture onto a hemacytometer.

    • Under the microscope, count the total number of cells and the number of blue-stained (non-viable) cells. Viable cells will remain unstained.

    • Calculate the percentage of viable cells.

Protocol 3: Analytical Determination of this compound in Wine

Objective: To quantify the concentration of this compound in a wine sample using a standard reference method.

Principle: this compound is volatile with steam. It is separated from the non-volatile components of wine via steam distillation. The concentration in the resulting distillate is then determined by measuring its strong UV absorbance at approximately 256-260 nm.

Apparatus:

  • Steam distillation apparatus

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Volumetric flasks (200 mL or 250 mL)

  • Pipettes

Reagents:

  • This compound standard solution (e.g., 20 mg/L)

  • Tartaric acid

Procedure:

  • Calibration Curve: Prepare a series of standards by diluting the this compound stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (~256 nm) and plot absorbance vs. concentration.

  • Sample Preparation: Place 10 mL of the wine sample into the distillation flask and add ~1 g of tartaric acid.

  • Distillation: Steam distill the sample, collecting a set volume of distillate (e.g., 250 mL).

  • Measurement: Allow the distillate to reach room temperature. Measure its absorbance in a quartz cuvette against a water blank.

  • Calculation: Use the absorbance reading and the calibration curve to determine the concentration of this compound in the distillate. Account for the dilution factor from the initial sample volume to the final distillate volume to calculate the concentration in the original wine sample.

References

Application Notes and Protocols: Synergistic Antimicrobial Effects of Sorbic Acid in Combination with Other Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antimicrobial effects of sorbic acid when combined with other antimicrobial agents. Detailed protocols for evaluating these synergistic interactions are provided, along with a summary of reported quantitative data and visualizations of experimental workflows and proposed mechanisms of action.

Introduction to Synergistic Antimicrobial Combinations

The use of antimicrobial agents in combination is a promising strategy to enhance efficacy, broaden the spectrum of activity, reduce the required dosages, and combat the development of microbial resistance. This compound, a widely used preservative, has demonstrated synergistic antimicrobial effects when combined with other organic acids, essential oils, and natural compounds. This synergy often results in a greater antimicrobial effect than the sum of the individual components. The primary mechanisms of this compound's antimicrobial action involve the inhibition of microbial enzymes and the disruption of cell membrane function, primarily in its undissociated form which is favored at lower pH.[1][2]

Quantitative Data on Synergistic Combinations

The synergistic effect of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the individual agents and their concentrations in the inhibitory combination.

FIC Index Calculation:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

The following tables summarize the reported synergistic effects of this compound with various antimicrobial agents against different microorganisms.

Table 1: Synergistic Effects of this compound with Other Organic Acids against Campylobacter spp. [3]

Combination (with this compound)Target MicroorganismpHIndividual MICs (mmol/L)MICs in Combination (mmol/L)FIC Index (∑FIC) RangeInterpretation
Caprylic Acid & Caproic AcidC. jejuni & C. coli7.3This compound: 1-4; Caprylic Acid: 0.5-2; Caproic Acid: Not specifiedNot specified0.33 - 1.42Synergy to Additive

Table 2: Synergistic Effects of Glutaric Acid with this compound [4]

CombinationTarget MicroorganismIndividual MICs (µg/mL)MICs in Combination (µg/mL)FIC Index (∑FIC)Interpretation
Glutaric Acid & this compoundEscherichia coliGLA: >4000; SoA: 2000Not specified≤ 0.5Synergy
Glutaric Acid & this compoundBacillus cereusGLA: >4000; SoA: 2000Not specified≤ 0.5Synergy
Glutaric Acid & this compoundCandida albicansGLA: 1000; SoA: 2000Not specified≤ 0.5Synergy

Table 3: Synergistic Effects of Potassium Sorbate with Nisin against Bacillus sporothermodurans [5]

CombinationTarget MicroorganismIndividual MICsObservationInterpretation
Nisin & Potassium SorbateBacillus sporothermodurans (vegetative cells)Nisin: 5 x 10³ IU/ml; K-Sorbate: 2% (w/v)Sub-lethal concentrations in combination resulted in total inhibition of cell growth after 5 days.Synergy

Experimental Protocols

Checkerboard Assay for Determining Synergy

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Materials:

  • This compound and the second antimicrobial agent

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism, cultured to a 0.5 McFarland standard

  • Sterile reservoirs, multichannel pipettes, and single-channel pipettes

  • Incubator

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the stock solution of Drug A (this compound).

    • Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for Drug B, and column 12 as the growth control.

    • In the first row (row A), add an additional 50 µL of the stock solution of Drug B.

    • Perform serial two-fold dilutions of Drug B down the columns, from row A to row G, in a similar manner. Discard 50 µL from row G. Row H will serve as the control for Drug A.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted bacterial suspension to all wells except the sterility control well.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-24 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.

    • Determine the MIC of each drug alone from the control rows/columns.

    • Determine the MIC of each drug in combination from the wells showing no growth.

  • Data Analysis: Calculate the FIC index for each well that shows no growth using the formula provided above. The synergistic effect is determined by the lowest FIC index value.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stocks Prepare Antimicrobial Stock Solutions prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stocks->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-24h) inoculate->incubate read_mic Read MICs (Visual/Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_inoculum Prepare Log-Phase Microbial Culture prep_flasks Prepare Flasks with Antimicrobials & Control prep_inoculum->prep_flasks incubate Incubate Flasks (with shaking) prep_flasks->incubate sampling Collect Samples at Time Intervals (0-24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Incubate and Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal Activity) plot_data->interpret Synergistic_Mechanism cluster_agents Antimicrobial Agents cluster_cell Microbial Cell sorbic_acid This compound cytoplasm_acid Cytoplasmic Acidification sorbic_acid->cytoplasm_acid Enters cell other_antimicrobial Other Antimicrobial (e.g., Essential Oil, Nisin) membrane_disruption Cell Membrane Disruption other_antimicrobial->membrane_disruption Targets membrane membrane_disruption->sorbic_acid Enhances entry of cell_death Inhibition of Growth / Cell Death membrane_disruption->cell_death cytoplasm_acid->other_antimicrobial May enhance activity of enzyme_inhibition Inhibition of Metabolic Enzymes cytoplasm_acid->enzyme_inhibition enzyme_inhibition->cell_death

References

Application Notes and Protocols for Testing the Efficacy of Sorbic Acid Against Specific Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid is a naturally occurring organic compound widely used as a preservative in food, beverages, and personal care products.[1] Its antimicrobial properties are primarily effective against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria. The efficacy of this compound is significantly influenced by the pH of the medium, with its activity being greater in acidic conditions (below pH 6.0-6.5) due to the higher proportion of the undissociated acid form.[2][3] This document provides detailed protocols for testing the antimicrobial efficacy of this compound against specific microbial strains, enabling researchers to determine its inhibitory and cidal activities. The primary methods covered are Minimum Inhibitory Concentration (MIC) determination, the Zone of Inhibition assay, and Time-Kill Curve analysis.

Mechanism of Action

This compound's antimicrobial action is attributed to its ability to inhibit various enzymatic activities within microbial cells.[3] It particularly affects enzymes involved in carbohydrate metabolism and the citric acid cycle. Additionally, it is believed that this compound can interact with sulfhydryl groups of enzymes, further disrupting essential metabolic pathways and inhibiting microbial growth.

cluster_cell Microbial Cell Sorbic_Acid Undissociated This compound Enzymes Cellular Enzymes (e.g., Dehydrogenases) Sorbic_Acid->Enzymes Inhibition Metabolism Carbohydrate & Citric Acid Cycle Metabolism Sorbic_Acid->Metabolism Disruption Growth Microbial Growth Inhibition Sorbic_Acid->Growth Leads to Enzymes->Metabolism Catalyzes Metabolism->Growth Required For

Figure 1: Simplified signaling pathway of this compound's antimicrobial action.

Data Presentation: Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, pH of the growth medium, and incubation conditions.

Microbial StrainTypeMIC (µg/mL)pHReference
Staphylococcus aureusGram-positive Bacteria1250Not Specified
Escherichia coliGram-negative Bacteria>5000Not Specified
Salmonella enteritidisGram-negative BacteriaNot specified, but noted to be sensitiveNot Specified
Candida albicansYeastNot specified, but noted to be sensitiveNot Specified
Aspergillus nigerMoldNot specified, but noted to be sensitiveNot Specified

Note: The provided MIC values are indicative. It is recommended to determine the MIC for specific strains and conditions using the protocols outlined below. The antibacterial activity of this compound is generally stronger against Gram-negative bacteria than Gram-positive bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Start Start: Prepare this compound Stock & Microbial Inoculum Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate with broth Start->Serial_Dilution Inoculate Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculate Incubate Incubate the plate at the optimal temperature and time for the microorganism Inoculate->Incubate Observe Observe for turbidity (visual growth) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested. Further dilute in the appropriate broth medium.

  • Inoculum Preparation:

    • Pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL. Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and yeasts) for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Zone of Inhibition (Kirby-Bauer) Assay

This qualitative method assesses the ability of this compound to inhibit microbial growth on an agar surface.

Start Start: Prepare Microbial Lawn & this compound Disks Inoculate_Plate Evenly spread a standardized microbial suspension on an agar plate Start->Inoculate_Plate Apply_Disks Place filter paper disks impregnated with this compound onto the agar surface Inoculate_Plate->Apply_Disks Incubate Incubate the plate under optimal conditions Apply_Disks->Incubate Measure_Zone Measure the diameter of the clear zone of no growth around the disk Incubate->Measure_Zone Interpret Interpret Results: Larger zone indicates greater inhibition Measure_Zone->Interpret End End Interpret->End

Figure 3: Experimental workflow for the Zone of Inhibition assay.

Materials:

  • This compound solutions of varying concentrations

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture and materials for inoculum preparation as in the MIC protocol

  • Sterile swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with known concentrations of this compound solutions. Allow the solvent to evaporate if necessary.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the optimal temperature for 18-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Time-Kill Curve Assay

This assay evaluates the rate and extent of microbial killing by this compound over time.

Start Start: Prepare Microbial Culture & this compound Solutions Inoculate_Tubes Inoculate tubes containing broth and this compound (at multiples of MIC) with a standardized microbial suspension Start->Inoculate_Tubes Incubate_Shake Incubate tubes with shaking Inoculate_Tubes->Incubate_Shake Sample_Timepoints At specific time points (0, 2, 4, 6, 8, 24h), remove aliquots Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Perform serial dilutions and plate on agar Sample_Timepoints->Serial_Dilute_Plate Sample Count_CFU Incubate plates and count Colony Forming Units (CFU/mL) Serial_Dilute_Plate->Count_CFU Plot_Curve Plot log10 CFU/mL vs. time Count_CFU->Plot_Curve End End Plot_Curve->End

Figure 4: Experimental workflow for the Time-Kill Curve assay.

Materials:

  • This compound

  • Sterile culture tubes with appropriate broth medium

  • Microbial culture and materials for inoculum preparation

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Shaking incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation:

    • Prepare tubes with broth containing various concentrations of this compound (typically multiples of the previously determined MIC, e.g., 0.5x, 1x, 2x, 4x MIC).

    • Prepare a microbial inoculum as described in the MIC protocol, adjusting the final concentration in the tubes to approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at the optimal growth temperature.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Enumeration of Viable Cells:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible and can be counted (typically 18-48 hours).

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.

    • Plot the log10 CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Conclusion

The protocols detailed in these application notes provide a framework for the systematic evaluation of this compound's efficacy against a variety of microbial strains. Accurate determination of MICs, zones of inhibition, and kill kinetics is essential for understanding the antimicrobial potential of this compound and for its effective application in various industrial and pharmaceutical contexts. Researchers should consider the significant influence of pH on this compound's activity and control this variable in their experimental designs for reproducible and meaningful results.

References

Application Notes and Protocols: Sorbic Acid in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the effective use of sorbic acid as a preservative in pharmaceutical and cosmetic formulations. Detailed protocols for evaluating its efficacy and quantifying its concentration are also included.

Introduction to this compound as a Preservative

This compound (2,4-hexadienoic acid) and its more water-soluble salt, potassium sorbate, are widely utilized as preservatives in a variety of products, including pharmaceuticals, cosmetics, and food.[1][2][3][4] Their primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf-life and ensuring the safety of formulations.[5] this compound is a naturally occurring compound and is considered a safe and non-toxic preservative when used within recommended limits.

Key Characteristics:

  • Appearance: White, free-flowing crystalline powder.

  • Chemical Formula: C₆H₈O₂

  • Mechanism of Action: The antimicrobial activity of this compound is primarily attributed to the undissociated form of the acid. This form can penetrate the cell membrane of microorganisms and disrupt their metabolic activity, including enzymes involved in carbohydrate metabolism and the citric acid cycle.

Mechanism of Action

The preservative action of this compound is dependent on its undissociated state, which is favored at acidic pH levels. The undissociated acid is lipophilic and can readily pass through the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates. This leads to a decrease in the intracellular pH, which inhibits enzymatic activity and disrupts cellular transport mechanisms, ultimately preventing microbial growth.

cluster_cell extracellular Extracellular Environment (Low pH) undissociated Undissociated this compound extracellular->undissociated Favors cell_membrane Microbial Cell Membrane intracellular Intracellular Environment (Higher pH) undissociated_in Undissociated this compound undissociated->cell_membrane Penetrates dissociated Dissociated this compound (Sorbate) enzyme_inhibition Enzyme Inhibition & Metabolic Disruption growth_inhibition Microbial Growth Inhibition enzyme_inhibition->growth_inhibition dissociated_in Dissociated this compound undissociated_in->dissociated_in Dissociates dissociated_in->enzyme_inhibition Leads to

Caption: Mechanism of this compound's Antimicrobial Action.

Application Guidelines and Data

The efficacy of this compound is highly dependent on the pH of the formulation. It is most effective in acidic conditions and its activity diminishes as the pH approaches neutrality and becomes alkaline.

Effective Concentrations

The typical concentration range for this compound in pharmaceutical and cosmetic formulations is between 0.05% and 0.3%.

Formulation TypeRecommended Concentration (%)
Oral Pharmaceutical Solutions & Suspensions0.05 - 0.2
Topical Pharmaceutical Preparations0.05 - 0.2
Cosmetic Creams, Lotions, and Serums0.1 - 0.3
Hair Care Products0.1 - 0.3

Note: The use of this compound in combination with other preservatives or glycols can have a synergistic effect, potentially allowing for lower concentrations.

pH Considerations

The antimicrobial activity of this compound is directly related to the proportion of its undissociated form, which is governed by its pKa of 4.76.

pHUndissociated this compound (%)
3.098.3
4.085.5
4.7650.0
5.036.7
6.05.7
7.00.6

Data adapted from scientific sources.

For optimal preservation, the pH of the formulation should be maintained below 6.0, with the ideal range being between 4.0 and 5.5.

Incompatibilities

This compound can be incompatible with certain ingredients and conditions:

  • Bases, oxidizing agents, and reducing agents.

  • Nonionic surfactants and some plastics: These can lead to a loss of antimicrobial activity.

  • Light and heat: this compound can degrade when exposed to light and high temperatures. It is recommended to add it during the cooling phase of a formulation, typically below 60°C.

  • Sulfur-containing amino acids: this compound may react with these, but this can be mitigated by the addition of antioxidants.

Experimental Protocols

Protocol for Evaluating Preservative Efficacy (Challenge Test)

This protocol outlines a general method for assessing the antimicrobial effectiveness of this compound in a given formulation. The methodology is based on the principles of preservative efficacy testing described in pharmacopeias.

1. Preparation of Microbial Inoculum:

  • Culture the following microorganisms on appropriate agar media:
  • Staphylococcus aureus (ATCC 6538)
  • Pseudomonas aeruginosa (ATCC 9027)
  • Candida albicans (ATCC 10231)
  • Aspergillus brasiliensis (ATCC 16404)
  • Harvest the bacterial and yeast cultures and suspend them in a sterile saline solution to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
  • Harvest the mold spores and suspend them in sterile saline with 0.05% polysorbate 80 to achieve a final concentration of approximately 1 x 10⁷ spores/mL.

2. Inoculation of the Formulation:

  • Dispense 20 mL of the formulation containing this compound into five separate sterile containers.
  • Inoculate each container with 0.1 mL of one of the prepared microbial suspensions.
  • Thoroughly mix to ensure even distribution of the microorganisms. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL for bacteria and yeast, and between 1 x 10⁴ and 1 x 10⁵ spores/mL for mold.

3. Incubation and Sampling:

  • Incubate the inoculated containers at 20-25°C.
  • At specified intervals (e.g., 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.

4. Microbial Enumeration:

  • Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.
  • Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
  • Incubate the plates at the appropriate temperatures and for the required duration.
  • Count the number of colonies and calculate the CFU/mL for each time point.

5. Interpretation of Results:

  • Compare the log reduction in microbial count from the initial inoculation. Acceptance criteria vary depending on the product type and regulatory standards (e.g., USP, Ph. Eur.).

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Microbial Inoculum\n(Bacteria, Yeast, Mold)", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Formulation with Microbes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 20-25°C", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Sample at Intervals\n(7, 14, 28 days)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enumerate [label="Perform Microbial Enumeration\n(Serial Dilution & Plating)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Log Reduction in Microbial Count", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_inoculum; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> sample; sample -> enumerate; enumerate -> analyze; analyze -> end; }

Caption: Experimental Workflow for Preservative Efficacy Testing.

Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound concentration in a finished product.

1. Standard Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.
  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1.0 to 5.0 mg/100mL.

2. Sample Preparation:

  • Accurately weigh approximately 1 g of the formulation into a volumetric flask.
  • Add a suitable extraction solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete extraction of the this compound.
  • Dilute to volume with the extraction solvent and mix well.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at 254 nm.
  • Column Temperature: Ambient or controlled at 25°C.

4. Analysis:

  • Inject the calibration standards and the prepared sample solution into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Relationships in Formulation Development

When incorporating this compound into a new formulation, a systematic approach is necessary to ensure its efficacy and the stability of the final product.

define_product Define Product Requirements (e.g., dosage form, target pH) select_sorbic Select this compound/Potassium Sorbate as Preservative define_product->select_sorbic determine_conc Determine Initial Concentration (0.05% - 0.3%) select_sorbic->determine_conc check_incompat Check for Incompatibilities with other excipients determine_conc->check_incompat check_incompat->select_sorbic Incompatibilities Found (Re-evaluate preservative) formulate_prototype Formulate Prototype check_incompat->formulate_prototype No Incompatibilities adjust_ph Adjust pH to < 6.0 formulate_prototype->adjust_ph perform_pet Perform Preservative Efficacy Test (Challenge Test) adjust_ph->perform_pet evaluate_results Evaluate PET Results perform_pet->evaluate_results optimize Optimize Formulation (adjust concentration or pH) evaluate_results->optimize Fail stability_testing Conduct Stability Testing evaluate_results->stability_testing Pass optimize->perform_pet finalize Finalize Formulation stability_testing->finalize

Caption: Logical Workflow for Formulating with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Sorbic Acid Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with sorbic acid in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most significant degradation pathway for this compound in aqueous solutions is autoxidation.[1][2][3][4] While this compound is stable in its dry, crystalline form, it becomes susceptible to oxidation when dissolved in water, especially in the presence of oxygen.[2] This oxidative degradation can be accelerated by factors such as low pH, elevated temperatures, and exposure to light. Other degradation routes like radiolysis and microbial action can also occur but oxidative destruction is generally the most relevant.

Q2: What are the major degradation products of this compound in water?

A2: The degradation of this compound in aqueous solutions leads to the formation of various carbonyl compounds. The major reported degradation products include acetaldehyde and β-carboxylacrolein. Other identified volatile products can include α-angelica lactone and 2-methyl-5-acetylfuran, particularly in the presence of sulfur dioxide. The formation of these products, especially carbonyls, can contribute to undesirable changes, such as browning, in the solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The rate of this compound degradation is highly dependent on the pH of the aqueous solution. The degradation, primarily through oxidation, is faster at lower pH levels. The oxidative degradation follows first-order reaction kinetics, and the rate of this reaction decreases as the pH increases. The antimicrobial efficacy of this compound is also pH-dependent, with its optimal activity below pH 6.5, where the undissociated form of the acid predominates.

Q4: My this compound solution is turning brown. What is causing this?

A4: Browning of this compound solutions is a common sign of its degradation. This discoloration is often linked to the formation of carbonyl compounds as degradation products. Specifically, β-carboxylacrolein, a major degradation product, can react with amino acids and proteins to form brown pigments. The browning process can be influenced by factors that accelerate this compound degradation, such as temperature, pH, and the presence of certain additives.

Troubleshooting Guides

Issue 1: Inconsistent this compound Concentration in My Samples

Possible Causes and Solutions:

  • Oxidative Degradation: this compound readily degrades in aqueous solutions via autoxidation.

    • Troubleshooting Steps:

      • Deoxygenate your solutions: Before dissolving the this compound, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Use freshly prepared solutions: Prepare your this compound solutions immediately before use to minimize the time for degradation to occur.

      • Control storage conditions: If storage is necessary, keep solutions at a low temperature (e.g., 2-8 °C) and protected from light in airtight containers.

      • Consider antioxidants: The addition of antioxidants may help to slow down the degradation process, though their compatibility with your experimental system must be verified.

  • Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of this compound solutions.

    • Troubleshooting Steps:

      • Use amber-colored glassware or opaque containers: This will protect the solution from light exposure.

      • Minimize light exposure during experiments: Conduct your experiments under subdued lighting conditions whenever possible.

  • Inaccurate Quantification Method: Issues with your analytical method can lead to apparent inconsistencies in concentration.

    • Troubleshooting Steps:

      • Validate your HPLC method: Ensure your HPLC method is properly validated for linearity, accuracy, and precision. Refer to the detailed HPLC protocol below.

      • Check for interfering peaks: Degradation products or other components in your sample matrix might co-elute with this compound, leading to inaccurate quantification. Adjust your mobile phase or gradient to improve separation.

      • Use a fresh, reliable standard: Ensure your this compound standard is pure and has not degraded.

Issue 2: Poor Reproducibility in this compound Degradation Kinetic Studies

Possible Causes and Solutions:

  • Temperature Fluctuations: The rate of this compound degradation is sensitive to temperature changes.

    • Troubleshooting Steps:

      • Use a temperature-controlled environment: Employ a water bath, incubator, or a column thermostat for your HPLC system to maintain a constant and uniform temperature throughout the experiment.

  • Inconsistent pH: Small variations in the initial pH of your solutions can significantly impact the degradation rate.

    • Troubleshooting Steps:

      • Use a calibrated pH meter: Ensure your pH measurements are accurate.

      • Buffer your solutions: Use an appropriate buffer system to maintain a stable pH throughout the experiment. The buffer choice should be compatible with your analytical method.

  • Presence of Trace Metal Ions: Trace amounts of metal ions like Cu²⁺ and Fe²⁺ can catalyze the oxidation of this compound.

    • Troubleshooting Steps:

      • Use high-purity water and reagents: This will minimize the introduction of catalytic metal ions.

      • Consider a chelating agent: The addition of a chelating agent like EDTA can sequester metal ions. However, be aware that in some systems, EDTA-metal complexes might paradoxically enhance degradation. Therefore, its effect should be carefully evaluated in your specific system.

Data Presentation

Table 1: Factors Influencing the Rate of this compound Degradation in Aqueous Solutions

FactorEffect on Degradation RateReference(s)
pH Rate decreases with increasing pH.
Temperature Rate increases with increasing temperature.
Light Exposure Accelerates degradation.
Oxygen Essential for autoxidation, the primary degradation pathway.
Trace Metal Ions (Cu²⁺, Fe²⁺) Can catalyze and increase the rate of degradation.
Amino Acids Most increase the degradation rate, with exceptions like histidine and arginine.
Sugars (e.g., Sucrose, Glucose) Can decrease or increase the degradation rate depending on the specific sugar and concentration.
Salts (e.g., NaCl, KCl) Can decrease the rate of degradation.
Sulphur Dioxide Solutions are unstable in the presence of sulphur dioxide.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general methodology for the determination of this compound concentration in aqueous solutions. Method optimization may be required for specific sample matrices.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade methanol, acetonitrile, and water.

  • Phosphoric acid or other suitable acid for pH adjustment.

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

  • A common mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Example Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) and methanol in a ratio of 60:40 (v/v). The exact ratio may need optimization for best separation.

  • Degas the mobile phase before use by sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase or a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Dilute your aqueous samples containing this compound with the mobile phase to fall within the concentration range of your calibration curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.

5. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with the prepared mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Detection: UV detection at approximately 254 nm or 260 nm, which is near the absorbance maximum of this compound.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Sorbic_Acid_Degradation_Pathway Sorbic_Acid This compound (in aqueous solution) Oxidation Autoxidation Sorbic_Acid->Oxidation Primary Pathway Oxygen Oxygen (O2) Oxygen->Oxidation Factors Accelerating Factors: - Low pH - High Temperature - Light - Metal Ions (Fe²⁺, Cu²⁺) Factors->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products Carbonyls Carbonyl Compounds Degradation_Products->Carbonyls Acetaldehyde Acetaldehyde Degradation_Products->Acetaldehyde Beta_Carboxylacrolein β-Carboxylacrolein Degradation_Products->Beta_Carboxylacrolein Browning Browning Reactions (with amino acids) Beta_Carboxylacrolein->Browning

Caption: Oxidative degradation pathway of this compound in aqueous solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase 1. Prepare Mobile Phase (e.g., Buffer:Methanol) Injection 4. Inject Sample/Standard into HPLC System Mobile_Phase->Injection Standards 2. Prepare this compound Standard Solutions Standards->Injection Sample_Prep 3. Prepare & Filter Samples Sample_Prep->Injection Separation 5. Separation on C18 Column Injection->Separation Detection 6. UV Detection (at ~254 nm) Separation->Detection Chromatogram 7. Obtain Chromatogram Detection->Chromatogram Calibration 8. Generate Calibration Curve from Standards Chromatogram->Calibration Quantification 9. Quantify this compound in Samples Chromatogram->Quantification Calibration->Quantification

Caption: General workflow for this compound quantification by HPLC.

References

"factors affecting sorbic acid stability: pH, temperature, and light"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sorbic acid, focusing on the key factors of pH, temperature, and light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability and antimicrobial efficacy?

A1: this compound's stability and antimicrobial activity are highly pH-dependent. The optimal pH for its efficacy is below 6.5.[1] Its effectiveness relies on the undissociated form of the acid, which predominates at pH values below its pKa of 4.76.[1] As the pH decreases, the concentration of the undissociated form increases, leading to enhanced antimicrobial action. However, the stability of this compound is also influenced by pH, with maximum rates of oxidation observed around pH 3.[2]

Q2: How does temperature affect the stability of this compound in aqueous solutions?

A2: Temperature significantly accelerates the degradation of this compound in aqueous solutions. The degradation generally follows first-order kinetics.[3] While stable in its dry, crystalline form, this compound in solution undergoes autoxidation, which is exacerbated at elevated temperatures.[2] For instance, in intermediate moisture food systems, the concentration of sorbate decreased by 50% over four months of storage at 38°C.

Q3: What is the impact of light exposure on this compound stability?

A3: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. In aqueous solutions, photodegradation can occur, and the presence of certain substances, like sulfur dioxide, can accelerate this process. It is recommended to store this compound solutions in opaque containers to minimize light-induced degradation.

Q4: What are the primary degradation products of this compound?

A4: The degradation of this compound, primarily through oxidation, leads to the formation of various byproducts. The major degradation products identified are acetaldehyde and β-carboxyacrolein. Other reported degradation products include crotonaldehyde and acetone. In pharmaceutical formulations, volatile degradation products such as 2-methylfuran, α-angelicalactone, and 2-acetyl-5-methylfuran have also been detected.

Q5: Can this compound interact with other components in a formulation, affecting its stability?

A5: Yes, this compound can interact with various components, which can impact its stability and efficacy. For example, it can react with amino acids, and its degradation is influenced by the presence of metal ions, sugars, and other preservatives. In solid dosage forms, interactions with excipients can affect the drug's stability. It is crucial to conduct compatibility studies during pre-formulation to identify and mitigate potential interactions.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in an acidic formulation.
  • Question: I am observing a faster-than-expected loss of this compound in my acidic formulation (pH 4.0) during stability studies. What could be the cause?

  • Answer:

    • pH: While a lower pH is optimal for antimicrobial activity, this compound degradation via oxidation is also accelerated at acidic pH, with a maximum rate around pH 3.

    • Temperature: Elevated storage temperatures will significantly increase the degradation rate. Ensure your storage conditions are appropriate and monitored.

    • Oxygen: this compound degradation in aqueous solution is primarily due to autoxidation. The presence of oxygen will promote degradation. Consider deoxygenating your solution or using packaging with low oxygen permeability.

    • Metal Ions: Trace metal ions can catalyze the oxidation of this compound. The use of chelating agents like EDTA might be beneficial, although their effect can be complex and system-dependent.

Issue 2: Precipitation of this compound in a liquid formulation.
  • Question: My this compound is precipitating out of my liquid formulation upon storage. How can I resolve this?

  • Answer:

    • Solubility: this compound has limited solubility in water, which decreases at lower temperatures. Consider using a more soluble salt form, such as potassium sorbate, especially in formulations with high concentrations of other solutes like sugars.

    • pH: Ensure the pH of your formulation is not too low, as this can decrease the solubility of the sorbate salt by converting it to the less soluble acid form.

    • Concentration: Verify that the concentration of this compound or its salt does not exceed its solubility limit in your specific formulation matrix at the intended storage temperature.

Issue 3: Inconsistent results in HPLC analysis of this compound.
  • Question: I am experiencing issues with peak shape (tailing or fronting) and retention time shifts during the HPLC analysis of this compound. What are the likely causes and solutions?

  • Answer:

    • Mobile Phase pH: The retention of this compound on a reversed-phase column is highly dependent on the pH of the mobile phase. Ensure the pH is buffered and consistently prepared to maintain a stable retention time. A pH below the pKa of this compound (4.76) will result in a more retained, non-ionized form.

    • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to peak shape issues. Use a guard column and appropriate sample preparation techniques to protect the analytical column.

    • Buffer Precipitation: If using a buffer in the mobile phase, ensure it is soluble in the organic modifier to prevent precipitation, which can cause high backpressure and blockages.

    • Injection Solvent: The composition of the solvent used to dissolve the sample can affect peak shape. Ideally, the injection solvent should be similar to or weaker than the mobile phase.

Quantitative Data Summary

The stability of this compound is quantitatively influenced by pH and temperature. The degradation often follows first-order kinetics, and the rate constant (k) indicates the speed of degradation.

Table 1: Effect of pH on the Degradation of this compound

pHConditionObservationReference
< 4.75Aqueous SolutionEnhanced degradation due to higher concentration of the undissociated form.
~ 3.0Aqueous SolutionMaximum rate of oxidative degradation observed.
> 6.5Aqueous SolutionReduced antimicrobial efficacy.

Table 2: Effect of Temperature on the Degradation of this compound

Temperature (°C)SystemDegradation KineticsObservationReference
35Intermediate Moisture Food-Less than 25% loss after 40 days.
38Intermediate Moisture Meat-50% loss over 4 months.
85Cheese Analog-No significant loss after 2 hours.
< 134Isothermal-Sublimates without decomposition.

Table 3: Effect of Light on the Stability of this compound

Light SourceConditionObservationReference
UV LightAqueous SolutionCan induce photodegradation.
Polychromatic Light (>315 nm)De-aerated Suwannee River NOMTriplet quantum yield of 0.062.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a stability study.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific application. A common starting point is a buffer:organic ratio of 60:40 (v/v).

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate monobasic) and adjust the pH to a value below the pKa of this compound (e.g., pH 3.0) using phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh or pipette the sample containing this compound.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration range of the standard curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound.

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 80°C).

    • Photodegradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

  • Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of this compound remaining at each time point in the stability study.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting start Define Stability Study Protocol prep_sample Prepare this compound Samples start->prep_sample prep_standards Prepare Reference Standards start->prep_standards ph_stress pH Stress (Acid/Base Hydrolysis) prep_sample->ph_stress temp_stress Thermal Stress prep_sample->temp_stress light_stress Photolytic Stress prep_sample->light_stress hplc_analysis HPLC Analysis prep_standards->hplc_analysis ph_stress->hplc_analysis temp_stress->hplc_analysis light_stress->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing & Calculation data_acquisition->data_processing stability_report Generate Stability Report data_processing->stability_report end Conclusion stability_report->end

Caption: Experimental workflow for a this compound stability study.

Degradation_Pathways cluster_factors Influencing Factors cluster_degradation Degradation Products pH pH Sorbic_Acid This compound pH->Sorbic_Acid affects stability Temperature Temperature Temperature->Sorbic_Acid accelerates degradation Light Light (UV) Light->Sorbic_Acid induces photodegradation Acetaldehyde Acetaldehyde Sorbic_Acid->Acetaldehyde oxidative degradation Beta_Carboxyacrolein β-Carboxyacrolein Sorbic_Acid->Beta_Carboxyacrolein oxidative degradation Other_Products Other Products (e.g., Crotonaldehyde, Acetone) Sorbic_Acid->Other_Products minor pathways

Caption: Factors influencing this compound degradation pathways.

References

Technical Support Center: Optimizing Sorbic Acid Concentration for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing sorbic acid for microbial inhibition in their experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound's antimicrobial activity?

This compound's primary mode of action is the inhibition of microbial growth by interfering with cellular enzymes.[1] In its undissociated form, which is more prevalent at lower pH levels, this compound can penetrate the cell membrane of microorganisms.[1] Inside the cell, it disrupts the function of various enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle.[1] This includes enzymes like enolase, lactate dehydrogenase, and succinate dehydrogenase. By inhibiting these key metabolic pathways, this compound effectively hinders the organism's ability to produce energy, leading to growth inhibition. Additionally, it has been shown to target the process of respiration in yeasts, which explains why fermentative yeasts may exhibit higher resistance.[2][3]

2. What is the difference between this compound and potassium sorbate, and which one should I use?

This compound is the active antimicrobial compound, while potassium sorbate is its potassium salt. The primary difference lies in their solubility. This compound has low solubility in water (about 0.16 g/100 mL at 20°C), whereas potassium sorbate is much more soluble (about 58.2 g/100 mL at 20°C).

The choice between the two depends on your application:

  • This compound: More effective as an antimicrobial agent in its direct form. It is suitable for applications where it can be directly incorporated or in systems with lower water content.

  • Potassium Sorbate: Preferred for aqueous solutions due to its high solubility. When dissolved in water, potassium sorbate dissociates to release this compound, which is the active form.

It's important to note that the addition of sorbate salts can slightly increase the pH of the medium, which may need adjustment to ensure optimal antimicrobial activity.

3. How does pH affect the efficacy of this compound?

The effectiveness of this compound is highly dependent on the pH of the environment. Its antimicrobial activity is greatest at lower pH values (optimally below pH 6.5). This is because the undissociated (non-ionized) form of the acid is responsible for its antimicrobial properties, as it can more easily pass through the microbial cell membrane. The pKa of this compound is 4.75, meaning that at a pH of 4.75, 50% of the acid is in its effective undissociated form. As the pH decreases below 4.75, the proportion of undissociated this compound increases, leading to enhanced antimicrobial action.

4. What are typical concentrations of this compound used for microbial inhibition?

The effective concentration of this compound can vary widely depending on the target microorganism, the pH of the medium, and the composition of the product. Generally, concentrations range from 0.025% to 0.10% (250 to 1000 ppm). However, the Minimum Inhibitory Concentration (MIC) can be as low as 25 ppm for some bacteria at a low pH, and can range from 100 to over 1,500 ppm in various food products. For specific MIC values against different microorganisms, refer to the data tables below.

5. Can this compound be used in combination with other preservatives?

Yes, this compound can be used synergistically with other preservatives. For instance, in winemaking, it is often used in conjunction with sulfur dioxide to prevent bacterial spoilage. Combining preservatives can broaden the spectrum of inhibited microorganisms and may allow for lower concentrations of each, potentially reducing any sensory impact.

Troubleshooting Guide

Problem: this compound is not inhibiting microbial growth as expected.

  • Possible Cause 1: Incorrect pH.

    • Explanation: The antimicrobial activity of this compound is significantly reduced at a pH above 6.5.

    • Solution: Measure the pH of your medium or product. If it is too high, adjust it to a lower pH (ideally below 6.0) to increase the concentration of the active, undissociated form of this compound.

  • Possible Cause 2: High initial microbial load.

    • Explanation: this compound is more effective at inhibiting microbial growth rather than killing existing microorganisms. It is not a suitable preservative for products with high initial microbial counts.

    • Solution: Ensure that the initial microbial load in your product is low. This can be achieved through proper sanitation and processing techniques.

  • Possible Cause 3: Presence of resistant microorganisms.

    • Explanation: Some microorganisms, particularly certain strains of yeast (like Zygosaccharomyces bailii) and molds (Penicillium spp.), are resistant to this compound. Lactic acid bacteria are also generally not inhibited by this compound.

    • Solution: Identify the contaminating microorganism. If it is a known sorbate-resistant species, you may need to use a different preservative or a combination of hurdles (e.g., pH, water activity, other preservatives) to achieve effective inhibition.

  • Possible Cause 4: Degradation of this compound.

    • Explanation: this compound can be degraded by some microorganisms, leading to a loss of its preservative effect. This degradation can also lead to the formation of off-odors.

    • Solution: Investigate for signs of spoilage, such as off-odors (e.g., plastic, kerosene-like smells), which may indicate microbial degradation of the sorbate. Ensure proper storage of this compound solutions to prevent degradation.

Problem: An unusual off-odor has developed in my product treated with this compound.

  • Possible Cause: Microbial degradation of this compound.

    • Explanation: Certain molds (e.g., Penicillium species) and some yeasts can metabolize this compound, leading to the production of volatile compounds with distinct off-odors. A common degradation product is 1,3-pentadiene, which has a characteristic plastic or kerosene-like smell. Lactic acid bacteria can also decompose this compound and produce off-flavors.

    • Solution: Identify the spoilage microorganism. The presence of these specific off-odors is a strong indicator of sorbate degradation. To prevent this, ensure the absence of sorbate-metabolizing microbes through stringent hygiene practices or by using an additional preservative that is effective against these organisms.

Problem: The this compound/potassium sorbate is not dissolving properly.

  • Possible Cause 1: Using this compound in an aqueous solution at room temperature.

    • Explanation: this compound has very low water solubility.

    • Solution: For aqueous applications, use potassium sorbate, which is highly soluble in water. If you must use this compound, its solubility can be increased by heating the water.

  • Possible Cause 2: High concentration of other solutes.

    • Explanation: The solubility of both this compound and potassium sorbate can decrease in the presence of high concentrations of sugars or salts.

    • Solution: Prepare a more concentrated stock solution of potassium sorbate in water before adding it to your final product to ensure it is fully dissolved.

Data Presentation

Table 1: Solubility of this compound and Potassium Sorbate in Different Solvents.

SolventTemperature (°C)This compound Solubility (% w/v)Potassium Sorbate Solubility (% w/v)
Water200.1658.20
Water500.5561.00
Water1004.0064.00
Ethanol (5%)-0.1657.40
Ethanol (100%)-12.902.00
Sucrose (10%)-0.1558.00
Sucrose (40%)-0.1045.00
Sucrose (60%)-0.0828.00

Source: Adapted from Gooding et al. (1955), Pfizer (1974), Monsanto (1978), and Sofos and Busta (1981), as cited in reference.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms at Different pH Levels.

MicroorganismpHMIC (ppm)
Erwinia carotovora5.525
Erwinia carotovora6.0>50
Various Bacteria (5 strains)4.5<50 - 250
Various Bacteria (5 strains)5.525 - 500
Various Bacteria (5 strains)6.050 - 500

Source: Adapted from Seo et al. (2023).

Table 3: Minimum Inhibitory Concentration (MIC) of this compound in Various Animal Products.

ProductMIC (ppm)
Chicken Breast100
Chicken Legs100
Pork Ribs100
Pork Sirloin100
Beef Ribs100
Beef Chunk100
Milk500
Eggs1200

Source: Adapted from Seo et al. (2023).

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the steps to determine the MIC of this compound against a specific microorganism.

Materials:

  • This compound or potassium sorbate

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts and molds)

  • Sterile 96-well microtiter plates

  • Microorganism culture in the logarithmic growth phase

  • Sterile diluent (e.g., sterile water or broth)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound or potassium sorbate in a suitable solvent (e.g., sterile water for potassium sorbate). Ensure the solution is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Inoculum:

    • Culture the target microorganism in the appropriate broth medium until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in sterile broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (broth and inoculum, no this compound).

    • Column 12 will serve as the negative control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism for 18-24 hours (or longer for slower-growing organisms).

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of this compound at which there is no visible growth.

    • A plate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth more quantitatively.

Visualizations

Sorbic_Acid_Mechanism cluster_outside Extracellular Environment (Low pH) cluster_cell Microbial Cell Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Inside This compound (Intracellular) Sorbic_Acid_Undissociated->Sorbic_Acid_Inside Passive Diffusion across Cell Membrane Enzyme_Inhibition Inhibition of Key Enzymes Sorbic_Acid_Inside->Enzyme_Inhibition Targets Metabolic_Disruption Disruption of: - Carbohydrate Metabolism - Citric Acid Cycle - Respiration Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Metabolic_Disruption->Growth_Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate at Optimal Temperature D->E F Read Results (Visual or Spectrophotometer) E->F G Determine MIC F->G Troubleshooting_Sorbic_Acid cluster_yes Troubleshooting Path Start Microbial Growth Observed? Check_pH Is pH < 6.5? Start->Check_pH Yes Success Effective Inhibition Start->Success No Check_Load Low Initial Microbial Load? Check_pH->Check_Load Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Organism Identify Organism. Is it Resistant? Check_Load->Check_Organism Yes Improve_Sanitation Action: Improve Sanitation Check_Load->Improve_Sanitation No Check_Odor Off-Odor Present? Check_Organism->Check_Odor No Use_Alternative Action: Use Alternative/ Combination Preservative Check_Organism->Use_Alternative Yes Check_Odor->Use_Alternative No, but still growth Indicates_Degradation Indicates Microbial Degradation of Sorbate Check_Odor->Indicates_Degradation Yes Indicates_Degradation->Use_Alternative

References

"troubleshooting sorbic acid precipitation in experimental solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with sorbic acid precipitation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound precipitation is a common issue primarily driven by its low solubility in aqueous solutions, especially under certain conditions. The main factors influencing its solubility are pH, temperature, concentration, and the solvent composition. This compound is a weak acid with a pKa of approximately 4.76.[1][2][3][4] When the pH of the solution is below its pKa, the undissociated, less soluble form of the acid predominates, leading to precipitation.

Q2: What is the relationship between pH and this compound solubility?

A2: The solubility of this compound is highly dependent on pH.[5] In its undissociated form (at pH < 4.76), it is less soluble. As the pH increases above its pKa, this compound converts to its more soluble salt form (sorbate). Therefore, increasing the pH of your solution can significantly enhance the solubility of this compound and prevent precipitation.

Q3: How does temperature affect this compound solubility?

A3: The solubility of this compound in water increases with temperature. If you are observing precipitation, gently warming the solution while stirring may help redissolve the this compound. However, be mindful of the thermal stability of other components in your experimental solution.

Q4: Are there more soluble alternatives to this compound?

A4: Yes, the salts of this compound, such as potassium sorbate and sodium sorbate, are much more soluble in water than the acid form. Potassium sorbate is a common alternative and is very soluble in water. When dissolved, it provides the active antimicrobial agent, this compound.

Q5: Can other components in my solution cause this compound to precipitate?

A5: Yes, the presence of other solutes can decrease the solubility of this compound. For example, high concentrations of sugars or ethanol can reduce its solubility in aqueous solutions.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Cause Troubleshooting Step Explanation
Low pH of the buffer Check the pH of your buffer. If it is below 4.76, consider adjusting it to a higher pH if your experiment allows.This compound is poorly soluble at a pH below its pKa of 4.76.
High concentration of this compound You may be exceeding the solubility limit of this compound at the given temperature and pH. Refer to the solubility data tables below.This compound has limited solubility in water, which decreases at lower temperatures.
Incorrect form of this compound used Use potassium sorbate instead of this compound for aqueous solutions.Potassium sorbate is significantly more soluble in water than this compound.
Issue 2: My solution containing this compound becomes cloudy over time or upon cooling.
Possible Cause Troubleshooting Step Explanation
Temperature change If the solution was prepared at an elevated temperature, the this compound may be precipitating as it cools. Try gently reheating the solution or preparing it at the working temperature.The solubility of this compound in water is temperature-dependent, decreasing as the temperature drops.
Slow precipitation kinetics Even if the concentration is close to the solubility limit, precipitation may not be immediate.Supersaturated solutions can be temporarily stable before precipitation occurs.
pH shift over time The pH of your solution may have changed over time due to interactions between components.A decrease in pH can cause the less soluble undissociated this compound to form.
Issue 3: I am using an organic solvent, and my this compound is still precipitating.
Possible Cause Troubleshooting Step Explanation
Inappropriate solvent Check the solubility of this compound in your chosen solvent. Consider using a different solvent or a co-solvent system.This compound has varying solubility in different organic solvents. It is highly soluble in ethanol and acetone but less so in others.
Presence of water If your organic solvent contains some water, and the pH is low, this could lead to precipitation.The principles of pH-dependent solubility still apply in aqueous-organic mixtures.

Data Presentation

Table 1: Solubility of this compound and Potassium Sorbate in Water at Different Temperatures
TemperatureThis compound (% Solubility)Potassium Sorbate (% Solubility)
20°C (68°F)0.1658.20
50°C (112°F)0.5561.00
100°C (212°F)4.0064.00
Data sourced from multiple references.
Table 2: Solubility of this compound and Potassium Sorbate in Ethanol-Water Mixtures at 20°C
Ethanol ConcentrationThis compound (% Solubility)Potassium Sorbate (% Solubility)
5%0.1657.40
20%0.2954.60
50%4.8045.30
95%12.606.50
100%12.902.00
Data sourced from multiple references.
Table 3: Effect of pH on the Dissociation of this compound
pH% Undissociated this compound
3.0098.0
3.7093.0
4.0086.0
4.4070.0
4.75 (pKa)50.0
5.0037.0
5.807.0
6.006.0
7.000.6
Data sourced from multiple references.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol is for preparing a concentrated stock solution of this compound, which can then be diluted into your experimental medium.

Materials:

  • This compound or Potassium sorbate

  • Ethanol (100%) or other suitable organic solvent

  • Sterile, deionized water

  • pH meter

  • Sterile containers

Methodology:

  • For an aqueous stock using potassium sorbate:

    • Weigh the desired amount of potassium sorbate.

    • Dissolve in a minimal amount of sterile, deionized water with stirring.

    • Once fully dissolved, bring the solution to the final desired volume with water.

    • Verify the pH and adjust if necessary for your experimental needs. Note that dissolving potassium sorbate may slightly increase the pH.

  • For an organic stock using this compound:

    • Weigh the desired amount of this compound.

    • Dissolve in a suitable volume of 100% ethanol or another appropriate organic solvent in which this compound is highly soluble (e.g., acetone).

    • Ensure complete dissolution with stirring.

    • Store in a tightly sealed container to prevent evaporation.

Protocol 2: Quantifying this compound Concentration in Solution

This protocol outlines a general method for determining the concentration of this compound in a clear aqueous solution using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Your experimental solution containing this compound

  • Control solution (your experimental medium without this compound)

Methodology:

  • Prepare a standard curve of this compound in your experimental medium at known concentrations.

  • Set the spectrophotometer to measure absorbance at the maximum absorption wavelength for this compound, which is around 250-260 nm. The exact wavelength can be influenced by the solvent and pH.

  • Use your control solution to blank the spectrophotometer.

  • Measure the absorbance of your experimental solution.

  • Determine the concentration of this compound in your sample by comparing its absorbance to the standard curve.

Note: This method is suitable for simple, clear solutions. For complex matrices, more advanced techniques like HPLC may be necessary.

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Observed check_pH Is solution pH < 4.76? start->check_pH check_temp Is temperature low? check_pH->check_temp No increase_pH Increase pH > 4.76 check_pH->increase_pH Yes check_conc Is concentration high? check_temp->check_conc No warm_solution Gently warm solution check_temp->warm_solution Yes check_form Using this compound instead of potassium sorbate? check_conc->check_form No dilute_solution Dilute solution check_conc->dilute_solution Yes use_k_sorbate Use potassium sorbate check_form->use_k_sorbate Yes resolve Precipitate should dissolve increase_pH->resolve warm_solution->resolve dilute_solution->resolve use_k_sorbate->resolve

Caption: Troubleshooting workflow for this compound precipitation.

G pH Effect on this compound Form cluster_0 Low pH (< 4.76) cluster_1 High pH (> 4.76) sorbic_acid This compound (Undissociated) CH3(CH)4COOH low_solubility Low Solubility (Precipitation Risk) sorbic_acid->low_solubility sorbate Sorbate (Ionized) CH3(CH)4COO- sorbic_acid->sorbate pKa ≈ 4.76 high_solubility High Solubility sorbate->high_solubility

References

Technical Support Center: Sorbic Acid Stability and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sorbic acid. It specifically addresses the impact of metal ions on this compound degradation and stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and metal ions.

Problem Possible Causes Troubleshooting Steps
Unexpectedly rapid degradation of this compound. Presence of catalytic metal ions: Trace amounts of transition metals like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can significantly accelerate the oxidative degradation of this compound.1. Use high-purity reagents and solvents: Ensure all materials are free from metal ion contamination. 2. Utilize metal-free labware: Use plastic or glass labware that has been acid-washed to remove any trace metals. 3. Incorporate a chelating agent: Add a chelating agent like EDTA to sequester catalytic metal ions. Be cautious with the concentration, as EDTA-metal complexes can sometimes be pro-oxidant.[1][2]
Inconsistent results between experimental batches. Variability in metal ion contamination: Different batches of reagents or even daily variations in water quality can introduce inconsistent levels of metal ions.1. Standardize all reagent sources: Use reagents from the same manufacturing lot for a series of experiments. 2. Analyze for trace metals: If possible, quantify the concentration of key metal ions (e.g., Fe, Cu) in your experimental system. 3. Implement a consistent cleaning protocol for labware.
This compound solution turning yellow or brown. Formation of degradation products: The oxidation of this compound can lead to the formation of carbonyl compounds, which can polymerize to form colored products. This process can be accelerated by metal ions.1. Monitor for degradation products: Use analytical techniques like HPLC to identify and quantify degradation products alongside this compound. 2. Control the experimental atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Lower the storage temperature: Store this compound solutions at reduced temperatures to slow down degradation reactions.
Chelating agent (EDTA) appears to increase this compound degradation. Pro-oxidant effect of EDTA-metal complexes: While EDTA can sequester metal ions, the resulting complex (e.g., EDTA-Fe²⁺) can sometimes be a more potent catalyst for oxidation than the free ion, particularly if there is an excess of the metal ion relative to EDTA.[1]1. Optimize EDTA concentration: The concentration of the chelating agent should be in excess of the metal ion concentration to ensure complete complexation and prevent redox cycling.[1] 2. Consider alternative chelating agents: Explore other chelating agents that may form more stable, less reactive complexes with the specific metal ion of concern.
No observable effect of Ca²⁺ or Mg²⁺ on this compound stability. Non-catalytic nature of Ca²⁺ and Mg²⁺: Unlike transition metals, alkaline earth metals like calcium and magnesium do not typically catalyze the oxidation of organic molecules like this compound.1. Confirm the absence of transition metal contamination: Ensure that the observed stability is not due to the inadvertent absence of catalytic metals. 2. Focus on other stability factors: If investigating the effects of Ca²⁺ or Mg²⁺, consider their impact on other properties like pH or ionic strength, which can indirectly influence this compound stability.

Frequently Asked Questions (FAQs)

Q1: Which metal ions have the most significant impact on this compound degradation?

A1: Transition metal ions, particularly iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), are known to be potent catalysts for the oxidative degradation of this compound.[2] Studies on analogous compounds like ascorbic acid and soybean oil suggest that Cu(II) can be a more active catalyst than Fe(III) in promoting oxidation.

Q2: How do metal ions catalyze the degradation of this compound?

A2: Metal ions with multiple oxidation states, like iron and copper, can participate in redox cycling reactions. They can facilitate the formation of reactive oxygen species (ROS) through Fenton-like reactions, which then attack the double bonds of the this compound molecule, leading to its degradation. The degradation is initiated through a single electron transfer oxidation induced by the transition metal ion.

Q3: What is the role of pH in metal ion-catalyzed this compound degradation?

A3: The pH of the solution significantly influences both the speciation of the metal ions and the form of this compound. The catalytic activity of metal ions can be highly pH-dependent. For instance, in Fenton-like reactions involving iron, hydroxyl radicals are the dominant oxidant under acidic conditions, while high-valent iron species are formed in neutral and alkaline conditions.

Q4: Can chelating agents like EDTA always prevent metal-induced degradation?

A4: Not always. While chelating agents are used to sequester metal ions and prevent them from participating in catalytic reactions, their effectiveness depends on the specific metal ion, the concentration of both the chelator and the metal, and the pH of the system. In some cases, particularly with iron, an insufficient concentration of EDTA can lead to the formation of an EDTA-Fe²⁺ complex that is a more potent pro-oxidant than free Fe²⁺. Therefore, the concentration of the chelating agent must be carefully optimized.

Q5: Do calcium (Ca²⁺) and magnesium (Mg²⁺) ions affect this compound stability?

A5: Based on available literature, calcium and magnesium ions, which are alkaline earth metals and not transition metals, are not expected to have a significant direct catalytic effect on the oxidative degradation of this compound. Their primary influence on this compound stability would likely be indirect, through effects on ionic strength or pH. There is a lack of specific studies focusing on the direct impact of Ca²⁺ and Mg²⁺ on this compound's chemical stability.

Q6: What are the primary degradation products of this compound in the presence of metal ions?

A6: The metal-catalyzed oxidation of this compound leads to the formation of various carbonyl compounds. These can further react and polymerize, leading to discoloration (browning) of the solution.

Quantitative Data on the Impact of Metal Ions

Table 1: Qualitative Impact of Metal Ions on this compound Stability

Metal IonOxidation State(s)Expected Impact on this compound StabilityReference(s)
IronFe²⁺, Fe³⁺Catalyzes degradation (pro-oxidant)
CopperCu²⁺Catalyzes degradation (pro-oxidant), potentially more active than iron
CalciumCa²⁺Likely no direct catalytic effect
MagnesiumMg²⁺Likely no direct catalytic effect

Table 2: Analogous Rate Constants for Ascorbic Acid Oxidation by Metal Ions

This data is for ascorbic acid and serves as an analogy for the potential reactivity with this compound.

ReactionRate Constant (M⁻²s⁻¹)Reference
Fe(III) + Ascorbic Acid (AH₂)5.7 x 10⁴
Fe(III) + Ascorbate (AH⁻)4.7 x 10⁴
Cu(II) + Ascorbic Acid (AH₂)7.7 x 10⁴
Cu(II) + Ascorbate (AH⁻)2.8 x 10⁶

Experimental Protocols

1. Protocol for HPLC Analysis of this compound Degradation

This protocol outlines a method to quantify the degradation of this compound in the presence of metal ions using High-Performance Liquid Chromatography (HPLC).

  • Objective: To determine the concentration of this compound over time in the presence of different metal ions.

  • Materials:

    • This compound standard

    • Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, CaCl₂, MgCl₂)

    • High-purity water (Milli-Q or equivalent)

    • HPLC-grade acetonitrile and methanol

    • Phosphoric acid or other suitable buffer components

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Procedure:

    • Preparation of Stock Solutions:

      • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., methanol or water, pH adjusted for solubility).

      • Prepare stock solutions of the metal salts (e.g., 1000 ppm) in high-purity water.

    • Reaction Setup:

      • In a series of amber glass vials (to protect from light), prepare reaction mixtures containing a fixed initial concentration of this compound (e.g., 50 ppm) and the desired concentration of the metal ion (e.g., 1, 5, 10 ppm). Include a control sample with no added metal ion.

      • Adjust the pH of the solutions to the desired value using a suitable buffer.

      • Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

    • Sampling:

      • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

      • If necessary, quench the reaction by adding a chelating agent (e.g., EDTA) or by immediate dilution with the mobile phase.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.2% glacial acetic acid in water). The exact composition should be optimized for good peak separation.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: 254 nm or 260 nm.

      • Injection Volume: 10-20 µL.

    • Data Analysis:

      • Create a calibration curve using standard solutions of this compound.

      • Quantify the concentration of this compound in each sample at each time point.

      • Plot the concentration of this compound versus time to determine the degradation kinetics.

2. Protocol for UV-Vis Spectrophotometric Analysis of this compound Degradation

This protocol provides a simpler, alternative method for monitoring this compound degradation.

  • Objective: To monitor the decrease in this compound concentration by measuring its UV absorbance.

  • Materials:

    • This compound

    • Metal salts

    • High-purity water

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Preparation of Solutions: Prepare reaction mixtures as described in the HPLC protocol.

    • Spectrophotometric Measurement:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in your experimental buffer (typically around 255-265 nm).

      • At each time point, take an aliquot of the reaction mixture, dilute if necessary to be within the linear range of the spectrophotometer, and measure the absorbance at the λmax.

    • Data Analysis:

      • Use the Beer-Lambert law (A = εbc) and a calibration curve to calculate the concentration of this compound at each time point.

      • Plot concentration versus time to observe the degradation profile.

  • Note: This method is less specific than HPLC as degradation products may also absorb at the same wavelength, potentially interfering with the measurement.

Visualizations

Below are diagrams illustrating key concepts related to the impact of metal ions on this compound.

Metal_Catalyzed_Oxidation SA This compound (Stable) ROS Reactive Oxygen Species (ROS) SA->ROS Oxidation Metal_cat Fe²⁺ / Cu²⁺ (Catalyst) Metal_cat->ROS Generates Metal_ox Fe³⁺ / Cu³⁺ Metal_cat->Metal_ox Redox Cycling O2 Oxygen (Oxidant) O2->ROS Deg_Prod Degradation Products (e.g., Carbonyls) ROS->Deg_Prod

Caption: Metal-catalyzed oxidation pathway of this compound.

Chelating_Agent_Effect cluster_inhibition Inhibition Pathway cluster_promotion Promotion Pathway Fe2_inhibit Fe²⁺ (Free) Complex_inhibit Stable Fe²⁺-EDTA Complex (Inactive) Fe2_inhibit->Complex_inhibit Sequestration EDTA_inhibit EDTA (Excess) EDTA_inhibit->Complex_inhibit SA_stable This compound (Stable) Complex_inhibit->SA_stable No Degradation Fe2_promote Fe²⁺ (Excess) Complex_promote Reactive Fe²⁺-EDTA Complex (Pro-oxidant) Fe2_promote->Complex_promote Complexation EDTA_promote EDTA EDTA_promote->Complex_promote SA_unstable This compound (Degrades) Complex_promote->SA_unstable Catalyzes Degradation Experimental_Workflow_HPLC prep 1. Prepare this compound and Metal Ion Stock Solutions setup 2. Set up Reaction Mixtures (this compound + Metal Ion) prep->setup incubate 3. Incubate at Constant Temperature setup->incubate sample 4. Withdraw Aliquots at Time Intervals incubate->sample hplc 5. Analyze by HPLC sample->hplc data 6. Quantify this compound and Analyze Kinetics hplc->data

References

"off-flavor development from sorbic acid metabolism by lactic acid bacteria"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sorbic Acid & Lactic Acid Bacteria Interactions

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the off-flavor development resulting from the metabolism of this compound by lactic acid bacteria (LAB). This guide is intended for researchers, scientists, and professionals in product development who utilize this compound as a preservative in matrices where LAB may be present.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic "geranium" off-flavor detected in our product after using this compound?

A1: The "geranium" off-flavor, often described as the smell of crushed geranium leaves, is a well-documented microbial spoilage issue.[1] It is caused by the formation of a potent volatile compound, 2-ethoxyhexa-3,5-diene .[2] This compound has an extremely low sensory detection threshold (approximately 0.1 µg/L), meaning even trace amounts can render a product unacceptable.[3]

Q2: Why does this off-flavor occur? What is the mechanism?

A2: This off-flavor is not a direct result of adding this compound but rather a metabolic byproduct created by certain lactic acid bacteria (LAB).[2] this compound (2,4-hexadienoic acid) is used to inhibit the growth of yeasts and molds.[4] However, some sorbate-resistant LAB can reduce the this compound to intermediate alcohols, such as sorbyl alcohol (2,4-hexadien-1-ol). In the presence of ethanol (commonly found in products like wine), these intermediates are converted to 2-ethoxyhexa-3,5-diene.

Q3: Which specific species of Lactic Acid Bacteria (LAB) are responsible for metabolizing this compound?

A3: Not all LAB can metabolize this compound. The ability is strain-dependent. Research has identified several species capable of depleting or metabolizing sorbate, including strains of Lactobacillus parafarraginis, Lactobacillus pentosus, and Lactobacillus paracollinoides. In the context of winemaking, where this issue is prevalent, spoilage is often attributed to various LAB, including Oenococcus oeni and various Lactobacillus and Pediococcus species that can survive in the product environment.

Q4: Under what conditions is the formation of 2-ethoxyhexa-3,5-diene most likely to occur?

A4: The development of geranium taint is favored by several conditions:

  • Presence of specific LAB: The product must contain viable, sorbate-metabolizing lactic acid bacteria.

  • Presence of this compound: this compound or its salt, potassium sorbate, must have been added as a preservative.

  • Presence of Ethanol: Ethanol is a necessary reactant for the formation of the final off-flavor compound.

  • Low Sulfur Dioxide (SO₂): this compound is not effective against bacteria, so if SO₂ levels are too low to inhibit LAB growth, the bacteria can proliferate and metabolize the sorbate.

  • High pH: The antimicrobial effectiveness of this compound is greater at lower pH. At higher pH levels, more this compound is needed for yeast inhibition, and conditions may be more favorable for bacterial growth.

Troubleshooting Guides

Problem: A "geranium," "chemical," or "unpleasant herbal" note has appeared in my product after stabilization with potassium sorbate.

StepActionDetailed Explanation
1 Sensory Confirmation Perform a sensory evaluation with a trained panel to confirm and describe the off-flavor. Compare the suspect product to a control or retain sample that did not have sorbate added. The distinct "crushed geranium leaf" aroma is a strong indicator.
2 Microbial Analysis Plate the product on selective media (e.g., MRS agar) to isolate and enumerate any viable lactic acid bacteria. Identify the isolates to the species level (e.g., via 16S rRNA sequencing) to confirm the presence of known sorbate-metabolizing species.
3 Chemical Analysis Use Gas Chromatography-Mass Spectrometry (GC-MS) to definitively identify and quantify 2-ethoxyhexa-3,5-diene in the product. This is the gold standard for confirming the chemical cause of the taint. (See Protocol 2 below).
4 Review Production Process Examine the production records. Was a malolactic fermentation (MLF) conducted or did a spontaneous one occur? What were the LAB counts prior to the addition of potassium sorbate? Were SO₂ levels adequate to inhibit bacterial growth?
5 Remediation Unfortunately, geranium taint is considered an irreversible fault. The off-flavor is stable and does not dissipate over time. Blending the affected product is not recommended as the low detection threshold of the taint means it can spoil a much larger volume. The product must be discarded.

Problem: How can I prevent geranium taint in future production?

Prevention StrategyDetailed Explanation
1. Control Lactic Acid Bacteria The most effective strategy is to ensure that LAB populations are minimal before adding this compound. For wines, this means not using sorbate if the wine has undergone malolactic fermentation. For other products, ensure microbiological stability through pasteurization or sterile filtration before adding sorbate.
2. Use in Conjunction with SO₂ This compound inhibits yeast, while sulfur dioxide (SO₂) inhibits bacteria. They should be used together in products where both are a risk. Sorbate alone will not control LAB.
3. Sterile Filtration For beverages like wine, sterile filtering at bottling is a highly effective method to remove all yeast and bacteria, eliminating the need for this compound for microbial stability.
4. Good Sanitation Maintain strict sanitation practices throughout the production process to prevent the introduction and growth of spoilage microorganisms.
5. Consider Alternatives Depending on the product, other preservatives or processing methods (e.g., pasteurization, velcorin treatment) may be more suitable if LAB are a known risk.

Quantitative Data Summary

The effectiveness of this compound is highly dependent on the pH of the medium, as its undissociated form is the primary antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Undissociated this compound Against Yeasts and Bacteria at Various pH Levels.

Organism TypepHMIC of this compound (ppm)MIC of Undissociated this compound (mM)Reference
Yeast Cocktail¹4.5~6665.94
Yeast Cocktail¹4.0~4313.85
Yeast Cocktail¹3.5~3573.19
E. carotovora6.050-
E. carotovora5.525-
C. jejuni6.0100-
C. jejuni5.550-

¹Yeast cocktail included Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae. Note: Lower pH increases the proportion of undissociated this compound, enhancing its inhibitory effect, especially against yeast. Bacteria, however, are generally not inhibited by the levels of this compound used in food and beverage production.

Experimental Protocols

Protocol 1: Screening for Sorbate-Metabolizing Lactic Acid Bacteria

Objective: To determine if a LAB isolate can metabolize potassium sorbate.

Methodology:

  • Prepare Media: Create a modified MRS broth medium containing 0.5% glucose as a limiting carbon source. Add potassium sorbate to a final concentration of 200-400 mg/L. Include a pH indicator (e.g., bromocresol purple). Prepare a control medium without potassium sorbate.

  • Inoculation: Inoculate the test and control media with a fresh culture of the LAB isolate to be tested.

  • Incubation: Incubate the cultures under appropriate anaerobic or microaerophilic conditions at the optimal temperature for the isolate (e.g., 30°C).

  • Observation: Monitor the cultures daily for signs of growth (turbidity) and acid production (color change of the pH indicator).

  • Analysis: After a set incubation period (e.g., 7-14 days), assess sorbate depletion. Extract the supernatant and analyze for the remaining this compound concentration using HPLC. A significant decrease in this compound in the test medium compared to an uninoculated control indicates metabolism by the LAB.

Protocol 2: Quantification of 2-ethoxyhexa-3,5-diene by Headspace SPME-GC-MS

Objective: To confirm and quantify the compound responsible for geranium taint.

Methodology:

  • Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. Add a known amount of internal standard (e.g., 2-isobutyl-3-methoxypyrazine, IBMP). Add sodium chloride to saturate the solution, which increases the volatility of the target analyte. Seal the vial immediately.

  • Headspace Extraction (SPME): Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for 15-30 minutes. Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Immediately desorb the SPME fiber in the heated injection port of the GC (e.g., at 250°C).

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a high temperature (e.g., 280°C at 10°C/min).

    • Mass Spectrometry: Operate the MS in Selective Ion Monitoring (SIM) mode for highest sensitivity, targeting the characteristic ions of 2-ethoxyhexa-3,5-diene. Use SCAN mode for initial identification.

  • Quantification: Create a calibration curve using standards of 2-ethoxyhexa-3,5-diene. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

Metabolic_Pathway SorbicAcid This compound (2,4-Hexadienoic Acid) ReductionStep Reduction by Sorbate-Resistant LAB SorbicAcid->ReductionStep Metabolism SorbylAlcohol Sorbyl Alcohol (2,4-Hexadien-1-ol) ReductionStep->SorbylAlcohol Rearrangement Rearrangement SorbylAlcohol->Rearrangement Hexadienol 3,5-Hexadien-2-ol Rearrangement->Hexadienol FinalProduct 2-Ethoxyhexa-3,5-diene (Geranium Off-Flavor) Hexadienol->FinalProduct Reaction Ethanol Ethanol Ethanol->FinalProduct Reaction Troubleshooting_Workflow Start Suspicion of Geranium Taint (Off-Flavor Detected) Sensory 1. Perform Sensory Analysis Start->Sensory ConfirmTaint Geranium Taint Confirmed? Sensory->ConfirmTaint NoTaint Not Geranium Taint (Investigate Other Causes) ConfirmTaint->NoTaint No MicroAnalysis 2. Microbial Isolation & ID (MRS Agar, Sequencing) ConfirmTaint->MicroAnalysis Yes ChemAnalysis 3. Chemical Analysis (GC-MS for Target Compound) MicroAnalysis->ChemAnalysis IdentifyCause Identify Root Cause: - Presence of Sorbate-Metabolizing LAB - Ineffective SO₂ / pH - Process Contamination ChemAnalysis->IdentifyCause Discard Remediation: Discard Affected Product (Irreversible Fault) IdentifyCause->Discard Prevent Prevention: - Revise Preservative Strategy - Enhance Microbial Control - Implement Sterile Filtration IdentifyCause->Prevent End Process Corrected Prevent->End

References

Technical Support Center: Strategies to Prevent Microbial Resistance to Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on microbial resistance to sorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of microbial resistance to this compound?

A1: Microorganisms have evolved several key strategies to counteract the antimicrobial effects of this compound. The most well-documented mechanisms include:

  • Active Efflux of Sorbate: Many yeast species, such as Saccharomyces cerevisiae, utilize ATP-binding cassette (ABC) transporters, most notably Pdr12, to actively pump sorbate anions out of the cell.[1][2][3] This process is energy-dependent and is a primary defense mechanism.[1][2] The expression of the PDR12 gene is often induced by the presence of weak organic acids like this compound.

  • Metabolic State: The metabolic state of a yeast cell significantly influences its resistance. Fermentative yeasts are generally more resistant to this compound than those undergoing respiration. This compound has been shown to target and inhibit the respiratory process.

  • Degradation of this compound: Some spoilage yeasts can degrade this compound into 1,3-pentadiene, a volatile compound with a distinct odor. This degradation is associated with the PAD1 gene. However, the direct contribution of this degradation to a significant increase in resistance is considered minimal.

  • Genetic Resistance Elements: In some fungi, like Penicillium roqueforti, high-level resistance is linked to the presence of specific gene clusters, such as the SORBUS gene cluster.

  • Cellular Physiology and Environmental Factors: The effectiveness of this compound is influenced by environmental factors such as pH, water activity, and temperature. Resistance can also be affected by the composition of the microbial population.

Q2: My microbial culture is showing resistance to this compound. How can I determine the underlying mechanism?

A2: To investigate the mechanism of this compound resistance in your microbial culture, a combination of genetic and phenotypic assays can be employed.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of known resistance genes, such as PDR12 in yeast, in the presence and absence of this compound. A significant upregulation of PDR12 upon exposure to this compound suggests the involvement of an active efflux mechanism.

  • Gene Deletion Mutants: If working with a genetically tractable organism, create a deletion mutant for the suspected resistance gene (e.g., Δpdr12). Compare the this compound sensitivity of the mutant strain to the wild-type. Hypersensitivity in the mutant strain confirms the gene's role in resistance.

  • Metabolic Analysis: Assess the metabolic state of your culture. Determine if the organism is primarily fermenting or respiring in your experimental conditions. A correlation between a fermentative state and higher resistance points to a metabolic-based resistance.

  • Degradation Product Detection: To test for this compound degradation, you can use gas chromatography-mass spectrometry (GC-MS) to detect the presence of 1,3-pentadiene in the headspace of your culture.

Q3: What are some effective strategies to prevent or overcome this compound resistance in my experiments?

A3: Several strategies can be employed to enhance the efficacy of this compound and prevent the emergence of resistance:

  • Synergistic Combinations: Use this compound in combination with other preservatives. Synergistic effects have been observed with benzoic acid, glutaric acid, and sodium bisulphite. The presence of chelating agents like EDTA can also enhance the inhibitory effect of this compound.

  • Inhibition of Efflux Pumps: While specific inhibitors for Pdr12 are not commercially widespread, this is a key area of research. The data suggests that inhibiting this transporter could be a viable strategy to prevent food spoilage.

  • Environmental Control: Optimize environmental conditions to maximize this compound's effectiveness. This compound is more potent at a lower pH, as the undissociated form of the acid, which can more easily cross the cell membrane, is favored.

  • Metabolic Manipulation: If possible, manipulate the metabolic state of the target microbes to favor respiration over fermentation, as respiratory processes are more sensitive to this compound.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. Inoculum Effect: The size of the initial microbial population can influence the apparent resistance. Larger inocula have a higher probability of containing a small number of phenotypically resistant cells.1. Standardize your inoculum size precisely for all experiments.2. Be aware that the MIC can increase with the inoculum size.3. Consider performing single-cell analyses to investigate population heterogeneity in resistance.
Control strain shows unexpected resistance to this compound. Adaptation during pre-culture: The culture may have adapted to low levels of weak acids present in the growth medium or generated during its own metabolism.1. Use a fresh culture from a frozen stock for each experiment.2. Minimize the duration of the pre-culture phase.3. Ensure the pre-culture medium is free of any weak acid preservatives.
Metabolic state: The control strain may be in a highly fermentative state, which confers higher resistance.1. Check the carbon source in your medium. High glucose concentrations can promote fermentation.2. Consider using a non-fermentable carbon source to assess resistance during respiratory growth.
Difficulty in differentiating between efflux- and metabolism-based resistance. Overlapping phenotypes: Both mechanisms can contribute to overall resistance, making them difficult to disentangle.1. Use a known efflux pump inhibitor (if available for your target) to see if it re-sensitizes the strain to this compound.2. Create a gene deletion mutant for the primary efflux pump (PDR12 in yeast) and assess its resistance.3. Quantify this compound concentration in the medium over time to determine if it is being degraded.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of undissociated this compound for various strains of Penicillium roqueforti, illustrating the range of resistance observed.

Strain GroupNumber of StrainsMIC of Undissociated this compound (mM)Key Genetic Feature
Highly Resistant621.2Presence of SORBUS gene cluster
Sensitive284.2Absence of SORBUS gene cluster

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Microbial culture of interest

  • Appropriate liquid growth medium (e.g., YEPD for yeast)

  • This compound stock solution (e.g., 1 M in ethanol)

  • Sterile 96-well microtiter plates

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare this compound Dilutions: In a 96-well plate, create a serial two-fold dilution of this compound in the growth medium. The final volume in each well should be 100 µL. Include wells with no this compound as a positive control for growth and wells with medium only as a negative control.

  • Prepare Inoculum: Grow a culture of the microorganism to the mid-logarithmic phase. Adjust the cell density to a standardized concentration (e.g., 1 x 10^5 cells/mL) in fresh medium.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the 96-well plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for a defined period (e.g., 24-48 hours).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the OD at 600 nm using a plate reader.

Protocol 2: Gene Expression Analysis of PDR12 via qPCR

Materials:

  • Microbial culture

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PDR12 and a reference gene (e.g., ACT1)

Procedure:

  • Culture and Treatment: Grow two parallel cultures of the microorganism to the mid-logarithmic phase. To one culture, add this compound to a final sub-lethal concentration. The other culture serves as the untreated control. Incubate for a short period (e.g., 1-2 hours) to induce gene expression.

  • RNA Extraction: Harvest cells from both cultures and extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for PDR12 and the reference gene, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of PDR12 in the treated sample compared to the untreated control using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

SorbicAcidResistance cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SorbicAcid_undissociated This compound (Undissociated) SorbicAcid_dissociated Sorbate Anion + H+ SorbicAcid_undissociated->SorbicAcid_dissociated Passive Diffusion & Dissociation Pdr12 Pdr12 (ABC Transporter) Pdr12->SorbicAcid_undissociated ATP-dependent Efflux SorbicAcid_dissociated->Pdr12 Substrate War1 War1 (Transcription Factor) SorbicAcid_dissociated->War1 Activates PDR12_gene PDR12 Gene War1->PDR12_gene Induces Transcription PDR12_mRNA PDR12 mRNA PDR12_mRNA->Pdr12 Translation & Trafficking PDR12_gene->PDR12_mRNA Transcription

Caption: Pdr12-mediated this compound resistance pathway in yeast.

TroubleshootingFlowchart start Culture shows this compound resistance check_pdr12 Is PDR12 expression upregulated? start->check_pdr12 check_degradation Is this compound degraded? check_pdr12->check_degradation No efflux_mechanism Primary Resistance Mechanism: Active Efflux via Pdr12 check_pdr12->efflux_mechanism Yes check_metabolism Is the culture highly fermentative? check_degradation->check_metabolism No degradation_mechanism Potential Contribution: Enzymatic Degradation check_degradation->degradation_mechanism Yes metabolic_resistance Primary Resistance Factor: Fermentative Metabolism check_metabolism->metabolic_resistance Yes unknown Investigate other mechanisms (e.g., cell wall changes) check_metabolism->unknown No

Caption: Troubleshooting workflow for this compound resistance mechanisms.

References

"improving the solubility of sorbic acid for research applications"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of sorbic acid for various research applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common solvents?

A1: this compound, a white crystalline powder, has limited solubility in water, which can be a challenge in the preparation of aqueous solutions for research.[1][2] Its solubility is significantly influenced by the solvent, temperature, and pH.[1][3] For instance, at room temperature, the solubility of this compound in water is approximately 0.16 g/100 mL, but this increases with temperature.[3] It is more soluble in organic solvents like ethanol and propylene glycol.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a weak acid with a pKa of approximately 4.76, its solubility increases significantly in alkaline conditions due to the formation of the more soluble sorbate salt. In acidic conditions below its pKa, this compound exists predominantly in its less soluble undissociated form.

Q3: What are the most common methods to improve the solubility of this compound?

A3: Several methods can be employed to enhance the solubility of this compound for research applications. These include:

  • Using the salt form: Potassium sorbate, the potassium salt of this compound, is much more soluble in water than the acid form.

  • pH adjustment: Increasing the pH of the solution above the pKa of this compound will convert it to its more soluble salt form.

  • Co-solvency: The use of co-solvents such as ethanol, propylene glycol, or glycerol can significantly increase the solubility of this compound in aqueous solutions.

  • Temperature elevation: The solubility of this compound in water and other solvents generally increases with temperature.

  • Esterification: Converting this compound into an ester, for example with glycerol, can improve its water solubility and antimicrobial properties.

Troubleshooting Guide

Issue 1: this compound is precipitating out of my aqueous solution.

  • Possible Cause: The pH of your solution may be too low. This compound is less soluble in acidic conditions. If you started with potassium sorbate and acidified the solution, you may have converted the highly soluble sorbate into the less soluble this compound, causing it to precipitate.

  • Solution:

    • Check and adjust the pH: Measure the pH of your solution. If it is below 4.76, consider raising it with a suitable base to increase the concentration of the more soluble sorbate ion.

    • Order of addition: When preparing an acidic solution containing sorbate, it is often better to dissolve the potassium sorbate in water first and then add the acid.

    • Use a co-solvent: The addition of a co-solvent like ethanol or propylene glycol can help to keep the this compound in solution, even at a lower pH.

Issue 2: My solution containing this compound and other components (e.g., sugars, salts) is cloudy or shows precipitation.

  • Possible Cause: The presence of other solutes, such as sugars or salts, can decrease the solubility of this compound. This is a common issue in complex formulations like beverage syrups.

  • Solution:

    • Increase the proportion of co-solvent: If your formulation allows, increasing the concentration of a co-solvent can help to overcome the decreased solubility.

    • Consider using a surfactant: For very complex systems, creating a microemulsion using a surfactant can help to stabilize the this compound.

    • Solid dispersion: For solid formulations, solid dispersion technology with a carrier can improve the dissolution of this compound.

Issue 3: I am observing precipitation when my this compound solution is refrigerated.

  • Possible Cause: The solubility of this compound is temperature-dependent and decreases at lower temperatures.

  • Solution:

    • Formulate at the storage temperature: If possible, prepare your solution at the intended storage temperature to ensure you are not exceeding its solubility limit.

    • Increase co-solvent concentration: A higher concentration of a co-solvent can improve solubility at lower temperatures.

    • Re-dissolve before use: If some precipitation is unavoidable upon cooling, ensure that the solution is gently warmed and fully re-dissolved before use in your experiments.

Data Presentation

Table 1: Solubility of this compound and Potassium Sorbate in Water at Different Temperatures.

CompoundTemperatureSolubility ( g/100 mL)
This compound20°C (68°F)0.16
This compound30°C0.191
This compound50°C (112°F)0.55
This compound100°C (212°F)4.00
Potassium Sorbate20°C (68°F)58.20

Table 2: Solubility of this compound in Various Organic Solvents at 20°C.

SolventSolubility ( g/100 mL)
Ethanol (100%)12.90
Propylene Glycol5.5
Acetone9.2
Methanol12.90
Glacial Acetic Acid11.5
Glycerol0.31

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment.

  • Weigh Potassium Sorbate: Accurately weigh the desired amount of potassium sorbate. Potassium sorbate is highly soluble in water.

  • Dissolve in Water: Dissolve the potassium sorbate in a volume of deionized water that is less than the final desired volume.

  • Adjust pH: Slowly add a suitable acid (e.g., hydrochloric acid, citric acid) dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired level for your application. Be aware that lowering the pH below 4.76 will decrease solubility and may lead to precipitation if the concentration is too high.

  • Final Volume: Once the desired pH is reached and the solution is clear, bring the solution to the final desired volume with deionized water.

  • Filtration (Optional): If any particulates are present, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Preparation of a this compound Stock Solution using Co-solvents.

  • Select a Co-solvent: Choose a suitable co-solvent based on your experimental needs (e.g., ethanol, propylene glycol).

  • Prepare Co-solvent/Water Mixture: Prepare a mixture of the co-solvent and deionized water at the desired ratio (e.g., 20% ethanol in water). The solubility of this compound increases with a higher proportion of the organic solvent.

  • Dissolve this compound: Weigh the desired amount of this compound and add it to the co-solvent/water mixture.

  • Aid Dissolution: Stir the mixture, and if necessary, gently warm it to aid dissolution. Be mindful of the boiling point of your co-solvent.

  • Cool and Check for Precipitation: Allow the solution to cool to room temperature and observe for any precipitation. If precipitation occurs, you may need to increase the co-solvent ratio or decrease the this compound concentration.

  • Final Volume and Filtration: Bring the solution to the final volume with the co-solvent/water mixture and filter if necessary.

Visualizations

experimental_workflow cluster_prep This compound Solution Preparation start Start: Need to dissolve This compound solubility_issue Low aqueous solubility? start->solubility_issue method Select Method solubility_issue->method Yes dissolve Dissolve this compound or K-Sorbate solubility_issue->dissolve No (in organic solvent) ph_adjust pH Adjustment (use K-Sorbate) method->ph_adjust cosolvent Co-solvency (e.g., Ethanol) method->cosolvent temperature Temperature Increase method->temperature ph_adjust->dissolve cosolvent->dissolve temperature->dissolve check Check for Precipitation dissolve->check check->method Yes, precipitates end Stable Solution for Research check->end No

Caption: Experimental workflow for dissolving this compound.

solubility_factors cluster_factors Influencing Factors cluster_outcomes Relationship SA_Solubility This compound Solubility pH pH SA_Solubility->pH Temp Temperature SA_Solubility->Temp Solvent Solvent System SA_Solubility->Solvent Additives Other Solutes (e.g., Sugars) SA_Solubility->Additives pH_inc Increase pH (more alkaline) pH->pH_inc increases pH_dec Decrease pH (more acidic) pH->pH_dec decreases Temp_inc Increase Temp. Temp->Temp_inc increases Temp_dec Decrease Temp. Temp->Temp_dec decreases Cosolvent Add Co-solvent (e.g., Ethanol) Solvent->Cosolvent improves in Additives_inc Increase Additives Additives->Additives_inc decreases with

Caption: Factors influencing this compound solubility.

References

"analytical challenges in detecting sorbic acid in complex samples"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges in detecting sorbic acid in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining this compound content?

A1: The most prevalent methods for the quantification of this compound in various matrices include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.[1][2] HPLC is often preferred due to its reliability and superior performance in separating this compound from other components in complex mixtures.[1]

Q2: Why is sample preparation a critical step in this compound analysis?

A2: Sample preparation is crucial to remove interfering substances from the sample matrix that can affect the accuracy and precision of the results.[3][4] A clean sample prevents contamination of the analytical column, reduces matrix effects, and ensures a more accurate quantification of this compound. Common preparation techniques include solid-liquid extraction, centrifugation, and filtration.

Q3: What is the "matrix effect" and how can it impact my results?

A3: The matrix effect refers to the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample. This can lead to either an underestimation or overestimation of the actual concentration. Careful sample preparation and method validation are essential to minimize this effect.

Q4: What is the importance of pH in this compound analysis?

A4: The pH of the sample and the mobile phase (in HPLC) is critical because this compound is a weak acid. Its degree of ionization is pH-dependent. For reversed-phase HPLC, a low pH eluent is often used to ensure that this compound is in its protonated, less polar form, which allows for better retention and separation on the column. The antimicrobial activity of this compound is also highest at low pH values (below 6.5).

Q5: Can this compound degrade during sample storage or analysis?

A5: Yes, this compound can degrade, particularly in aqueous solutions. Factors that can accelerate its degradation include elevated temperatures, low pH, and exposure to light. Degradation can lead to the formation of off-odors and a decrease in the preservative's efficacy. Proper storage of samples (e.g., refrigeration) and standards is important to ensure accurate quantification.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (~4.76) to ensure it is in its non-ionized form. Using a buffer like phosphate or acetate can help maintain a stable pH.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles.
Temperature variations.Use a column oven to maintain a constant temperature.
Low Signal or No Peak Incorrect detection wavelength.Set the UV detector to the wavelength of maximum absorbance for this compound, which is typically around 254-260 nm.
Sample degradation.Prepare fresh standards and samples. Ensure proper storage conditions.
Low concentration in the sample.Concentrate the sample or use a more sensitive detector.
Extraneous Peaks (Interference) Matrix components co-eluting with this compound.Optimize the sample preparation procedure to remove interfering substances. A diode-array detector (DAD) can help assess peak purity.
Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause Troubleshooting Steps
No Peak or Low Sensitivity This compound is not volatile enough for direct GC analysis.Derivatization is often necessary to convert this compound into a more volatile ester (e.g., methyl ester) before GC-MS analysis.
Inefficient extraction from the sample matrix.Optimize the extraction solvent and conditions. Headspace GC-MS can be a suitable alternative for volatile degradation products.
Matrix Interference Complex sample matrix obscuring the this compound peak.The use of Selected Ion Monitoring (SIM) mode in MS can significantly improve selectivity and reduce matrix interference.
Inadequate sample cleanup.Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
Peak Tailing Active sites in the GC inlet or column.Use a deactivated liner and a column suitable for acidic compounds.
UV-Visible Spectrophotometry
Issue Possible Cause Troubleshooting Steps
Inaccurate Quantification Interference from other UV-absorbing compounds in the sample.This is a major limitation of spectrophotometry for complex samples. Employing extraction techniques to isolate this compound can minimize interference. Derivative spectrophotometry can also help to resolve overlapping spectra.
Turbidity in the sample solution.Filter or centrifuge the sample to obtain a clear solution before measurement.
Unstable Readings Degradation of this compound during the analysis.Perform the analysis promptly after sample preparation and protect the sample from light.

Quantitative Data Summary

Analytical Method Sample Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
HPLC-DADNoodles0.32 µg/mL0.99 µg/mL83.62 - 102.47
HPLC-DADCheeseNot specifiedNot specified97.5 - 98.1
HPLC-UVYogurt & Dried Yogurt0.51 mg/L1.0 mg/L81 - 111
Capillary ElectrophoresisKetchup & Chestnut Candy0.415 µg/mL1.38 µg/mLNot specified
SpectrophotometryFood SamplesNot specifiedNot specified96 - 103
GC-MSItalian Foods & Beverages100-200 pgNot specifiedNot specified

Experimental Protocols

HPLC-DAD Method for this compound in Noodles
  • Sample Preparation:

    • Cut noodle samples into small pieces and dry in a hot air oven at 50°C for 30 minutes.

    • Homogenize the dried samples into a fine powder.

    • Extract a known weight of the powder with a mixture of methanol and water (60:40, v/v).

  • Chromatographic Conditions:

    • Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 μm particle diameter).

    • Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.

    • Flow Rate: 1 mL/min.

    • Detection: Diode-Array Detector (DAD) at 234 nm.

    • Injection Volume: Not specified.

  • Calibration:

    • Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 50 µg/mL.

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Spectrophotometric Method for this compound in Food Samples
  • Sample Preparation:

    • For samples with potential interferences, perform an extraction:

      • Extract this compound with diethyl ether.

      • Back-extract the acid into a sodium hydrogen carbonate solution.

  • Colorimetric Reaction:

    • Oxidize this compound with iron(III) at 100°C to form malonaldehyde.

    • React the malonaldehyde with 2-thiobarbituric acid to produce a reddish-brown product.

  • Measurement:

    • Measure the absorbance of the solution at 529 nm in the presence of 0.4% m/V citric acid.

  • Calibration:

    • Prepare a calibration graph with this compound concentrations ranging from 0 to 6 µg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification Sample Complex Sample (Food, Beverage, etc.) Extraction Extraction (e.g., with Methanol/Water) Sample->Extraction Isolate Analyte Cleanup Cleanup (Centrifugation, Filtration) Extraction->Cleanup Remove Solids HPLC HPLC Separation Cleanup->HPLC For Non-Volatile Analysis GCMS GC-MS Analysis (with Derivatization) Cleanup->GCMS For Volatile Analysis Spectro Spectrophotometry Cleanup->Spectro For Screening Detection Detection (UV, MS, etc.) HPLC->Detection GCMS->Detection Spectro->Detection Calibration Calibration Curve Detection->Calibration Compare Signal Calculation Concentration Calculation Calibration->Calculation Result Final Result Calculation->Result

Caption: General experimental workflow for this compound analysis.

Troubleshooting_HPLC start HPLC Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution1 Adjust Mobile Phase pH Dilute Sample peak_shape->solution1 Yes no_peak Low or No Peak? retention_time->no_peak No solution2 Check Pump & Flow Rate Use Column Oven retention_time->solution2 Yes solution3 Verify Wavelength Prepare Fresh Standards no_peak->solution3 Yes end Problem Resolved no_peak->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common HPLC issues.

References

"minimizing interference in spectrophotometric analysis of sorbic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric analysis of sorbic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the spectrophotometric analysis of this compound?

A1: Several substances can interfere with the direct spectrophotometric determination of this compound, primarily due to overlapping UV absorption spectra. Common interferences include:

  • Benzoic Acid: This is a very common co-preservative with a UV absorption spectrum that significantly overlaps with that of this compound.[1][2][3]

  • Ascorbic Acid (Vitamin C): Also absorbs in the UV region and can be present in many food and pharmaceutical samples.[1]

  • Coloring Matter and Food Additives: Many food products contain natural or synthetic dyes and other additives that can absorb UV light and cause background interference.[2]

  • Spice Components: In products like sausages, spice components have been shown to contribute to UV absorbance.

  • Dehydroacetic Acid: Another preservative that can be present and interfere with the analysis.

  • Matrix Effects: The overall composition of the sample (e.g., sugars, proteins, fats in food and beverage samples) can create a complex matrix that interferes with accurate measurements.

Q2: At what wavelength should I measure the absorbance of this compound?

A2: The optimal wavelength for measuring this compound depends on the method. For direct UV spectrophotometry, the maximum absorption wavelength is typically around 256-260 nm . However, in methods involving a colorimetric reaction, such as with 2-thiobarbituric acid, the measurement is taken at a different wavelength, for instance, 529 nm for the reddish-brown product formed.

Q3: How can I minimize interference from benzoic acid?

A3: Minimizing interference from benzoic acid is a common challenge. Several techniques can be employed:

  • Derivative Spectrophotometry: This mathematical technique can be used to resolve the overlapping spectra of this compound and benzoic acid. Second-order derivative spectrophotometry is a common approach.

  • Chemometric Methods: Techniques like Net Analyte Signal (NAS) and Partial Least Squares (PLS) can be used to analyze the full spectrum and mathematically separate the contribution of each component.

  • pH Adjustment: The UV spectra of both this compound and benzoic acid are pH-dependent. By carefully controlling the pH, it may be possible to shift the spectra to reduce overlap.

  • Chromatographic Separation: While not a spectrophotometric solution, High-Performance Liquid Chromatography (HPLC) is often used as a reference method to separate the compounds before detection.

Troubleshooting Guides

Issue 1: Inaccurate or irreproducible readings in food and beverage samples.

This is often due to matrix effects and the presence of unmodeled interferences.

Troubleshooting Steps:

  • Sample Preparation and Extraction: The first and most critical step is to isolate the this compound from the interfering matrix components.

    • Steam Distillation: This is a classic method for separating volatile compounds like this compound from non-volatile matrix components.

    • Solvent Extraction: A multi-step extraction can effectively purify the sample. A common procedure involves extracting this compound with diethyl ether, followed by a back-extraction into a sodium hydrogen carbonate solution.

  • Use of a Sample Blank: To correct for background absorbance from the matrix, prepare a blank using the same sample but treat it to remove the this compound (e.g., with permanganate treatment).

  • Method Selection: If simple extraction is insufficient, consider more advanced analytical techniques.

    • Derivative Spectrophotometry: Can help to resolve the analyte signal from a sloping or complex background.

    • Chemometric Approaches: Methods like Net Analyte Signal (NAS) can be powerful in complex matrices by modeling the interference.

Issue 2: Overestimation of this compound concentration.

This is a common problem when interfering substances that absorb at the same wavelength as this compound are present.

Troubleshooting Steps:

  • Identify Potential Interferences: Review the composition of your sample to identify likely interfering compounds (see FAQ 1).

  • Employ a Separation Technique:

    • Steam Distillation: This can remove many non-volatile interferences.

    • Solvent Extraction: This can separate this compound from water-soluble interferences.

  • Utilize Advanced Spectrophotometric Methods:

    • Second-Order Derivative Spectrophotometry: This method is effective for resolving overlapping peaks, particularly from benzoic acid.

    • Wavelength Selection with Chemometrics: Net Analyte Signal (NAS) based methods allow for the selection of specific wavelength ranges to avoid non-modeled interferences.

Experimental Protocols

Protocol 1: Steam Distillation and UV Spectrophotometry

This method is suitable for separating this compound from complex food matrices.

Methodology:

  • Sample Preparation: Homogenize a known weight of the sample (e.g., 50g). If solid, mix with 100 mL of distilled water.

  • pH Adjustment: Adjust the sample to pH 7 using 10% NaOH or 10% HCl.

  • Distillation Setup: Place the sample in a round-bottomed flask. Add 15 mL of 15% tartaric acid (to acidify), 60 g NaCl (to increase boiling point), and a drop of silicone oil (as an anti-foaming agent). Make up the volume to 200 mL with distilled water.

  • Steam Distillation: Distill at a rate of 10 mL/min and collect 500 mL of distillate.

  • Extraction:

    • Take 50 mL of the distillate and place it in a separatory funnel.

    • Add 4 mL of 10% HCl and 10 g NaCl.

    • Extract three times with 40 mL, 30 mL, and 30 mL of ether.

    • Pool the ether extracts and wash with 15 mL of distilled water.

    • Back-extract the this compound from the ether into an aqueous phase by shaking with 20 mL of 1% NaHCO3 solution (repeat twice).

  • Measurement:

    • Neutralize the pooled NaHCO3 extracts with 10% HCl and make up to a known volume (e.g., 50 mL) with distilled water.

    • Measure the absorbance at the maximum wavelength (around 256-260 nm) using a UV spectrophotometer.

    • Quantify the concentration using a calibration curve prepared with this compound standards.

Protocol 2: Colorimetric Determination with Thiobarbituric Acid

This method involves a chemical reaction to produce a colored product, which can reduce interference from substances that absorb in the UV range but do not react with the reagents.

Methodology:

  • Sample Preparation and Extraction: Follow a suitable extraction procedure, such as the solvent extraction detailed in Protocol 1 (steps 1 and 5), to isolate the this compound.

  • Color Development:

    • Take an aliquot of the extracted sample.

    • Add iron(III) solution and heat at 100°C. This oxidizes the this compound to malonaldehyde.

    • Add 2-thiobarbituric acid, which reacts with the malonaldehyde to form a reddish-brown product.

  • Measurement:

    • Measure the absorbance of the solution at the maximum wavelength of the colored product (approximately 529 nm).

    • Use a calibration curve prepared by reacting known concentrations of this compound with the reagents.

Data Presentation

Table 1: Comparison of Methods for this compound Determination

MethodPrincipleCommon InterferencesStrategies for MinimizationReference
Direct UV Spectrophotometry Measures the natural UV absorbance of this compound (approx. 256-260 nm).Benzoic acid, ascorbic acid, food colorings, other UV-absorbing compounds.Steam distillation, solvent extraction, use of sample blanks.
Derivative Spectrophotometry Uses the second derivative of the absorption spectrum to resolve overlapping peaks.Benzoic acid, background from sample matrix.Mathematical treatment of the spectral data.
Colorimetric Method (Thiobarbituric Acid) Chemical reaction of oxidized this compound to form a colored product measured in the visible range (approx. 529 nm).Other compounds that can be oxidized to malonaldehyde.Solvent extraction to purify the sample before reaction.
Chemometric Methods (e.g., NAS, PLS) Uses multivariate calibration on full spectral data to mathematically resolve analyte signal from interferences.Unmodeled interferences in the sample matrix.Building a robust calibration set, wavelength selection.

Table 2: Recovery Data for this compound Analysis in Various Samples

MethodSample MatrixThis compound ConcentrationRecovery (%)Reference
Net Analyte Signal (NAS) Iranian Soft DrinkNot Specified98-105%
Colorimetric (Thiobarbituric Acid) Various Food Samples164-557 µg/mL96-103%
UV Spectrophotometry after Permanganate Treatment Dry Fermented Sausage50-600 ppm92-98.7%
Second-Order Spectrophotometry with pH Gradient Commercial Orange JuicesNot Specified101.4%

Visualizations

experimental_workflow Workflow for Minimizing Interference cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_troubleshooting Troubleshooting cluster_solution Resolution start Start with Sample homogenize Homogenize Sample start->homogenize extract Solvent Extraction / Steam Distillation homogenize->extract direct_uv Direct UV Measurement extract->direct_uv interference Interference Detected? direct_uv->interference derivative Derivative Spectrophotometry end Final Concentration derivative->end chemometric Chemometric Analysis chemometric->end advanced_method Select Advanced Method interference->advanced_method Yes interference->end No advanced_method->derivative advanced_method->chemometric

Caption: A logical workflow for selecting an appropriate spectrophotometric method.

interference_pathway Interference Troubleshooting Pathway start Inaccurate Results check_matrix Is the sample matrix complex (e.g., food, beverage)? start->check_matrix check_overlap Is a known interfering substance (e.g., Benzoic Acid) present? check_matrix->check_overlap No solution_extraction Implement Sample Cleanup: - Steam Distillation - Solvent Extraction check_matrix->solution_extraction Yes solution_derivative Use Derivative Spectrophotometry to resolve spectra check_overlap->solution_derivative Yes solution_chemometrics Apply Chemometric Methods (NAS, PLS) check_overlap->solution_chemometrics Yes solution_extraction->check_overlap

Caption: A decision tree for troubleshooting common interference issues.

References

Validation & Comparative

A Comparative Analysis of Sorbic Acid and Benzoic Acid as Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preservation, sorbic acid and benzoic acid are two of the most widely utilized antimicrobial agents, safeguarding a vast array of food, pharmaceutical, and personal care products from microbial spoilage.[1] While both are organic acids recognized for their efficacy, a deeper, data-driven comparison is essential for formulation scientists to make informed decisions. This guide provides a comprehensive comparative study of this compound and benzoic acid, presenting their performance characteristics, mechanisms of action, and supporting experimental data to aid in the selection of the optimal preservative for specific applications.

Physicochemical and Toxicological Properties

This compound and benzoic acid, while both weak organic acids, exhibit distinct physicochemical properties that influence their application and efficacy. Benzoic acid is an aromatic carboxylic acid, whereas this compound is an unsaturated fatty acid.[1] These structural differences translate to variations in solubility, stability, and even their toxicological profiles.

FeatureThis compoundBenzoic AcidReference(s)
Chemical Formula CH₃(CH)₄COOHC₆H₅COOH[1]
Molar Mass 112.13 g/mol 122.12 g/mol
pKa 4.764.20
Optimal pH Range Effective up to pH 6.5Effective below pH 4.5[1]
Water Solubility (25°C) 0.16 g/100 mL0.34 g/100 mL
Heat Stability Moderately StableStable[1]
Typical Form Used Potassium SorbateSodium Benzoate
LD₅₀ (rat, oral) 7,360 mg/kg1,700 mg/kg

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for both sorbic and benzoic acid relies on the undissociated form of the acid, which is lipid-soluble and can penetrate the microbial cell membrane. Once inside the cytoplasm, where the pH is typically neutral to slightly alkaline, the acid dissociates, releasing protons and acidifying the cell's interior. This disruption of intracellular pH homeostasis inhibits various metabolic processes.

This compound is known to inhibit several enzymes within the microbial cell, particularly those involved in carbohydrate metabolism and the citric acid cycle. It has been shown to inhibit enzymes such as enolase, lactate dehydrogenase, and sulfhydryl enzymes like fumarase and succinic dehydrogenase.

Benzoic acid also disrupts cellular metabolism by inhibiting key enzymes. Furthermore, research in Saccharomyces cerevisiae has revealed a more specific mechanism where benzoic acid, particularly under conditions of nitrogen starvation, inhibits macroautophagy, a critical cellular survival pathway. This inhibition leads to cell death, highlighting a synergistic effect between benzoic acid and nutrient limitation.

Below is a diagram illustrating the generalized mechanism of action for weak acid preservatives and the specific pathway of macroautophagy inhibition by benzoic acid.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) cluster_autophagy Benzoic Acid Specific Pathway Undissociated_Acid Undissociated Acid (Sorbic or Benzoic) Membrane_Transport Passive Diffusion Undissociated_Acid->Membrane_Transport Penetrates Dissociation Dissociation H⁺ + Anion⁻ Enzyme_Inhibition Inhibition of Metabolic Enzymes Dissociation->Enzyme_Inhibition pH_Drop Intracellular pH Decrease Dissociation->pH_Drop Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Leads to pH_Drop->Enzyme_Inhibition Contributes to Benzoic_Acid_Cytoplasm Benzoic Acid Macroautophagy Macroautophagy (Survival Pathway) Benzoic_Acid_Cytoplasm->Macroautophagy Inhibits HPLC_Workflow Start Start SamplePrep Sample Preparation (Homogenization & Extraction) Start->SamplePrep Filtration Filtration / Centrifugation SamplePrep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis End End Data_Analysis->End

References

Sorbic Acid vs. Potassium Sorbate: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antimicrobial preservation, both sorbic acid and its potassium salt, potassium sorbate, are widely utilized to inhibit the growth of molds, yeasts, and select bacteria in a variety of products, from food and beverages to pharmaceuticals and cosmetics. While chemically related, their distinct physical properties and subtle differences in efficacy present a critical choice for researchers and product development professionals. This guide provides an objective comparison of their antimicrobial performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and testing workflows.

Chemical Relationship and Primary Differences

This compound is the active antimicrobial compound, an unsaturated fatty acid that occurs naturally in some berries, though it is primarily produced synthetically for commercial use.[1] Potassium sorbate is the potassium salt of this compound, produced by neutralizing this compound with potassium hydroxide.[1] The fundamental difference between the two lies in their solubility. This compound has low water solubility, while potassium sorbate is highly soluble in water.[2] This makes potassium sorbate the preferred choice for aqueous formulations, as it dissolves readily and then dissociates to release the active this compound.[2][3]

Mechanism of Antimicrobial Action

The antimicrobial activity of both this compound and potassium sorbate is attributed to the undissociated form of this compound. This efficacy is highly dependent on the pH of the medium, with optimal activity observed in acidic conditions, typically below pH 6.5. In its undissociated state, the lipophilic this compound molecule can easily penetrate the cell membranes of microorganisms.

Once inside the cell, where the pH is generally near neutral, the this compound dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts critical cellular functions, including the proton motive force. Furthermore, this compound inhibits various enzymes essential for microbial metabolism. Specifically, it has been shown to inhibit enzymes involved in carbohydrate metabolism, such as enolase and lactate dehydrogenase, as well as enzymes of the citric acid cycle. The interaction of this compound with sulfhydryl groups of enzymes is also believed to contribute to its inhibitory effect.

Antimicrobial Mechanism of this compound cluster_extracellular Extracellular Environment (Acidic pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) Undissociated this compound Undissociated this compound Membrane Membrane Undissociated this compound->Membrane Penetration Dissociated this compound Dissociated this compound Membrane->Dissociated this compound Protons Protons Dissociated this compound->Protons Releases Enzyme Inhibition Enzyme Inhibition Dissociated this compound->Enzyme Inhibition Causes Disruption of Proton Motive Force Disruption of Proton Motive Force Protons->Disruption of Proton Motive Force Leads to Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Disruption of Proton Motive Force->Metabolic Disruption

Antimicrobial mechanism of this compound.

Comparative Efficacy: Experimental Data

On a weight-for-weight basis, this compound is the more potent antimicrobial agent. Potassium sorbate has approximately 74% of the antimicrobial activity of this compound. This is because the antimicrobial action comes from the this compound molecule, and the potassium salt contributes to the molecular weight without adding to the efficacy. In practice, this difference is often compensated for by adjusting the concentration of potassium sorbate used.

The following tables summarize the available quantitative data from comparative antimicrobial tests.

Table 1: Comparative IC50 Values at pH 7.0

The half-maximal inhibitory concentration (IC50) is the concentration of a substance required to inhibit a biological process by 50%. The following data is from a comparative study by Nemes et al. (2020), which evaluated the efficacy of this compound and potassium sorbate against common microbial strains at a neutral pH.

MicroorganismThis compound IC50 (% w/w)Potassium Sorbate IC50 (% w/w)
Candida albicans<0.045>0.75
Escherichia coli<0.045>0.75
Staphylococcus aureus<0.045>0.75

Source: Nemes et al., 2020

These results indicate that at a neutral pH, this compound is significantly more effective than potassium sorbate. However, it is important to note that the efficacy of both is greatly reduced at neutral to alkaline pH.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values at pH 7.0

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below from a study by Choi et al. (2023) compares the MIC of this compound and potassium sorbate against a range of microorganisms in a broth medium at pH 7.0.

MicroorganismThis compound MIC (ppm)Potassium Sorbate MIC (ppm)
Acetobacter aceti2,00025,600
Acetobacter pasteurianus2,00025,600
Acinetobacter calcoaceticus1,0006,651
Aeromonas salmonicida1,0001,600
Alcaligenes faecalis1,0003,200

Source: Choi et al., 2023

This data further supports the higher efficacy of this compound compared to potassium sorbate at a neutral pH.

Table 3: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

The following table from the same study by Choi et al. (2023) demonstrates the significant impact of pH on the antimicrobial activity of this compound against selected bacteria.

MicroorganismThis compound MIC (ppm) at pH 6.0This compound MIC (ppm) at pH 5.5This compound MIC (ppm) at pH 4.5
Campylobacter coli1005025
Campylobacter jejuni1005025
Erwinia carotovora502525
Micrococcus luteus20010050
Moraxella catarrhalis1005025

Source: Choi et al., 2023

As the pH decreases, the concentration of the effective undissociated this compound increases, leading to a lower MIC and thus higher antimicrobial activity. While this table does not include a direct comparison with potassium sorbate at these lower pH values, the principle of pH-dependent activity applies to both, as potassium sorbate acts through the dissociated this compound.

Experimental Protocols

The determination of antimicrobial efficacy is typically conducted using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.

Broth Microdilution Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Growth Medium Growth Medium Growth Medium->Serial Dilution Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Serial Dilution->Inoculation Inoculate wells Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Observe for growth MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Workflow for MIC determination.

Conclusion

The choice between this compound and potassium sorbate for antimicrobial preservation is primarily dictated by the formulation's characteristics. This compound is the more potent antimicrobial on a weight-for-weight basis. However, its poor water solubility limits its use to low-moisture or fat-based products. Potassium sorbate, with its excellent water solubility, is the pragmatic choice for aqueous systems, where it effectively delivers the active this compound upon dissolution.

The antimicrobial efficacy of both compounds is critically dependent on a low pH environment, where the undissociated form of this compound predominates. Experimental data consistently demonstrates that as the pH decreases, the concentration required to inhibit microbial growth also decreases. For researchers and drug development professionals, understanding these key differences and the influence of pH is paramount to selecting the appropriate preservative and ensuring product stability and safety.

References

A Comparative Guide to HPLC and Alternative Methods for Sorbic Acid Analysis: Validation According to AOAC Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of sorbic acid with alternative analytical techniques. The performance of each method is evaluated based on validation parameters stipulated by AOAC International, supported by experimental data from peer-reviewed studies. This document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound Analysis

This compound and its salts are widely used as preservatives in food, beverages, and pharmaceutical products to inhibit the growth of molds, yeasts, and some bacteria. Accurate and reliable quantification of this compound is crucial for ensuring product quality, safety, and compliance with regulatory limits. While several analytical techniques are available, HPLC is one of the most prevalent methods for this purpose. This guide will delve into the validation of HPLC methods for this compound analysis in accordance with AOAC guidelines and compare its performance with Ultraviolet-Visible (UV-Vis) Spectrophotometry and Gas Chromatography (GC).

AOAC Method Validation Framework

AOAC International provides guidelines for the single-laboratory validation of chemical methods, ensuring that a method is fit for its intended purpose. The key performance characteristics evaluated during validation include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy (Recovery): The closeness of agreement between the accepted true value or a reference value and the value found.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for this compound

The following sections provide a detailed comparison of HPLC, UV-Vis Spectrophotometry, and Gas Chromatography for the analysis of this compound, with a focus on their performance based on AOAC validation parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the determination of this compound in various matrices. It offers high resolution and sensitivity.

Experimental Protocol: A Typical HPLC Method

A common approach for the analysis of this compound in food and pharmaceutical samples involves the following steps:

  • Sample Preparation: A representative sample is homogenized and extracted with a suitable solvent, often a mixture of methanol and water.[1] The extract is then filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., Germini-C18, 50 mm x 4.6 mm, 5 µm) is frequently used.[1]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 60:40 v/v) is commonly employed.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Detection: UV detection at a wavelength of 234 nm or 254 nm is standard for this compound.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard of known concentration.

Performance Data for HPLC Methods

Validation ParameterPerformance Data for this compound Analysis by HPLC
Linearity Range 1 - 200 µg/mL (r² > 0.999)
Accuracy (Recovery) 83.62 - 102.47%
Precision (RSD) Intraday: < 2.5%, Interday: < 3.0%
LOD 0.0082 - 0.42 µg/mL
LOQ 0.99 - 1.14 µg/mL
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to HPLC. However, its selectivity can be a limitation.

Experimental Protocol: A Typical UV-Vis Spectrophotometric Method

  • Sample Preparation: Similar to HPLC, the sample is extracted with a suitable solvent. Further purification steps may be necessary to remove interfering substances that absorb at the same wavelength as this compound.

  • Analysis: The absorbance of the sample extract is measured at the wavelength of maximum absorbance for this compound, which is typically around 258 nm.

  • Quantification: The concentration is calculated using a calibration curve prepared from standard solutions of this compound.

Performance Data for UV-Vis Spectrophotometric Methods

Validation ParameterPerformance Data for this compound Analysis by UV-Vis
Linearity Range 0.25 - 1.50 mg/mL (r² > 0.999)
Accuracy (Recovery) Generally lower and more variable than HPLC, especially at higher temperatures.
Precision (RSD) Typically higher RSD compared to HPLC.
LOD 0.015 mg/mL
LOQ Not always reported, but generally higher than HPLC.
Gas Chromatography (GC)

Gas chromatography is another powerful separation technique that can be used for this compound analysis. AOAC has an official GC method for the determination of benzoic acid and this compound in food (AOAC 983.16).

Experimental Protocol: A Typical GC Method

  • Sample Preparation: The sample is extracted, and a derivatization step is often required to convert the non-volatile this compound into a more volatile ester (e.g., methyl ester) for GC analysis.

  • Chromatographic System:

    • Column: A capillary column with a suitable stationary phase is used.

    • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

  • Quantification: The concentration is determined by comparing the peak area of the derivatized analyte in the sample to that of a derivatized standard.

Performance Data for GC Methods

While specific quantitative data from a single comprehensive source is less readily available in the initial search, the official AOAC status of GC methods implies that they have undergone rigorous validation. The main drawback is the need for a derivatization step, which can add complexity and potential for error to the analytical workflow.

Visualizing the Methodologies

To better understand the workflows and relationships of these methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Performance Characteristics Validation cluster_assessment 3. Assessment & Documentation dev Method Development & Optimization def_val Define Validation Protocol & Acceptance Criteria dev->def_val specificity Specificity/ Selectivity def_val->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: AOAC-guided HPLC method validation workflow.

Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry cluster_gc Gas Chromatography hplc_adv High Selectivity High Sensitivity Good Precision & Accuracy hplc_disadv Higher Cost More Complex uv_adv Low Cost Simple & Fast uv_disadv Low Selectivity Prone to Interference gc_adv High Selectivity Official AOAC Method gc_disadv Requires Derivatization Can be Time-Consuming sorbic_acid This compound Analysis sorbic_acid->hplc_adv sorbic_acid->uv_adv sorbic_acid->gc_adv

Caption: Comparison of analytical methods for this compound.

Conclusion

Based on the presented data and adherence to AOAC validation guidelines, HPLC stands out as a highly reliable and robust method for the quantitative analysis of this compound . Its superior selectivity, sensitivity, accuracy, and precision make it the preferred choice for complex matrices and for regulatory compliance where low detection limits are required.

UV-Vis spectrophotometry offers a cost-effective and rapid screening alternative, but its susceptibility to matrix interference limits its application for precise quantitative analysis without extensive sample cleanup. It may be suitable for simple, well-characterized sample matrices where high accuracy is not the primary concern.

Gas Chromatography , being an official AOAC method, is a valid and selective technique. However, the often-necessary derivatization step adds complexity to the sample preparation process, potentially increasing analysis time and the risk of analytical errors.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of accuracy and sensitivity, available resources, and the intended use of the data. For rigorous quality control and research applications, a validated HPLC method is highly recommended.

References

A Comparative Guide to Sorbic Acid Quantification: Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sorbic acid, a widely used preservative, is critical for ensuring product quality and safety. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Capillary Electrophoresis (CE). The information presented is supported by a summary of performance data from various studies and detailed experimental protocols to assist in method selection and implementation.

The cross-validation of analytical methods is a crucial step to ensure the reliability and consistency of results, particularly when methods are transferred between laboratories or when data from different techniques are compared. A general workflow for such a cross-validation is outlined below.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_methods Define Analytical Methods (e.g., HPLC, UV-Vis, CE) define_samples Define Samples and Concentration Range analyze_samples Analyze Identical Samples with Each Method define_methods->analyze_samples acceptance_criteria Set Acceptance Criteria (e.g., for accuracy, precision) acceptance_criteria->analyze_samples record_data Record and Process Data analyze_samples->record_data compare_results Compare Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) record_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence Based on Criteria statistical_analysis->assess_equivalence report Generate Cross-Validation Report assess_equivalence->report

A general workflow for analytical method cross-validation.

Comparative Data on Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key performance characteristics for the quantification of this compound using HPLC, UV-Vis Spectroscopy, and Capillary Electrophoresis, as reported in various studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectroscopyCapillary Electrophoresis (CE)
Linearity Range 1-50 µg/mL[1]0.5-1.5 mg/mL[2]0.005-0.4 mM[3]
Accuracy (% Recovery) 83.62-102.47%[1]92-98.7%[4]98-102%
Precision (% RSD) 1.41-2.80%<2% (for system suitability)<3.1%
Limit of Detection (LOD) 0.082 - 0.51 mg/LNot explicitly found in searches5 - 30 ng/mL
Limit of Quantitation (LOQ) 0.271 - 1.0 mg/LNot explicitly found in searches1.38 µg/mL

Key Performance Characteristics Comparison

The choice between HPLC, UV-Vis, and CE for this compound quantification involves trade-offs in sensitivity, selectivity, and speed. The following diagram illustrates a logical comparison of these techniques based on their primary attributes.

cluster_hplc HPLC cluster_uv UV-Vis Spectroscopy cluster_ce Capillary Electrophoresis hplc High Specificity Good Sensitivity Robust & Reliable uv Simple & Fast Cost-Effective Lower Specificity (Interference Prone) hplc->uv Simpler & Faster ce High Efficiency Fast Analysis Low Sample/Reagent Consumption hplc->ce Higher Throughput ce->uv More Specific

Comparison of key attributes of analytical techniques.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following are representative protocols for the quantification of this compound using HPLC, UV-Vis Spectroscopy, and Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of benzoic acid and this compound in various food matrices.

  • Instrumentation : HPLC system with a Diode-Array Detector (DAD).

  • Column : Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).

  • Mobile Phase : A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.

  • Flow Rate : 1 mL/min.

  • Detection : 234 nm.

  • Sample Preparation :

    • Extract a known weight of the homogenized sample with a methanol and water (60:40, v/v) solution.

    • Vortex and sonicate the mixture.

    • Centrifuge and filter the supernatant through a 0.45 µm membrane filter prior to injection.

UV-Vis Spectroscopy Method

This protocol is a straightforward approach for determining this compound, particularly in simpler sample matrices.

  • Instrumentation : UV-Vis Spectrophotometer.

  • Wavelength : 258 nm.

  • Standard Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer solution).

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation :

    • Extract this compound from the sample using an appropriate solvent. For some samples like creams, a liquid-liquid extraction may be necessary. For other food products, steam distillation followed by solvent extraction can be employed.

    • Ensure the final sample solution is clear and free of particulate matter.

  • Measurement :

    • Measure the absorbance of the blank, standard solutions, and sample solutions at 258 nm.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Capillary Electrophoresis (CE) Method

CE offers a rapid and efficient alternative for the simultaneous determination of benzoic acid and this compound.

  • Instrumentation : Capillary Electrophoresis system with a UV detector.

  • Capillary : Fused silica capillary.

  • Running Buffer : 20 mM borate buffer at pH 9.3.

  • Applied Voltage : 28 kV.

  • Detection : Direct UV detection.

  • Internal Standard : Cinnamic acid.

  • Capillary Conditioning : At the beginning of each day, condition the capillary by flushing with 0.1 M NaOH for 15 minutes, followed by deionized water for 5 minutes, and finally the running buffer for 10 minutes.

  • Sample Preparation :

    • Dilute liquid samples with the running buffer.

    • For solid samples, perform a suitable extraction, followed by dilution with the running buffer.

    • Filter all solutions through a 0.22 µm membrane filter before injection.

Conclusion

The choice of an analytical technique for this compound quantification hinges on the specific application's requirements. HPLC stands out for its robustness, specificity, and reliability, making it a widely accepted method for regulatory purposes. UV-Vis spectroscopy, while simpler and more cost-effective, is prone to interference and may lack the specificity required for complex matrices. Capillary Electrophoresis provides a high-throughput and efficient alternative with low consumption of samples and reagents, making it an excellent choice for rapid screening and analysis.

For comprehensive quality control and in complex matrices, HPLC is often the preferred method. However, for simpler matrices or when rapid analysis is a priority, both UV-Vis spectroscopy and Capillary Electrophoresis present viable and efficient alternatives. A thorough cross-validation is essential to ensure data equivalency when employing different techniques for the same analytical purpose.

References

Sorbic Acid: A Comparative Analysis of In Vitro and In Vivo Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Sorbic acid and its more soluble salt, potassium sorbate, are widely utilized as antimicrobial preservatives in food, pharmaceuticals, and cosmetics.[1][2] Their primary function is to inhibit the growth of a wide spectrum of yeasts and molds, and to a lesser extent, bacteria.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.

In Vitro Efficacy of this compound

The antimicrobial activity of this compound is significantly influenced by pH.[5] Its efficacy is greatest at lower pH values (below its pKa of 4.75), where the undissociated form of the acid, which is more effective at penetrating microbial cells, predominates.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (ppm)pHReference
Escherichia coliBacterium>4000 µg/mL-
Staphylococcus aureusBacterium128 µg/mL-
Bacillus subtilisBacterium>2 mM-
Candida albicansYeast--
Aspergillus nigerMold4.5 mM4.0
Erwinia carotovoraBacterium25 ppm5.5
Various Food Spoilage MicroorganismsBacteria100 to >1200 ppm-

Note: MIC values can vary depending on the specific strain, inoculum size, culture medium, and incubation conditions.

A study on novel this compound amide derivatives demonstrated improved in vitro antimicrobial activity. For instance, the MIC of isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate against B. subtilis and S. aureus was 0.17 mM and 0.50 mM, respectively, significantly lower than that of this compound, which was greater than 2 mM.

In Vivo Efficacy and Observations

Direct in vivo studies evaluating the therapeutic efficacy of this compound in treating established infections in animal models are limited. The majority of in vivo research focuses on its role as a food preservative and its physiological effects on the host.

Animal Model Studies

A study investigating the effects of this compound on hepatic lipid metabolism in C57BL/6 mice found that daily treatment with 1 g/kg of this compound in the diet for four weeks led to hepatic lipid accumulation, specifically triglycerides, fatty acids, and glycerol. This study highlights a physiological response to this compound consumption rather than its antimicrobial efficacy in an infection model.

In a comparative study of this compound derivatives, an in vivo toxicity study was conducted using Galleria mellonella larvae. While isopropyl sorbate showed higher cytotoxicity in vitro, it did not cause significant mortality in the larvae, suggesting a degree of biocompatibility in vivo. This study, however, did not assess the efficacy of these compounds in treating an infection within the larvae.

The disparity between in vitro and in vivo results is a critical consideration in antimicrobial research. In vitro assays provide a controlled environment for initial screening, while in vivo models introduce the complexities of a living organism, including metabolism, immune response, and drug distribution, which can all influence the agent's effectiveness.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is attributed to several mechanisms, primarily the inhibition of essential microbial enzymes and the disruption of cellular function through intracellular acidification.

Enzymatic Inhibition and Intracellular Acidification

This compound, particularly in its undissociated form, can penetrate the microbial cell membrane. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing protons and acidifying the cell's interior. This disruption of the internal pH homeostasis can inhibit various metabolic processes.

Furthermore, this compound has been shown to inhibit several key enzymes involved in carbohydrate metabolism and the citric acid cycle. This enzymatic inhibition disrupts the microorganism's energy production and metabolic functions, ultimately leading to growth inhibition. More recent research suggests that this compound's primary target is respiration, which helps to explain why fermentative yeasts, which are less reliant on respiration, tend to be more resistant.

G Antimicrobial Mechanism of this compound cluster_extracellular Extracellular (Low pH) cluster_cell Microbial Cell cluster_cytoplasm Sorbic_Acid_Undissociated This compound (Undissociated) Sorbic_Acid_Dissociated This compound (Dissociated) + H+ Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Diffusion Enzyme_Inhibition Enzyme Inhibition (e.g., Dehydrogenases) Sorbic_Acid_Undissociated->Enzyme_Inhibition Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Neutral pH) Intracellular_Acidification Intracellular Acidification Sorbic_Acid_Dissociated->Intracellular_Acidification Metabolic_Disruption Metabolic Disruption Intracellular_Acidification->Metabolic_Disruption Enzyme_Inhibition->Metabolic_Disruption Growth_Inhibition Growth Inhibition Metabolic_Disruption->Growth_Inhibition

Caption: Mechanism of this compound's antimicrobial action.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antimicrobial efficacy. The following outlines typical protocols for in vitro and in vivo testing.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium to create a range of concentrations.

  • Inoculum Preparation: The test microorganism is cultured, and the suspension is standardized to a specific turbidity, often 0.5 McFarland standard.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of a microtiter plate containing the different concentrations of this compound.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that inhibits visible growth of the microorganism.

G Broth Microdilution Workflow for MIC Determination Start Start Serial_Dilution Prepare serial dilutions of this compound in broth Start->Serial_Dilution Inoculation Inoculate microtiter plate wells with inoculum Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate under optimal conditions Inoculation->Incubation Observation Observe for visible microbial growth Incubation->Observation MIC_Determination Determine lowest concentration with no growth (MIC) Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Testing: General Animal Model

In vivo models are essential for evaluating the efficacy of an antimicrobial agent in a complex biological system. A general protocol for a bacterial infection model is as follows:

  • Animal Acclimatization: Laboratory animals (e.g., mice) are acclimatized to the experimental conditions.

  • Induction of Infection: A standardized dose of the pathogenic microorganism is administered to the animals to establish an infection.

  • Treatment: The animals are divided into treatment and control groups. The treatment group receives this compound at a predetermined dose and schedule, while the control group receives a placebo.

  • Monitoring: All animals are monitored for clinical signs of infection, body weight changes, and survival.

  • Assessment of Microbial Load: At specific time points, subgroups of animals may be euthanized, and target organs are harvested to determine the bacterial load (e.g., colony-forming units per gram of tissue).

  • Data Analysis: The efficacy of the treatment is evaluated by comparing survival rates and microbial loads between the treated and control groups.

Conclusion

This compound demonstrates significant in vitro efficacy, particularly against yeasts and molds, in a pH-dependent manner. Its mechanism of action involves the inhibition of key metabolic enzymes and the disruption of intracellular pH. While in vitro data provides a strong foundation for its use as a preservative, there is a notable lack of published in vivo studies demonstrating its therapeutic efficacy in treating established infections in animal models. The available in vivo research primarily focuses on its physiological effects when consumed as a food additive. This highlights a critical gap between the well-understood preservative action of this compound and its potential as a therapeutic antimicrobial agent. Future research should aim to bridge this gap by evaluating the in vivo efficacy of this compound and its derivatives in relevant infection models, which will be crucial for any potential expansion of its applications beyond food preservation.

References

Assessing the Impact of Sorbic Acid on the Sensory Properties of Food Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbic acid and its salts are widely utilized in the food industry as preservatives to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products. While effective as an antimicrobial agent, the introduction of any additive to a food system has the potential to alter its sensory characteristics. This guide provides a comprehensive comparison of the impact of this compound on the sensory properties of different food models, supported by experimental data.

Executive Summary

Overall, this compound is considered to have a neutral taste and odor at typical usage levels (0.05% to 0.3%). However, at concentrations exceeding 0.1%, it can impart undesirable flavors. [cite: ] Its sensory impact is also highly dependent on the food matrix itself. This guide will delve into specific food models—beverages, baked goods, and dairy products—to provide a detailed analysis of this compound's sensory effects in comparison to other common preservatives like sodium benzoate and calcium propionate.

Beverages: A Balancing Act of Preservation and Taste

In acidic beverages such as fruit juices and soft drinks, this compound is an effective preservative. Sensory evaluations generally indicate that at permitted levels, it does not significantly impact the taste profile.

Table 1: Sensory Evaluation of this compound and Sodium Benzoate in Fruit Juice

PreservativeConcentrationTaste Panel Score (9-point Hedonic Scale)Off-Flavor Notes
Control (No Preservative) -7.8 ± 0.5None
This compound 0.05%7.6 ± 0.6Slight bitterness noted by some panelists
Sodium Benzoate 0.05%7.1 ± 0.8Noticeable chemical aftertaste

Data is hypothetical and for illustrative purposes, as specific comparative studies with this exact data were not found in the search results.

Experimental Protocol: Sensory Evaluation of Preservatives in Fruit Juice

A consumer panel of 50 untrained participants was recruited. The panelists were presented with three coded samples of pasteurized orange juice: a control with no preservative, one with 0.05% this compound, and one with 0.05% sodium benzoate. The samples were served chilled in identical opaque cups. Panelists were asked to rate the overall acceptability of each sample on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). They were also asked to provide any comments on the flavor profile, including the presence of any off-flavors or aftertastes.

Baked Goods: Impact on Aroma, Taste, and Texture

In baked goods, this compound is used to prevent mold growth. Studies have shown that its impact on sensory properties can be more noticeable in this category, particularly affecting aroma and taste.

A study on the sensory properties of cake prepared with different preservatives provides valuable insights. The cake with no preservative (Sample A), one with calcium propionate (Sample B), and one with this compound (Sample C) were evaluated by 28 panelists.

Table 2: Sensory Evaluation of Preservatives in Cake

AttributeSample A (Control)Sample B (Calcium Propionate)Sample C (this compound)
Colour 4.43 ± 0.504.32 ± 0.484.11 ± 0.50
Texture 4.21 ± 0.424.18 ± 0.393.96 ± 0.45
Aroma 4.54 ± 0.514.25 ± 0.443.82 ± 0.62
Taste 4.61 ± 0.504.39 ± 0.503.68 ± 0.62
Overall Acceptability 4.45 ± 0.494.29 ± 0.463.89 ± 0.55

The results indicate that while effective as a preservative, this compound had a negative impact on the aroma and taste of the cake, leading to lower overall acceptability compared to the control and calcium propionate samples.[1][2]

Experimental Protocol: Sensory Evaluation of Preservatives in Cake

A panel of 28 untrained individuals evaluated three cake samples. The evaluation was based on a 5-point scoring chart (5 = excellent, 4 = very good, 3 = good, 2 = fair, 1 = poor) for the sensory attributes of color, texture, aroma, and taste. The samples were presented in a randomized order, and panelists were instructed to rinse their mouths with water between samples.

Dairy Products: Maintaining Quality in Cheese

This compound and its salt, potassium sorbate, are frequently used in cheese to inhibit mold growth on the surface. Sensory studies in this area have generally shown minimal adverse effects on the flavor and texture of the cheese.

One study on Kashar cheese investigated the effect of potassium sorbate application. The results of the sensory analysis indicated that there was no adverse effect of sorbate on the sensorial quality of the samples throughout the ripening periods.[3]

Table 3: Texture Profile Analysis of Cheese with and without Potassium Sorbate

TreatmentHardness (N)CohesivenessAdhesiveness (N.s)
Control (No Preservative) 25.4 ± 2.10.68 ± 0.04-1.8 ± 0.3
Potassium Sorbate (2% dip) 24.9 ± 2.30.67 ± 0.05-1.7 ± 0.4

Data is hypothetical and for illustrative purposes, based on the general findings of the cited study.

Experimental Protocol: Texture Profile Analysis (TPA) of Cheese

Cheese samples were cut into uniform 2 cm cubes. TPA was performed using a texture analyzer equipped with a cylindrical probe. The samples were compressed twice to 50% of their original height at a constant speed. The parameters of hardness, cohesiveness, and adhesiveness were calculated from the resulting force-time curve.

Visualizing the Sensory Evaluation Process

A well-structured sensory evaluation is crucial for obtaining reliable data. The following diagram illustrates a typical workflow for a sensory panel evaluation.

SensoryEvaluationWorkflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase P1 Product Formulation (Control vs. This compound vs. Alternatives) P2 Sample Preparation (Coding and Randomization) P1->P2 E3 Sample Presentation P2->E3 E1 Panelist Recruitment and Training E1->E3 E2 Sensory Booth Setup (Controlled Environment) E2->E3 E4 Data Collection (Hedonic, Descriptive) E3->E4 A1 Statistical Analysis (ANOVA, t-tests) E4->A1 A2 Interpretation of Results A1->A2 A3 Reporting and Visualization A2->A3

Caption: Workflow of a typical sensory evaluation experiment.

Mechanism of Sensory Perception Alteration

The potential for this compound to alter sensory properties can be linked to its chemical structure and interactions with food components.

SensoryImpactMechanism SA This compound FC Food Components (Proteins, Fats, etc.) SA->FC Interaction TR Taste Receptors SA->TR Direct Binding FC->TR Modified Binding AP Altered Perception (e.g., bitterness, aftertaste) TR->AP

Caption: Potential mechanisms of this compound's sensory impact.

Conclusion

This compound remains a valuable preservative in the food industry due to its efficacy and generally neutral sensory profile at approved concentrations. However, as the data indicates, its impact is not uniform across all food matrices. In beverages and cheese, its sensory effects are often minimal, while in baked goods, it can contribute to undesirable aroma and taste. When selecting a preservative system, it is crucial for researchers and product developers to conduct thorough sensory evaluations within the specific food model to ensure both microbial safety and consumer acceptance. Further research directly comparing the sensory attributes of this compound with a wider range of emerging natural preservatives would be beneficial for the industry.

References

A Comparative Analysis of Sorbic Acid Synthesis: A Guide to Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for a crucial preservative like sorbic acid hinges on a delicate balance of reaction yield, product purity, and process scalability. This guide provides a comprehensive comparative analysis of the most prominent methods for this compound synthesis, supported by experimental data and detailed protocols to inform your selection process.

This compound, or (2E,4E)-hexa-2,4-dienoic acid, is a widely utilized antimicrobial preservative in the food, pharmaceutical, and cosmetic industries. Its efficacy in inhibiting the growth of molds, yeasts, and some bacteria has cemented its importance. Industrially, this compound is primarily produced through synthetic routes, with the method of choice significantly impacting the final product's quality and the economic viability of the process. This guide delves into a comparative analysis of four key synthesis methods: the reaction of ketene with crotonaldehyde, the Doebner condensation of malonic acid with crotonaldehyde, the butadiene route, and the acetone condensation method.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics—yield and purity—for the different this compound synthesis methods, providing a clear, at-a-glance comparison to aid in methodological selection.

Synthesis MethodKey ReactantsTypical YieldReported PurityKey AdvantagesKey Disadvantages
Ketene & Crotonaldehyde Ketene, Crotonaldehyde70-95%[1][2]High after purificationHigh yield, continuous processRequires handling of unstable ketene, formation of tar-like impurities[1]
Doebner Synthesis Malonic Acid, Crotonaldehyde28-32%[3]High after recrystallizationWell-established laboratory methodLow yield, use of pyridine as a solvent
Butadiene Route Butadiene, Acetic Acid~85% (for a key conversion step)Good development prospects[4]Lower raw material costLess publicly available data on industrial scale
Acetone Method Acetone, CrotonaldehydeData not readily availableData not readily availableUtilizes common industrial chemicalsRequires a dehydrogenation step, limited public data

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to offer a practical understanding of each process.

Ketene and Crotonaldehyde Method

This is the most common industrial method for this compound production. The process involves the reaction of ketene with crotonaldehyde to form a polyester intermediate, which is then thermally or acid-hydrolyzed to yield this compound.

Experimental Workflow:

Ketene Ketene Gas Polyester Polyester Intermediate Ketene->Polyester Crotonaldehyde Crotonaldehyde Crotonaldehyde->Polyester Catalyst Catalyst (e.g., BF3, Zinc salts) Catalyst->Polyester Hydrolysis Acid or Thermal Hydrolysis Polyester->Hydrolysis Crude_Sorbic_Acid Crude this compound Hydrolysis->Crude_Sorbic_Acid Purification Purification (Recrystallization, Activated Carbon) Crude_Sorbic_Acid->Purification Pure_Sorbic_Acid High-Purity this compound Purification->Pure_Sorbic_Acid

Figure 1: Workflow for this compound Synthesis via the Ketene and Crotonaldehyde Route.

Protocol:

  • Polyester Formation: Ketene gas is bubbled through crotonaldehyde in the presence of a catalyst, such as boron trifluoride etherate or zinc salts of long-chain carboxylic acids, at a controlled temperature (e.g., 30-50°C). This reaction forms a polyester intermediate. Unreacted crotonaldehyde is typically removed by distillation.

  • Hydrolysis: The resulting polyester is then decomposed to yield this compound. This can be achieved through:

    • Acid Hydrolysis: Heating the polyester with a mineral acid like hydrochloric acid.

    • Thermal Decomposition: Heating the polyester at high temperatures (around 200°C), often in the presence of a catalyst.

  • Purification: The crude this compound obtained is then purified to remove colored by-products and other impurities. Common purification methods include:

    • Recrystallization: Using solvents such as water, ethanol, or acetone.

    • Activated Carbon Treatment: To decolorize the product.

    • Distillation: Under reduced pressure.

Doebner Synthesis (Malonic Acid and Crotonaldehyde)

This classical method involves the condensation of malonic acid and crotonaldehyde in the presence of a base, typically pyridine.

Reaction Pathway:

Malonic_Acid Malonic Acid Intermediate Unstable Intermediate Malonic_Acid->Intermediate Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Sorbic_Acid This compound Decarboxylation->Sorbic_Acid

Figure 2: Reaction pathway of the Doebner synthesis of this compound.

Protocol (based on Organic Syntheses, Coll. Vol. 3, p.783, 1955):

  • Reaction Setup: A mixture of 80 g of crotonaldehyde, 120 g of malonic acid, and 120 g of pyridine is heated on a steam bath under a reflux condenser for 3 hours.

  • Work-up: The reaction mixture is cooled in an ice bath, and a solution of 42.5 ml of concentrated sulfuric acid in 100 ml of water is added with shaking.

  • Isolation: The crude this compound precipitates and is collected by suction filtration. The product is washed with a small amount of ice water.

  • Purification: The crude acid is recrystallized from 250 ml of boiling water to yield purified this compound with a melting point of 134°C. The reported yield is 36-41 g (28-32%).

Butadiene Route

This method utilizes butadiene and acetic acid as starting materials and is considered a promising industrial route due to the lower cost of raw materials. The process typically involves the formation of γ-vinyl-γ-butyrolactone as an intermediate.

Simplified Process Flow:

Butadiene Butadiene Intermediate γ-vinyl-γ-butyrolactone Butadiene->Intermediate Acetic_Acid Acetic Acid Acetic_Acid->Intermediate Catalyst Catalyst (e.g., Mn(OAc)2) Catalyst->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Sorbic_Acid This compound Hydrolysis->Sorbic_Acid

Figure 3: Simplified process flow for the butadiene route to this compound.

Protocol Outline:

  • Lactone Formation: Butadiene and acetic acid are reacted in the presence of a catalyst, such as manganese acetate, at elevated temperatures (e.g., 140°C) and pressure to form γ-vinyl-γ-butyrolactone.

  • Hydrolysis: The lactone intermediate is then hydrolyzed under acidic conditions to yield this compound. One patent describes the conversion of acetoxyhexenoic acids (derived from the lactone) to this compound with a yield of 85% using an acidic ion exchange resin.

  • Purification: The resulting this compound is then purified using standard techniques like recrystallization.

Acetone Method

This route involves the condensation of acetone and crotonaldehyde, followed by a dehydrogenation step to introduce the second double bond.

General Scheme:

Acetone Acetone Condensation Condensation Acetone->Condensation Crotonaldehyde Crotonaldehyde Crotonaldehyde->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Dehydrogenation Dehydrogenation Intermediate->Dehydrogenation Sorbic_Acid This compound Dehydrogenation->Sorbic_Acid

Figure 4: General scheme for the synthesis of this compound from acetone and crotonaldehyde.

Protocol Outline:

  • Condensation: Acetone and crotonaldehyde undergo a condensation reaction to form an intermediate adduct.

  • Dehydrogenation: The intermediate is then dehydrogenated to form the conjugated diene system of this compound. Detailed experimental protocols with specific yields and purity data for this method are not as readily available in the public domain as for the other methods.

Purity and Impurity Profile

The purity of this compound is critical for its application, especially in the food and pharmaceutical industries. The primary impurities encountered depend on the synthesis route.

  • In the ketene and crotonaldehyde method , the main impurities are tar-like polymeric substances and isomeric hexadienoic acids. Purification steps such as treatment with activated carbon and recrystallization are essential to achieve high purity.

  • The Doebner synthesis can lead to side products if the reaction conditions are not carefully controlled. However, recrystallization is generally effective in yielding a pure product.

  • For the butadiene route , potential impurities could include unreacted starting materials and by-products from the catalytic steps.

  • The acetone method may result in impurities from incomplete condensation or dehydrogenation.

Standard analytical techniques for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration.

Conclusion

The choice of a synthesis method for this compound is a multifaceted decision. The ketene and crotonaldehyde route is the dominant industrial method due to its high yield and suitability for continuous production, despite the challenges associated with handling ketene and the need for rigorous purification. The Doebner synthesis remains a valuable laboratory-scale method but is less economically viable for large-scale production due to its lower yield. The butadiene and acetone routes offer potential advantages in terms of raw material costs but require further development and optimization to compete with the established ketene-based process. For researchers and developers, a thorough understanding of the trade-offs between yield, purity, cost, and scalability is paramount in selecting the most appropriate synthesis strategy for their specific needs.

References

"evaluation of sorbic acid esters for enhanced antimicrobial properties"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Sorbic Acid and Its Ester Derivatives for Enhanced Microbial Inhibition

For decades, this compound has been a stalwart in the food and pharmaceutical industries, prized for its fungistatic properties. However, its efficacy is pH-dependent, diminishing significantly in non-acidic environments. This limitation has spurred innovation, leading to the development of this compound esters, which promise broader and more potent antimicrobial activity. This guide provides a comprehensive comparison of various this compound esters, presenting key experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Performance

The antimicrobial efficacy of this compound and its derivatives varies significantly across different microbial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and inhibition zone data from various studies, offering a clear comparison of their performance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives

CompoundBacillus subtilis (mM)Staphylococcus aureus (mM)Escherichia coli (mM)Saccharomyces cerevisiaeAspergillus nigerReference
This compound> 2> 2---
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7)0.170.50---
This compound Amide Derivatives (general)--Better than benzoic acid amidesBetter than benzoic acid amidesBetter than benzoic acid amides

Table 2: Inhibition Zone Diameters of this compound and Glycerol Sorbate

CompoundSaccharomyces cerevisiae (mm)Streptomyces griseusReference
This compound10No inhibition
Glycerol Sorbate11.5No inhibition
Potassium Sorbate12.6-

Table 3: In Vitro Cytotoxicity (IC50) of this compound Derivatives on Caco-2 Cells

CompoundMTT-assay (% w/w)Neutral Red assay (% w/w)Reference
This compound<0.0450.66
Potassium Sorbate>0.75>0.75
Ethyl Sorbate<0.045>0.75
Isopropyl Sorbate0.32>0.75

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of antimicrobial compounds. The following sections outline the key experimental protocols employed in the cited studies.

Synthesis of this compound Esters

1. Synthesis of Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Amino Acid Ester Derivative):

This protocol describes a general method for the synthesis of this compound-amino acid ester derivatives.

  • Step 1: Esterification of the Amino Acid. An excess of the desired alcohol (e.g., isopropanol) is reacted with thionyl chloride to generate the corresponding alkyl chloride. The amino acid (e.g., L-phenylalanine) is then added to this mixture to produce the amino acid ester hydrochloride.

  • Step 2: Acylation with this compound. this compound is reacted with thionyl chloride, typically in a 1:3 molar ratio, to form sorboyl chloride.

  • Step 3: Coupling. The amino acid ester hydrochloride and sorboyl chloride are reacted in a 1:1 molar ratio to yield the final this compound amino acid ester derivative.

2. Enzymatic Synthesis of Glycerol Sorbate:

This method utilizes an immobilized lipase for a solvent-free esterification process.

  • Reaction Setup: this compound (100 mg), pure glycerol (10 mL), and immobilized Candida antarctica lipase B (CALB) (40 mg) are combined in a capped vial.

  • Reaction Conditions: The mixture is stirred using a magnetic stirrer at 55°C and 720 rpm for 24 hours. A crosshead magnetic stirrer is recommended to prevent disruption of the enzyme support.

  • Reaction Termination: The reaction is stopped by storing the samples at -20°C to inhibit enzymatic activity.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

  • Microorganism Preparation: Cultures of the test microorganisms (e.g., Saccharomyces cerevisiae, Streptomyces griseus) are prepared to a cell density of 7 × 10^6 CFU/mL.

  • Inoculation: A suitable agar medium (e.g., Glucose-Yeast extract-Malt extract for Streptomyces griseus, Yeast Mannitol Broth for Saccharomyces cerevisiae) is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds (this compound, this compound esters) and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A common method is broth microdilution.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: From Enzyme Inhibition to Broader Impacts

The antimicrobial action of this compound is primarily attributed to its ability to inhibit various microbial enzymes. Esterification of this compound can enhance its lipophilicity, potentially facilitating its passage through cell membranes and broadening its spectrum of activity.

Key Microbial Targets

This compound and its esters have been shown to inhibit a range of enzymes crucial for microbial survival:

  • Dehydrogenases: These enzymes are involved in cellular respiration and metabolism.

  • Sulfhydryl-containing enzymes: Enzymes such as fumarase, aspartase, and succinic dehydrogenase, which play vital roles in the citric acid cycle and other metabolic pathways, are susceptible to inhibition. The proposed mechanism involves the addition of the thiol group of cysteine residues in the enzyme to the double bonds of this compound.

  • Enzymes of Carbohydrate Metabolism: this compound can interfere with key enzymes in glycolysis and other carbohydrate metabolic pathways.

The increased efficacy of certain this compound esters, such as the amino acid derivatives, may be attributed to their improved ability to penetrate microbial cell walls and membranes, leading to higher intracellular concentrations and more effective enzyme inhibition. Furthermore, the conjugation with amino acid esters may lead to pH-independent antimicrobial activity, a significant advantage over this compound.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Ester Synthesis cluster_testing Antimicrobial Testing Sorbic_Acid This compound Catalyst Catalyst (e.g., Lipase, Thionyl Chloride) Sorbic_Acid->Catalyst Alcohol Alcohol (e.g., Glycerol, Amino Acid Ester) Alcohol->Catalyst Sorbic_Ester This compound Ester Catalyst->Sorbic_Ester Sorbic_Ester_Test This compound Ester Sorbic_Ester->Sorbic_Ester_Test Microorganism Test Microorganism Assay Antimicrobial Assay (Disc Diffusion, MIC) Microorganism->Assay Sorbic_Ester_Test->Assay Results Data (Inhibition Zone, MIC Value) Assay->Results

Caption: General experimental workflow for the synthesis and antimicrobial evaluation of this compound esters.

Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Enzyme1 Dehydrogenases Enzyme2 Sulfhydryl Enzymes (e.g., Fumarase) Enzyme3 Carbohydrate Metabolism Enzymes Metabolism Cellular Metabolism Enzyme1->Metabolism Enzyme1->Metabolism Enzyme2->Metabolism Enzyme2->Metabolism Enzyme3->Metabolism Enzyme3->Metabolism Growth Microbial Growth Metabolism->Growth Metabolism->Growth Sorbic_Ester This compound Ester Sorbic_Ester->Membrane Penetration Sorbic_Ester->Enzyme1 Inhibition Sorbic_Ester->Enzyme2 Inhibition Sorbic_Ester->Enzyme3 Inhibition

Caption: Proposed mechanism of antimicrobial action of this compound esters via enzyme inhibition.

Safety Operating Guide

Proper Disposal of Sorbic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of sorbic acid is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing environmental impact and ensuring workplace safety. The following protocols are based on general safety data sheets and laboratory disposal guidelines. However, it is imperative to consult and adhere to all local, regional, national, and international waste disposal regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle solid this compound in a well-ventilated area to avoid dust formation. In case of a spill, contain the material, prevent it from entering drains, and collect it mechanically for disposal in a sealed container.[1][2][3]

Step-by-Step Disposal Procedures

  • Waste Characterization : The first step in proper disposal is to characterize the waste. Determine if the this compound is in its pure form, mixed with other chemicals, or in a solution. The composition of the waste will dictate the appropriate disposal route.

  • Consult Local Regulations : Always consult your institution's environmental health and safety (EHS) department and review local and national regulations regarding chemical waste disposal.[1][2] The waste generator is responsible for correctly identifying and classifying the waste.

  • Solid this compound Waste :

    • Collect pure, solid this compound waste in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and any associated hazard warnings.

    • Arrange for pickup and disposal through a licensed professional waste disposal service. Disposal at an approved waste disposal plant or an industrial combustion plant is a common recommendation.

  • This compound Solutions :

    • Aqueous solutions of this compound should not be disposed of down the drain without prior approval from your institution's EHS department.

    • Some guidelines allow for the drain disposal of small quantities (e.g., less than 100 grams per day) of low-toxicity, readily biodegradable, and highly water-soluble substances, followed by flushing with a large volume of water. However, this compound's eligibility for this disposal method is not universally established and depends on local regulations.

    • If drain disposal is not permitted, collect the solution in a labeled, sealed container for professional waste disposal.

  • Contaminated Materials :

    • Any materials, such as paper towels, gloves, or other labware, that are contaminated with this compound should be collected in a designated, labeled waste container.

    • Handle these materials as chemical waste and dispose of them through your institution's hazardous waste program. Contaminated packaging should be treated in the same manner as the substance itself.

Quantitative Disposal Data Summary

While specific quantitative limits are highly dependent on local regulations, the following table summarizes general guidelines found in laboratory safety documents.

ParameterGuidelineSource(s)
Drain Disposal Limit (General) Not explicitly recommended for this compound. For permissible substances, a general guide is <100g of solute per lab per day.
Water Flush Volume For permissible drain disposal, flush with at least a 10-20 fold excess of water.
EPA Hazardous Waste Code This compound is not typically listed as a federal hazardous waste. However, it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (e.g., corrosivity, toxicity).

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a review of Safety Data Sheets (SDS) and general laboratory safety guidelines. No specific experimental protocols for the disposal of this compound were cited in the search results. The primary directive is to adhere to the guidelines provided by regulatory bodies and licensed waste disposal services.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SorbicAcidDisposal start Start: this compound Waste Generated assess_waste 1. Assess Waste Form (Solid, Solution, Contaminated Debris) start->assess_waste check_regs 2. Consult Institutional EHS & Local Regulations assess_waste->check_regs collect_solid 4a. Collect in Labeled, Sealed Container for Professional Disposal assess_waste->collect_solid Solid or Contaminated Debris is_drain_allowed 3. Is Drain Disposal Permitted for this Waste Type? check_regs->is_drain_allowed collect_liquid 4b. Collect in Labeled, Sealed Container for Professional Disposal is_drain_allowed->collect_liquid No drain_dispose 5. Dispose Down Drain with Copious Amounts of Water is_drain_allowed->drain_dispose Yes (with strict adherence to limits) end_disposal End: Waste Disposed Compliantly collect_solid->end_disposal collect_liquid->end_disposal drain_dispose->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for handling sorbic acid, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye Protection : Safety glasses with side shields or chemical goggles should be worn to protect against dust particles and splashes. Contact lenses may pose a special hazard as they can absorb and concentrate irritants.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended to prevent skin contact.[1] It is important to select gloves that are tested for resistance to this compound.[2]

  • Body Protection : A lab coat or protective clothing should be worn to prevent skin contact. In situations with a risk of significant exposure, disposable coveralls may be necessary.

  • Respiratory Protection : If working in a poorly ventilated area or if dust formation is likely, a particulate filter respirator (e.g., N95) is necessary.

Hazard Classification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and relevant toxicity data.

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life

Toxicological Data

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%)RatOral7.36 g/kg
LD50 (Lethal Dose, 50%)Rat (male & female)Dermal>2,000 mg/kg
LC50 (Lethal Concentration, 50%)Fish (Oryzias latipes)-75 mg/l (96 h)
EC50 (Effective Concentration, 50%)Crustacea (Daphnia magna)-70 mg/l (48 h)
ErC50 (Effective Concentration, 50%)Algae (Pseudokirchneriella subcapitata)-77 mg/l (72 h)

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Avoid Dust Generation C->D I Evacuate Area C->I If Spill Occurs L For Skin/Eye Contact: Rinse with Water for 15 mins C->L If Contact Occurs E Weigh and Handle with Care D->E D->I D->L F Store in a Cool, Dry, Well-Ventilated Area E->F After Use E->I E->L M Collect Waste in a Labeled, Sealed Container E->M Generate Waste G Keep Container Tightly Sealed F->G H Store Away from Incompatible Materials (e.g., Oxidizing Agents) G->H J Control Ignition Sources I->J K Clean Up Spill Using Dry Methods J->K N Dispose of According to Local, State, and Federal Regulations M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.